molecular formula C15H9Br2ClN4OS2 B15579830 (R)-NVS-ZP7-4

(R)-NVS-ZP7-4

货号: B15579830
分子量: 520.7 g/mol
InChI 键: PEORKJDYDRSGSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure in first source

属性

分子式

C15H9Br2ClN4OS2

分子量

520.7 g/mol

IUPAC 名称

N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C15H9Br2ClN4OS2/c16-8-3-4-9(10(17)6-8)13-15(25-22-21-13)24-7-12(23)20-11-2-1-5-19-14(11)18/h1-6H,7H2,(H,20,23)

InChI 键

PEORKJDYDRSGSQ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

(R)-NVS-ZP7-4 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of (R)-NVS-ZP7-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small molecule inhibitor of the zinc transporter SLC39A7, more commonly known as ZIP7.[1][2][3][4] Initially identified through a phenotypic screen for inhibitors of the Notch signaling pathway, its mechanism of action is now understood to be centered on the disruption of zinc homeostasis within the endoplasmic reticulum (ER).[1][5][6][7][8] By inhibiting ZIP7-mediated zinc transport from the ER to the cytoplasm, this compound induces ER stress, activates the unfolded protein response (UPR), and consequently interferes with the proper trafficking and signaling of critical cell surface receptors, including Notch1.[1][5][6][7][9] This cascade of events ultimately leads to apoptosis in sensitive cancer cell lines, particularly those with activating Notch1 mutations found in T-cell acute lymphoblastic leukemia (T-ALL).[1][6][7][8] This document provides a comprehensive overview of the molecular mechanism, key experimental evidence, and associated cellular pathways affected by this compound.

Core Mechanism of Action: ZIP7 Inhibition

The primary molecular target of this compound is the Solute Carrier family 39 member 7 (SLC39A7 or ZIP7), a transmembrane protein responsible for transporting zinc ions from the endoplasmic reticulum into the cytoplasm.[1][6][7][8]

  • Direct Interaction: Evidence for direct binding comes from photoaffinity labeling experiments where an analog of this compound was shown to directly label the ZIP7 protein in cells.[1][5][6]

  • Functional Consequence: Inhibition of ZIP7 by this compound blocks the efflux of zinc from the ER.[9] This leads to an accumulation of zinc within the ER lumen and a corresponding decrease in cytoplasmic zinc levels.[2][5][9] This disruption of subcellular zinc homeostasis is the initiating event for all subsequent downstream effects.

Visualization of Core Mechanism

G ER_Zinc Zinc (Zn²⁺) ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 Cyto_Zinc Zinc (Zn²⁺) ZIP7->Cyto_Zinc NVS This compound NVS->ZIP7 Inhibition

Caption: Core mechanism of this compound inhibiting ZIP7-mediated zinc transport.

Downstream Cellular Consequences

The inhibition of ZIP7 and subsequent ER zinc accumulation triggers two major interconnected cellular responses: ER stress and the disruption of protein trafficking, which in turn inhibits the Notch signaling pathway.

Induction of ER Stress and the Unfolded Protein Response (UPR)

The altered ionic environment within the ER caused by zinc accumulation leads to protein misfolding, inducing ER stress.[1][7] This activates all three canonical branches of the Unfolded Protein Response (UPR):

  • IRE1 (Inositol-requiring enzyme 1): Leads to the splicing of XBP1 mRNA (sXBP-1), a key transcription factor for UPR genes.

  • PERK (PKR-like endoplasmic reticulum kinase): Phosphorylates eIF2α to attenuate global translation and selectively translate stress-response proteins like ATF4.

  • ATF6 (Activating transcription factor 6): Translocates to the Golgi, is cleaved, and its cytosolic fragment acts as a transcription factor for ER chaperones like BiP.

Treatment with this compound has been shown to increase the levels of UPR markers such as sXBP-1, CHOP, BiP, and a mobility-shifted form of PERK.[9]

Inhibition of Notch Receptor Trafficking and Signaling

This compound was originally discovered as an inhibitor of the Notch pathway.[1][5][6][7][8] Its mechanism is distinct from gamma-secretase inhibitors. Instead of blocking the final proteolytic cleavage of the Notch receptor, this compound impairs the proper trafficking of the Notch1 receptor to the cell surface.[1][5][7][9] This prevents the receptor from interacting with its ligands on adjacent cells, thereby blocking signal transduction. This effect is believed to be a direct consequence of the induced ER stress and disrupted ER function, which are critical for the correct folding and maturation of transmembrane proteins like Notch1.

Induction of Apoptosis

In cancer cells, particularly T-ALL cell lines with activating NOTCH1 mutations, the sustained ER stress and inhibition of pro-survival Notch signaling culminate in apoptosis.[1][6][7][8] Treatment with this compound leads to a significant increase in cell death, as measured by Annexin V and Propidium Iodide staining.[1][7]

Signaling Pathway Diagram

G NVS This compound ZIP7 ZIP7 Transporter NVS->ZIP7 Inhibits ER_Zinc Increased ER [Zn²⁺] ZIP7->ER_Zinc Causes ER_Stress ER Stress ER_Zinc->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Notch_Traf Impaired Notch1 Receptor Trafficking ER_Stress->Notch_Traf Causes Apoptosis Apoptosis UPR->Apoptosis Contributes to Notch_Sig Notch Signaling Inhibition Notch_Traf->Notch_Sig Leads to Notch_Sig->Apoptosis Contributes to

Caption: Downstream signaling cascade initiated by this compound.

Experimental Data and Protocols

The mechanism of this compound has been elucidated through a series of key experiments. The methodologies and quantitative findings are summarized below.

Target Identification and Validation

Objective: To identify the direct molecular target of this compound.

Experimental Protocol: Generation of a Resistant Cell Line

  • Cell Culture: The T-ALL cell line TALL-1 was cultured in the continuous presence of increasing concentrations of this compound.

  • Selection: A resistant clone, designated TLR1, was selected that could proliferate in high concentrations of the compound.[7][10]

  • Genomic Sequencing: Whole-exome sequencing was performed on both the parental TALL-1 and the resistant TLR1 cell lines.

  • Mutation Identification: A single nucleotide polymorphism (SNP) was identified in the SLC39A7 gene in the TLR1 line, resulting in a V430E (Valine to Glutamic acid) mutation in the ZIP7 protein.[1][5][6][7][8]

  • Validation (CRISPR/Cas9): The identified V430E mutation was introduced into the parental TALL-1 cell line using CRISPR/Cas9 gene editing. These engineered cells were confirmed to be resistant to this compound-induced apoptosis, validating ZIP7 as the direct target.[7][11]

Experimental Protocol: Photoaffinity Labeling

  • Probe Synthesis: A chemical analog of this compound was synthesized containing a diazirine group, which is a photo-reactive cross-linker.

  • Cell Treatment: Cells were incubated with the photoaffinity probe.

  • UV Irradiation: Cells were exposed to UV light to induce covalent cross-linking of the probe to its direct binding partners.

  • Analysis: Proteomic techniques were used to identify the proteins labeled by the probe, confirming a direct interaction with ZIP7.[1][5][6]

Quantitative Cellular Effects
Experiment TypeCell Line(s)TreatmentResultReference
Apoptosis Assay TALL-1 (parental)72h with this compoundDose-dependent increase in apoptosis/cell death.[1][7]
Apoptosis Assay TLR1 (resistant)72h with this compoundSignificantly reduced apoptosis compared to parental line.[1][7][10]
Notch Signaling Assay HPB-ALL48h with NVS-ZP7-1Dose-dependent decrease in Notch target genes (DTX1, Notch3).[7]
Cell Surface Notch1 HPB-ALL48h with 10 µM NVS-ZP7-1Reduced cell surface expression of Notch1.[7]
ER Stress Reporter HeLa Kyoto48h with this compoundDose-dependent activation of ERSE-Luciferase reporter.[7]
UPR Gene Expression HeLa Kyoto48h with this compoundIncreased mRNA levels of ERdj4, HSPA5, CHOP, etc.[7]
ER Zinc Levels U2OS20 µM this compoundIncrease in endoplasmic reticulum zinc levels.[2]
Cytosolic Zinc Levels U2OS20 µM this compoundNo change in cytosolic zinc levels.[2]

Experimental Workflow Visualization

G cluster_TargetID Target Identification Workflow cluster_Validation Target Validation Workflow TALL1 TALL-1 Cells Culture Culture with This compound TALL1->Culture TLR1 Select Resistant TLR1 Line Culture->TLR1 Sequencing Whole Exome Sequencing TLR1->Sequencing Mutation Identify V430E Mutation in ZIP7 Sequencing->Mutation CRISPR Introduce V430E into TALL-1 via CRISPR Mutation->CRISPR Inform Assay Treat with this compound & Measure Apoptosis CRISPR->Assay Confirm Confirm Resistance Assay->Confirm

Caption: Workflow for identifying and validating ZIP7 as the target of this compound.

Conclusion

This compound is a first-in-class chemical probe that validates the zinc transporter ZIP7 as a druggable node.[1][6] Its mechanism of action is a multi-step process initiated by the direct inhibition of ZIP7, leading to ER zinc accumulation. This primary insult triggers profound ER stress and activates the UPR, which in turn disrupts the trafficking of key signaling proteins like the Notch1 receptor. The combined effect of blocking pro-survival signaling and inducing chronic ER stress results in apoptotic cell death, representing a novel therapeutic strategy for cancers dependent on the Notch pathway, such as T-ALL. Further investigation into the roles of ZIP7 and ER zinc homeostasis in other diseases is warranted.

References

An In-depth Technical Guide to the Target Identification and Validation of (R)-NVS-ZP7-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of (R)-NVS-ZP7-4, a potent inhibitor of the zinc transporter SLC39A7 (ZIP7). Initially identified through a phenotypic screen for inhibitors of the Notch signaling pathway, this compound has been characterized as a valuable chemical probe for studying the role of endoplasmic reticulum (ER) zinc homeostasis in cellular processes.[1][2][3] This document details the key experiments, presents quantitative data in a structured format, and outlines the methodologies used to conclusively identify and validate ZIP7 as the direct target of this compound.

Executive Summary

This compound is a small molecule inhibitor that was discovered to interfere with Notch receptor trafficking and induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells via an ER stress mechanism.[1][2] A series of rigorous target identification and validation studies confirmed that this compound directly binds to and inhibits the function of SLC39A7 (ZIP7), a zinc transporter responsible for releasing zinc from the ER into the cytoplasm.[1][2][4] The primary validation strategies included the generation of a drug-resistant cell line harboring a specific mutation in ZIP7, photoaffinity labeling to demonstrate direct binding, and genetic knockdown experiments that phenocopied the compound's effects.[1][2] This guide will dissect these pivotal experiments, providing the available data and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization and validation of this compound.

Table 1: Cellular Activity of this compound

Cell LineAssay TypeReadoutEC50 / IC50Compound Treatment TimeReference
TALL-1 (Parental)Apoptosis/Cell DeathAnnexin V / Propidium Iodide Staining~10-100 nM (Dose-dependent increase)72 hours[1][5]
TLR1 (Resistant)Apoptosis/Cell DeathAnnexin V / Propidium Iodide Staining> 1 µM (Resistant)72 hours[1][5]
TALL-1 CRISPR (ZIP7 V430E)Apoptosis/Cell DeathAnnexin V / Propidium Iodide StainingResistant to NVS-ZP7-472 hours[2]
HeLa KyotoER Stress ResponseERSE-Luciferase Reporter~20 nM (in combination with control siRNA)Not Specified[1]
HeLa KyotoNotch SignalingHES-Luciferase ReporterDose-dependent inhibitionNot Specified[1]
HPB-ALLNotch Pathway Gene ExpressionmRNA levels of DTX1 and Notch3Dose-dependent inhibition48 hours[2]

Table 2: Genetic Validation Data

ExperimentCell LineKey FindingReference
Resistant Cell Line SequencingTLR1 (TALL-1 Resistant)Identification of a V430E mutation in the SLC39A7 (ZIP7) gene.[1][2]
siRNA KnockdownHeLa KyotoKnockdown of ZIP7 potentiated the effect of NVS-ZP7-4 in the ERSE-Luciferase assay.[1]
CRISPR/Cas9 Knock-inTALL-1Introduction of the ZIP7 V430E mutation conferred resistance to NVS-ZP7-4-induced apoptosis.[2]
Photoaffinity LabelingNot SpecifiedA diazirine-containing analog of NVS-ZP7-4 directly and covalently labeled the ZIP7 protein.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental procedures involved in the target identification of this compound.

NVS_ZP7_4_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_PM Plasma Membrane NVS_ZP7_4 NVS_ZP7_4 ZIP7 ZIP7 NVS_ZP7_4->ZIP7 Inhibition Zinc_ER Zinc (High) ZIP7->Zinc_ER Blocks Efflux Zinc_Cytoplasm Zinc (Low) ZIP7->Zinc_Cytoplasm Normal Transport UPR Unfolded Protein Response (UPR) Activation Zinc_ER->UPR Induces Notch_Processing Notch Receptor Processing/Trafficking UPR->Notch_Processing Inhibits Apoptosis Apoptosis UPR->Apoptosis Notch_Surface Surface Notch1 (Reduced) Notch_Processing->Notch_Surface Reduced_Signaling Reduced Notch Signaling Notch_Surface->Reduced_Signaling Reduced_Signaling->Apoptosis Contributes to

Caption: Mechanism of action of this compound, inhibiting ZIP7 and inducing ER stress.

Target_ID_Workflow Phenotypic_Screen Phenotypic Screen (Notch Signaling Inhibitors) Hit_Compound This compound Identified Phenotypic_Screen->Hit_Compound Target_ID_Strategies Parallel Target ID Approaches Hit_Compound->Target_ID_Strategies Resistant_Line Resistant Cell Line Generation (TALL-1) Target_ID_Strategies->Resistant_Line Photoaffinity Photoaffinity Labeling Target_ID_Strategies->Photoaffinity Sequencing Next-Gen Sequencing of Resistant Clone (TLR1) Resistant_Line->Sequencing Probe_Synthesis Synthesis of Diazirine- Alkyne Probe Photoaffinity->Probe_Synthesis Mutation_ID ZIP7 (V430E) Mutation Identified Sequencing->Mutation_ID Labeling_Experiment UV Crosslinking, Click Chemistry, MS Probe_Synthesis->Labeling_Experiment Target_Validation Target Validation Mutation_ID->Target_Validation Direct_Binding ZIP7 Directly Labeled Labeling_Experiment->Direct_Binding CRISPR_KI CRISPR/Cas9 Knock-in of ZIP7 V430E Target_Validation->CRISPR_KI siRNA_KD siRNA Knockdown of ZIP7 Target_Validation->siRNA_KD Final_Confirmation ZIP7 Confirmed as Target CRISPR_KI->Final_Confirmation siRNA_KD->Final_Confirmation Direct_Binding->Target_Validation

Caption: Workflow for the identification and validation of ZIP7 as the target of NVS-ZP7-4.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed to validate ZIP7 as the target of this compound. Note: These protocols are reconstructed based on the information available in the primary literature and may not include all proprietary details.

This protocol was essential for identifying the V430E mutation in ZIP7 that confers resistance to this compound.[1][2]

  • Cell Culture:

    • The T-ALL cell line, TALL-1, was cultured in standard RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Stepwise Drug Selection:

    • TALL-1 cells were initially treated with a low concentration of this compound (e.g., near the IC50 value for apoptosis, ~10-20 nM).

    • The cell population was monitored for recovery and proliferation.

    • Once the culture recovered, the concentration of this compound was incrementally increased. This process was repeated over several months to select for a highly resistant population.

    • The resulting resistant cell line was named TLR1.

  • Validation of Resistance:

    • The TLR1 cell line and the parental TALL-1 line were treated with a dose range of this compound for 72 hours.[5]

    • Cell viability and apoptosis were quantified using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

  • Genomic Analysis:

    • Genomic DNA was extracted from both parental TALL-1 and resistant TLR1 cells.

    • Next-generation sequencing (NGS) was performed to identify mutations present in the TLR1 line but absent in the parental line.

    • Sequence analysis revealed a single nucleotide polymorphism in the SLC39A7 gene, resulting in a V430E amino acid change.

This experiment provided direct evidence of this compound binding to ZIP7 in a cellular context.[1][4]

  • Probe Synthesis:

    • A chemical analog of this compound was synthesized. This probe incorporated two key functionalities:

      • A diazirine group, which is a photoreactive moiety that forms a covalent bond with nearby amino acid residues upon UV irradiation.

      • A terminal alkyne group, serving as a handle for "click chemistry."

  • Cell Treatment and UV Crosslinking:

    • Cells were incubated with the photoaffinity probe for a specified period to allow for target engagement.

    • As a control for competitive binding, a separate group of cells was co-incubated with the probe and an excess of the parent compound, this compound.

    • The cell plates were then exposed to UV light (typically 365 nm) to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis and Click Chemistry:

    • Following irradiation, cells were lysed to solubilize proteins.

    • The alkyne handle on the probe was then "clicked" to an azide-biotin reporter tag via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This attaches a biotin (B1667282) molecule to any protein that was covalently labeled by the probe.

  • Enrichment and Mass Spectrometry:

    • The biotinylated proteins were enriched from the cell lysate using streptavidin-coated magnetic beads.

    • Non-biotinylated proteins were washed away.

    • The enriched proteins were eluted from the beads, digested into peptides (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • ZIP7 was identified as a specifically enriched protein in the probe-treated sample, and this enrichment was significantly reduced in the competitive binding control, confirming it as the direct target.

This experiment provided the definitive genetic link between the V430E mutation in ZIP7 and resistance to this compound.[2]

  • Design of CRISPR Components:

    • A single guide RNA (sgRNA) was designed to target the region of the SLC39A7 gene encoding the Val430 residue in TALL-1 cells.

    • A donor DNA template was constructed containing the desired V430E mutation, flanked by homology arms corresponding to the sequences upstream and downstream of the cut site.

  • Transfection and Gene Editing:

    • TALL-1 cells were co-transfected with plasmids expressing the Cas9 nuclease, the specific sgRNA, and the donor repair template.

    • The Cas9-sgRNA complex introduces a double-strand break at the target locus.

    • The cell's homology-directed repair (HDR) mechanism uses the donor template to repair the break, thereby introducing the V430E mutation into the genome.

  • Selection and Clonal Expansion:

    • Transfected cells were subjected to selection with this compound to enrich for cells that had successfully incorporated the resistance-conferring mutation.

    • Single-cell clones were isolated and expanded.

  • Verification of Knock-in:

    • Genomic DNA was extracted from the selected clones.

    • Sanger sequencing was performed on the targeted region of the SLC39A7 gene to confirm the presence of the V430E mutation.

    • The resistance phenotype of the confirmed knock-in clones was validated by treating them with this compound and measuring apoptosis, as described in section 4.1.3.

Conclusion

The target of this compound was conclusively identified and validated as the ER-resident zinc transporter ZIP7 through a multi-faceted approach. The convergence of evidence from phenotypic screening, resistant cell line generation and sequencing, direct photoaffinity labeling, and precise CRISPR/Cas9-mediated genetic editing provides a robust and compelling case. This compound stands as the first-in-class chemical tool to probe the function of ZIP7, enabling further investigation into the critical role of ER zinc homeostasis in Notch signaling, ER stress, and cancer biology.[1][3]

References

(R)-NVS-ZP7-4: A Novel Modulator of the Notch Signaling Pathway via ZIP7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-NVS-ZP7-4 has been identified as a first-in-class inhibitor of the zinc transporter SLC39A7 (ZIP7), which plays a critical, albeit indirect, role in the regulation of the Notch signaling pathway. This document provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows. By inhibiting ZIP7, this compound disrupts zinc homeostasis within the endoplasmic reticulum (ER), leading to ER stress, impaired Notch receptor trafficking and signaling, and subsequent apoptosis in cancer cells dependent on the Notch pathway, such as T-cell acute lymphoblastic leukemia (T-ALL).

Mechanism of Action of this compound in the Notch Signaling Pathway

This compound is not a direct inhibitor of Notch receptors or the enzymes involved in their canonical processing. Instead, its activity is mediated through the inhibition of the ER-resident zinc transporter ZIP7.[1][2][3][4][5][6]

The proposed mechanism of action is as follows:

  • This compound Enters the Cell and Targets ZIP7: The small molecule this compound permeates the cell membrane and directly interacts with and inhibits the function of the ZIP7 transporter located in the endoplasmic reticulum membrane.[3][4] A photoaffinity-labeled analog of NVS-ZP7-4 has been shown to directly bind to ZIP7, confirming this interaction.[3][4]

  • Disruption of ER Zinc Homeostasis: ZIP7 is responsible for the transport of zinc from the ER lumen into the cytoplasm. Inhibition of ZIP7 by this compound leads to an accumulation of zinc within the ER.[3][4]

  • Induction of ER Stress: The elevated concentration of zinc in the ER disrupts its normal function, leading to the unfolded protein response (UPR) and a state of ER stress.[1][2] This is evidenced by the increased expression of ER stress markers such as sXBP-1, CHOP, and BiP upon treatment with NVS-ZP7-4.[2]

  • Impaired Notch Receptor Trafficking and Signaling: The proper folding, maturation, and trafficking of transmembrane proteins like the Notch receptor are highly dependent on the ER environment. The ER stress induced by this compound interferes with the proper trafficking of the Notch receptor to the cell surface.[3][4] This leads to a reduction in the amount of functional Notch receptor available for ligand binding and subsequent signaling.

  • Apoptosis in Notch-Dependent Cancers: In cancer cells that are reliant on hyperactive Notch signaling, such as many T-ALL cell lines, the inhibition of the Notch pathway coupled with the induction of ER stress leads to programmed cell death (apoptosis).[1][3]

dot

Figure 1: Mechanism of this compound in the Notch signaling pathway.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound and its analogs from key experiments.

Table 1: In Vitro Efficacy of NVS-ZP7-4 in T-ALL Cell Lines

Cell LineNotch Mutation StatusIC50 (µM)Assay TypeReference
TALL-1Notch3 MutantNot explicitly stated, but significant apoptosis observed at various concentrationsAnnexin V/PI
HPB-ALLNotch1 MutantNot explicitly stated, but effects on gene expression observedqPCR[1]
SUPT11Notch Wild TypeLess sensitive compared to Notch mutant linesCaspase 3/7 assay[3]
JurkatNotch MutantNot explicitly statedNot specified
MOLT-16Notch MutantNot specifiedNot specified[7]

Table 2: Effect of NVS-ZP7-4 on Reporter Gene Assays

AssayCell LineConditionEffectConcentrationReference
HES-Luc (Notch Reporter)U2OSZIP7 siRNA knockdownDecreased Notch signalingDose-dependent[3]
ERSE-Luc (ER Stress Reporter)U2OSZIP7 siRNA knockdownIncreased ER stressDose-dependent[3]

Table 3: Effect of NVS-ZP7-4 on Zinc Homeostasis

CompoundConcentrationEffect on ER ZincEffect on Cytosolic ZincCell LineReference
NVS-ZP7-420 µMIncreasedNo changeU2OS[8]
NVS-ZP7-41 µMIncreasedNo changeU2OS[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the descriptions in the primary literature.

Cell Culture and Reagents
  • Cell Lines: T-ALL cell lines (e.g., TALL-1, HPB-ALL, SUPT11, Jurkat, MOLT-16) and U2OS cells are commonly used.

  • Culture Medium: T-ALL cell lines are typically grown in RPMI 1640 medium supplemented with 10% or 20% Fetal Calf Serum (FCS), 50 U/ml penicillin, 50 µg/ml streptomycin, and 1 mM sodium pyruvate.[7] U2OS cells are grown in DMEM with similar supplements.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

  • This compound: The compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration for experiments.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 72 hours).

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

dot

Apoptosis_Assay_Workflow start Start cell_treatment Treat cells with This compound start->cell_treatment harvest_cells Harvest cells cell_treatment->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Add Annexin V and PI resuspend->stain incubate Incubate in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Luciferase Reporter Gene Assays (HES-Luc and ERSE-Luc)
  • Cell Transfection: Co-transfect cells (e.g., U2OS) with the appropriate luciferase reporter plasmid (HES-Luc for Notch signaling or ERSE-Luc for ER stress) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Treatment: After transfection, treat the cells with this compound at various concentrations.

  • Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on the specific signaling pathway.

Photoaffinity Labeling
  • Probe Synthesis: An analog of this compound is synthesized to include a photoreactive group (e.g., diazirine) and a tag for enrichment (e.g., an alkyne for click chemistry).

  • Cell Treatment: Treat cells with the photoaffinity probe. A control group is pre-treated with an excess of the parent compound this compound to demonstrate competitive binding.

  • UV Irradiation: Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis and Enrichment: Lyse the cells and use the tag on the probe (e.g., via click chemistry with a biotin-azide) to enrich the cross-linked proteins using streptavidin beads.

  • Protein Identification: The enriched proteins are then identified by mass spectrometry to determine the direct binding partners of this compound.

dot

Photoaffinity_Labeling_Workflow start Start probe_synthesis Synthesize photoaffinity probe of NVS-ZP7-4 start->probe_synthesis cell_treatment Treat cells with probe (± competitor) probe_synthesis->cell_treatment uv_irradiation UV irradiation to cross-link cell_treatment->uv_irradiation lysis_enrichment Cell lysis and enrichment of labeled proteins uv_irradiation->lysis_enrichment mass_spec Protein identification by Mass Spectrometry lysis_enrichment->mass_spec end End mass_spec->end

Figure 3: Experimental workflow for photoaffinity labeling.

Conclusion

This compound represents a novel chemical tool for probing the role of ER zinc homeostasis and the function of the ZIP7 transporter. Its indirect inhibitory effect on the Notch signaling pathway highlights a potential new therapeutic strategy for Notch-dependent cancers. The data and protocols presented in this guide provide a foundation for further research into the biological activities of this compound and the development of ZIP7 inhibitors as a new class of anti-cancer agents. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in various disease contexts.

References

(R)-NVS-ZP7-4 and Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-NVS-ZP7-4 is a potent and specific small molecule inhibitor of the zinc transporter SLC39A7 (ZIP7), a key regulator of zinc homeostasis within the endoplasmic reticulum (ER). By blocking the efflux of zinc from the ER to the cytoplasm, this compound induces a state of elevated ER zinc concentration, leading to significant ER stress and the activation of the Unfolded Protein Response (UPR). This targeted disruption of zinc homeostasis has been shown to selectively trigger apoptosis in cancer cells, particularly those dependent on signaling pathways sensitive to ER function, such as the Notch signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its effects on cancer cell lines.

Introduction

The endoplasmic reticulum is a critical organelle responsible for protein folding, modification, and transport, as well as calcium and zinc homeostasis. Perturbations in ER function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can overwhelm the UPR's adaptive capacity, leading to the initiation of apoptosis.

Zinc is an essential trace element that acts as a cofactor for a multitude of enzymes and transcription factors. The ZIP family of transporters facilitates the influx of zinc into the cytoplasm from the extracellular space or from intracellular organelles like the ER. ZIP7 (SLC39A7) is localized to the ER membrane and plays a crucial role in releasing zinc from the ER into the cytoplasm.

This compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway and was subsequently characterized as a direct inhibitor of ZIP7.[1][2][3][4][5][6] Its mechanism of action involves the specific blockade of ZIP7-mediated zinc transport, resulting in the accumulation of zinc within the ER lumen. This, in turn, triggers a robust ER stress response and subsequent apoptosis, particularly in cancer cells like T-cell acute lymphoblastic leukemia (T-ALL) that are reliant on proper Notch receptor trafficking and maturation, processes that are highly sensitive to ER homeostasis.[1][2][3]

Mechanism of Action: Signaling Pathway

The primary mechanism of this compound involves the inhibition of ZIP7, leading to a cascade of events culminating in apoptosis. The key steps are outlined in the signaling pathway diagram below.

G Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ZIP7 ZIP7 (SLC39A7) ER_Zinc Increased [Zn2+]er Cytosolic_Zinc Cytosolic [Zn2+] ZIP7->Cytosolic_Zinc Zn2+ Transport Protein_Misfolding Protein Misfolding ER_Zinc->Protein_Misfolding Notch_Trafficking Inhibition of Notch Receptor Trafficking ER_Zinc->Notch_Trafficking UPR Unfolded Protein Response (UPR) Activation Apoptosis Apoptosis UPR->Apoptosis Protein_Misfolding->UPR Notch_Trafficking->Apoptosis Contributes to NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibition

Caption: Signaling pathway of this compound action.

Quantitative Data

The effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: Induction of Apoptosis in T-ALL Cell Lines
Cell LineCompoundTreatment Time (h)Concentration (µM)% Apoptotic/Dead Cells (approx.)Reference
TALL-1NVS-ZP7-3722~40-60%[2]
TALL-1NVS-ZP7-472Dose-responseSee dose-response curve in source[2]
TLR1 (Resistant)NVS-ZP7-472Dose-responseReduced response vs. parental[2]
Table 2: Effect on Cell Viability in Hepatocellular Carcinoma (HCC) Cell Lines
Cell LineCompoundTreatment Time (h)Concentration (µM)Effect on Cell ViabilityReference
Huh7NVS-ZP7-4240.5, 1Significant decrease[1]
HCCLM3NVS-ZP7-424Dose-dependentInhibition of viability[1]
Table 3: Upregulation of Unfolded Protein Response (UPR) Target Genes
Cell LineTreatmentFold Change (mRNA levels)Reference
HeLa48h NVS-ZP7-4 treatmentConsiderably elevated for ERdj4, SEC61A, HSPA5, SEL1L, CHOP, PPP1R15A[3]
TALL-1, RPMI-8402NVS-ZP7-3 treatmentIncreased levels of HSPA5 (BIP) and DDIT3 (CHOP) mRNA[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Workflow Diagram:

G Apoptosis Assay Workflow A Seed cells and treat with This compound or DMSO B Incubate for 24-72 hours A->B C Harvest and wash cells with cold PBS B->C D Resuspend cells in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark for 15 minutes at RT E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • T-ALL or other cancer cell lines

  • This compound (and enantiomer NVS-ZP7-3 as control)

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells at an appropriate density in 6-well plates.

  • Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 72 hours).[2]

  • Harvest cells by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells immediately by flow cytometry.

Cell Viability Assay (CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Seed cells (e.g., Huh7, HCCLM3) in 96-well plates at a density of 5 x 10³ cells/well.[1]

  • Treat cells with different concentrations of this compound or DMSO for 24 hours.[1]

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]

  • Incubate the plate for 2 hours at 37°C.[1]

  • Measure the absorbance at 450 nm using a microplate reader.[1]

Western Blotting for UPR Markers

This protocol is used to detect changes in the protein levels of key UPR markers.

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against UPR markers (e.g., BiP/GRP78, CHOP, p-eIF2α) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

ER Stress Reporter Assay (ERSE-Luc)

This assay quantifies the transcriptional activity of the ER stress response element (ERSE).

Procedure:

  • Transfect cells (e.g., HSC-3) with an ERSE-luciferase reporter plasmid.[2]

  • Treat the transfected cells with this compound (e.g., a low dose of 20 nM in combination with siRNA).[2]

  • After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer.

Conclusion

This compound represents a novel chemical probe for studying the role of ZIP7 and ER zinc homeostasis in cellular signaling and disease. Its ability to induce ER stress and apoptosis in cancer cells highlights ZIP7 as a potential therapeutic target. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the biological effects of this compound and its potential applications in drug development. Further research is warranted to explore the full therapeutic potential of targeting ZIP7-mediated zinc transport in various cancers and other diseases characterized by ER stress.

References

SLC39A7 (ZIP7): A Promising Therapeutic Target in Oncology and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Solute Carrier Family 39 Member 7 (SLC39A7), commonly known as ZIP7, is an essential zinc transporter localized to the endoplasmic reticulum (ER) and Golgi apparatus. Its primary function is to regulate the flux of zinc from these intracellular stores into the cytoplasm. This process is critical for maintaining cellular zinc homeostasis, which in turn modulates a vast array of physiological processes. Dysregulation of ZIP7 function has been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, where it plays a pivotal role in promoting cell proliferation, survival, and resistance to therapy. This technical guide provides a comprehensive overview of ZIP7's function, its role in disease, and its potential as a therapeutic target, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to SLC39A7 (ZIP7)

ZIP7 is a member of the LIV-1 subfamily of ZIP zinc transporters.[1] It acts as a crucial "gatekeeper" for the release of zinc from the ER, a major intracellular zinc reservoir.[2] This release is not a passive process but is tightly regulated, primarily through phosphorylation by casein kinase 2 (CK2).[1] The ensuing transient increase in cytosolic zinc, often referred to as a "zinc wave," acts as a second messenger, modulating the activity of numerous downstream signaling molecules, including protein tyrosine phosphatases (PTPs) and kinases.[3][4] Through this mechanism, ZIP7 influences a multitude of cellular functions, making it a critical node in cellular signaling networks.

Role in Disease Pathophysiology

Aberrant ZIP7 expression and activity are linked to a variety of pathological conditions, with the most extensive research focused on its role in cancer.

Cancer

Elevated ZIP7 expression is observed in a range of malignancies, including breast, colorectal, and cervical cancers, as well as glioma.[5][6][7][8] This overexpression is often correlated with more aggressive tumor phenotypes and poorer patient prognosis.[5][7]

  • Breast Cancer: ZIP7 is significantly upregulated in breast cancer tissues compared to normal breast tissues.[4][5] High SLC39A7 mRNA expression is associated with a shorter overall survival in breast cancer patients (HR = 1.29, p=0.044).[5] Furthermore, both total and activated (phosphorylated) ZIP7 levels are significantly elevated in tamoxifen-resistant breast cancer cells, suggesting a role in the development of endocrine resistance.[9]

  • Glioma: High SLC39A7 expression in glioma is associated with a worse prognosis.[7] Analysis of clinical glioma specimens shows a positive correlation between SLC39A7 and TNF-α expression.[7]

  • Colorectal Cancer: Colorectal tumors exhibit higher expression levels of SLC39A7 compared to normal colon tissues.[6] Increased ZIP7 expression is associated with advanced Dukes staging in colorectal cancer.[10]

Immune System and Other Diseases

ZIP7 plays an essential role in the development and function of the immune system. Hypomorphic mutations in SLC39A7 have been shown to cause a novel autosomal recessive disease characterized by an absence of B cells and agammaglobulinemia.[11][12] This is due to a block in B cell development.[11] Additionally, ZIP7 is implicated in resolving ER stress, and its dysregulation can contribute to conditions associated with chronic ER stress.[13]

SLC39A7 as a Therapeutic Target

The critical role of ZIP7 in driving cancer cell proliferation and survival makes it an attractive therapeutic target. Inhibition of ZIP7 activity presents a promising strategy to disrupt oncogenic signaling pathways.

Small Molecule Inhibitors

A notable development in targeting ZIP7 is the discovery of NVS-ZP7-4, a small molecule inhibitor identified through a phenotypic screen for Notch pathway inhibitors.[14][15] NVS-ZP7-4 has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells by causing ER stress.[14][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to SLC39A7 expression and function.

Table 1: SLC39A7 (ZIP7) mRNA Expression in Cancer

Cancer TypeComparisonFold Change / Expression LevelReference
Breast CancerTumor vs. NormalSignificantly higher in tumor[5]
GliomaHigh vs. Low GradeHigher in glioblastoma (Grade IV)[7]
Colorectal CancerTumor vs. NormalHigher in tumor[6]

Table 2: Clinical Correlation of SLC39A7 (ZIP7) Expression

Cancer TypeParameterCorrelationStatistical SignificanceReference
Breast CancerOverall SurvivalHigh expression correlates with worse survivalHR=1.29, p=0.044[5]
GliomaOverall SurvivalHigh expression correlates with worse survival-[7]
Colorectal CancerDukes StagePositive correlation with advanced stagep<0.05[10]

Table 3: Effect of ZIP7 Modulation on Cellular Processes

Cell LineModulationEffectQuantitative MeasureReference
TALL-1 (T-ALL)NVS-ZP7-4 treatmentInduction of apoptosisDose-dependent increase[14]
Colorectal Cancer CellsshRNA knockdownDecreased cell viability and proliferationSignificant decrease[6]
Breast Cancer (TamR)Tamoxifen ResistanceIncreased total and phosphorylated ZIP7-[9]

Key Signaling Pathways

ZIP7 is a central node in several critical signaling pathways.

ZIP7-Mediated Tyrosine Kinase Activation

Upon phosphorylation, ZIP7 releases zinc into the cytoplasm. This zinc transiently inhibits protein tyrosine phosphatases (PTPs), leading to the sustained phosphorylation and activation of receptor tyrosine kinases (RTKs) and downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.

ZIP7_Tyrosine_Kinase_Activation cluster_ER ER Lumen Extracellular_Signal Extracellular Signal (e.g., Growth Factor) CK2 Casein Kinase 2 (CK2) Extracellular_Signal->CK2 activates ZIP7 SLC39A7 (ZIP7) (Inactive) CK2->ZIP7 phosphorylates (S275, S276) pZIP7 Phosphorylated ZIP7 (Active) Cytosol_Zn Cytosolic Zn2+ (Increased) pZIP7->Cytosol_Zn releases Zn2+ from ER ER Endoplasmic Reticulum (High Zn2+) ER->Cytosol_Zn PTP Protein Tyrosine Phosphatases (PTPs) Cytosol_Zn->PTP inhibits pRTK Phosphorylated RTKs (Active) PTP->pRTK dephosphorylates RTK Receptor Tyrosine Kinases (RTKs) RTK->pRTK phosphorylation Downstream_Signaling Downstream Signaling (MAPK/ERK, PI3K/AKT) pRTK->Downstream_Signaling activates Cell_Response Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Response

Caption: ZIP7-mediated activation of tyrosine kinase signaling.

ZIP7 and the Unfolded Protein Response (UPR)

ZIP7 plays a crucial role in mitigating ER stress. By regulating zinc homeostasis within the ER, ZIP7 helps maintain proper protein folding and function. Loss of ZIP7 function can lead to an accumulation of unfolded proteins, triggering the UPR.

ZIP7_UPR ZIP7_Normal Normal ZIP7 Function ER_Homeostasis ER Zinc Homeostasis ZIP7_Normal->ER_Homeostasis maintains Protein_Folding Proper Protein Folding ER_Homeostasis->Protein_Folding promotes No_ER_Stress No ER Stress Protein_Folding->No_ER_Stress ZIP7_Dysfunction ZIP7 Dysfunction (e.g., knockdown, inhibition) ER_Zn_Imbalance ER Zinc Imbalance ZIP7_Dysfunction->ER_Zn_Imbalance causes Protein_Misfolding Protein Misfolding & Aggregation ER_Zn_Imbalance->Protein_Misfolding leads to ER_Stress ER Stress Protein_Misfolding->ER_Stress induces UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR triggers Apoptosis Apoptosis UPR->Apoptosis prolonged activation leads to

Caption: Role of ZIP7 in maintaining ER homeostasis and preventing UPR activation.

ZIP7 in NF-κB Signaling

In glioma, SLC39A7 has been shown to promote malignant behavior through the TNF-α-mediated NF-κB signaling pathway.

ZIP7_NFkB High_ZIP7 High SLC39A7 Expression TNFa TNF-α Secretion High_ZIP7->TNFa promotes TNFR TNF Receptor TNFa->TNFR binds to NFkB_Pathway NF-κB Pathway Activation TNFR->NFkB_Pathway activates Malignant_Behavior Glioma Cell Proliferation, Invasion, & Migration NFkB_Pathway->Malignant_Behavior drives

Caption: ZIP7 promotes glioma malignancy via the TNF-α/NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ZIP7.

Western Blotting for Phosphorylated ZIP7 (p-ZIP7)

This protocol is adapted for the detection of phosphorylated proteins.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer.

    • Boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against p-ZIP7 (e.g., anti-pS275/S276 ZIP7) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the signal using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for total ZIP7 and a loading control (e.g., β-actin or GAPDH).

Intracellular Zinc Measurement using FluoZin-3 AM
  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Loading with FluoZin-3 AM:

    • Wash cells with warm HBSS.

    • Load cells with 5 µM FluoZin-3 AM in HBSS for 30 minutes at 37°C in the dark.

    • Wash cells twice with warm HBSS to remove excess dye.

  • Treatment and Measurement:

    • Add experimental compounds (e.g., ZIP7 inhibitor, zinc ionophore) diluted in HBSS to the wells.

    • Immediately measure fluorescence using a microplate reader with excitation at ~494 nm and emission at ~516 nm.

    • Record fluorescence intensity over time to monitor changes in intracellular zinc concentration.

Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat cells with various concentrations of the test compound (e.g., ZIP7 inhibitor) or siRNA against ZIP7.

    • Include appropriate controls (e.g., vehicle control, non-targeting siRNA).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Immunohistochemistry (IHC) for ZIP7 in Tissue Samples
  • Tissue Preparation:

    • Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a protein block solution.

    • Incubate with a primary antibody against ZIP7 overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash with PBS.

    • Incubate with a streptavidin-HRP conjugate.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate, clear, and mount the slides.

    • Capture images using a light microscope.

    • Score the intensity and percentage of positive staining.

Experimental Workflows

Investigating the Role of ZIP7 in Cancer Cell Proliferation

ZIP7_Cancer_Proliferation_Workflow Start Start: Hypothesis ZIP7 promotes cancer cell proliferation Knockdown Knockdown of ZIP7 (siRNA or shRNA) in cancer cell line Start->Knockdown Inhibitor Treatment with ZIP7 inhibitor (e.g., NVS-ZP7-4) Start->Inhibitor Control Control Groups (scrambled siRNA, vehicle) Start->Control CCK8 Cell Viability Assay (CCK-8) Knockdown->CCK8 Colony_Formation Colony Formation Assay Knockdown->Colony_Formation Western_Blot Western Blot for Proliferation Markers (e.g., PCNA, Ki67) Knockdown->Western_Blot Inhibitor->CCK8 Inhibitor->Colony_Formation Inhibitor->Western_Blot Control->CCK8 Control->Colony_Formation Control->Western_Blot Analysis Data Analysis: Compare proliferation rates and marker expression CCK8->Analysis Colony_Formation->Analysis Western_Blot->Analysis Conclusion Conclusion: Determine the effect of ZIP7 inhibition on proliferation Analysis->Conclusion

Caption: Workflow for studying the role of ZIP7 in cancer cell proliferation.

Assessing ZIP7-Mediated Signaling

ZIP7_Signaling_Workflow Start Start: Investigate ZIP7-mediated signaling Stimulation Stimulate cells (e.g., with growth factors) Start->Stimulation Time_Course Collect samples at different time points Stimulation->Time_Course Zinc_Measurement Measure Intracellular Zinc (FluoZin-3 AM) Time_Course->Zinc_Measurement Western_Blot Western Blot for: - p-ZIP7 - p-AKT, p-ERK - Total proteins Time_Course->Western_Blot Analysis Data Analysis: Correlate zinc flux with protein phosphorylation Zinc_Measurement->Analysis Western_Blot->Analysis Conclusion Conclusion: Elucidate the kinetics of ZIP7-mediated signaling Analysis->Conclusion

Caption: Workflow for assessing ZIP7-mediated signaling events.

Conclusion and Future Directions

SLC39A7 (ZIP7) has emerged as a critical regulator of cellular zinc homeostasis and a key player in the pathogenesis of cancer and other diseases. Its role in modulating fundamental cellular processes such as proliferation, survival, and stress responses positions it as a highly promising therapeutic target. The development of specific inhibitors like NVS-ZP7-4 provides valuable tools for further elucidating its function and exploring its therapeutic potential.

Future research should focus on:

  • Developing more potent and selective ZIP7 inhibitors: This will be crucial for translating preclinical findings into clinical applications.

  • Elucidating the role of ZIP7 in other cancers and diseases: Expanding research beyond the currently studied areas may reveal new therapeutic opportunities.

  • Investigating the potential for combination therapies: Targeting ZIP7 in combination with existing therapies, such as chemotherapy or targeted agents, could overcome drug resistance and improve patient outcomes.

  • Identifying biomarkers for patient stratification: Determining which patients are most likely to benefit from ZIP7-targeted therapies will be essential for personalized medicine approaches.

References

(R)-NVS-ZP7-4: A Technical Guide to its Effects on Zinc Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-NVS-ZP7-4 is a potent and selective small molecule inhibitor of the endoplasmic reticulum (ER)-resident zinc transporter SLC39A7, also known as ZIP7. By blocking the transport of zinc from the ER to the cytoplasm, this compound serves as a critical chemical probe to investigate the intricate roles of subcellular zinc dynamics. This technical guide provides an in-depth overview of the effects of this compound on zinc homeostasis, detailing its mechanism of action, downstream cellular consequences, and the experimental methodologies used for its characterization. The information presented herein is intended to equip researchers with the knowledge necessary to effectively utilize this compound in their studies of zinc signaling, ER stress, and associated cellular pathways.

Introduction

Zinc is an essential trace element vital for a myriad of cellular processes, acting as a structural component of numerous proteins and a cofactor for over 300 enzymes. The spatial and temporal distribution of zinc within the cell is tightly regulated by a complex network of transporters. The SLC39A (ZIP) family of transporters facilitates zinc influx into the cytoplasm from the extracellular space or intracellular organelles. Among these, ZIP7 (SLC39A7) is localized to the ER membrane and is responsible for the release of zinc from the ER lumen into the cytoplasm.[1][2]

This compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[3][4] Subsequent target deconvolution studies revealed its direct interaction with and inhibition of ZIP7.[3][5] This specific mode of action makes this compound a unique tool to dissect the physiological and pathological consequences of altered ER zinc homeostasis.

Mechanism of Action

This compound directly binds to and inhibits the zinc transport activity of ZIP7.[3] This inhibition leads to a disruption of normal zinc flux, characterized by an accumulation of zinc within the endoplasmic reticulum and a concomitant decrease in cytosolic zinc levels.[3][6] This perturbation of subcellular zinc homeostasis is the primary mechanism through which this compound elicits its downstream biological effects.

Signaling Pathway of this compound Action

NVS_ZP7_4_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane ER_Zinc ER Zinc (Increased) ZIP7 ZIP7 (SLC39A7) ER_Zinc->ZIP7 Notch_Receptor_Immature Immature Notch Receptor ER_Zinc->Notch_Receptor_Immature Impairs Trafficking ER_Stress ER Stress (UPR Activation) ER_Zinc->ER_Stress Induces ZIP7->ER_Zinc Blockade leads to accumulation Cytosolic_Zinc Cytosolic Zinc (Decreased) ZIP7->Cytosolic_Zinc Transports Zinc Notch_Receptor_Mature Mature Notch Receptor Notch_Receptor_Immature->Notch_Receptor_Mature Trafficking & Maturation Apoptosis Apoptosis ER_Stress->Apoptosis Leads to NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibits

Caption: Mechanism of this compound action on zinc homeostasis and downstream signaling.

Quantitative Data

The following table summarizes the key quantitative data associated with the biological effects of this compound.

ParameterValueCell Line/SystemCommentsReference
Notch Signaling Inhibition (IC50) 0.13 µMU2OS HES-Luciferase Reporter AssayDemonstrates potent inhibition of the Notch signaling pathway.[7]
Apoptosis Induction Effective at 2 µMTALL-1 (T-cell acute lymphoblastic leukemia)Induces apoptosis in Notch-dependent cancer cells.[3]
ER Stress Induction Observed at 20 nM - 1 µMHSC-3, TALL-1Leads to the activation of the Unfolded Protein Response (UPR).[3][8]
ER Zinc Accumulation Significant increase at 1 µMU2OS cells with ER-ZapCY1 sensorDirectly demonstrates the effect on ER zinc concentration.[3]
Cytosolic Zinc Depletion Significant decrease at 1 µMU2OS cells with NES-ZapCV2 sensorShows the consequence of ZIP7 inhibition on cytosolic zinc.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and standard laboratory practices.

HES-Luciferase Notch Reporter Assay

This assay quantitatively measures the activity of the Notch signaling pathway.

Experimental Workflow:

HES_Luc_Workflow Seed_Cells Seed U2OS-HES-Luc cells in 96-well plate Add_Compound Add this compound (dose-response) Seed_Cells->Add_Compound Incubate Incubate for 24-48 hours Add_Compound->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence

Caption: Workflow for the HES-Luciferase Notch Reporter Assay.

Methodology:

  • Cell Culture: U2OS cells stably expressing a Hes1 promoter-driven luciferase reporter (HES-Luc) are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Seeding: Cells are seeded into 96-well white, clear-bottom plates at a density of 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the cell plates is replaced with the compound-containing medium. A DMSO control is included.

  • Incubation: The plates are incubated for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement: A luciferase assay reagent (e.g., Bright-Glo™) is added to each well according to the manufacturer's instructions. The plates are incubated for 5-10 minutes at room temperature to ensure complete cell lysis. Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability assay or a co-transfected Renilla luciferase). The IC50 value is calculated from the dose-response curve.

Measurement of Endoplasmic Reticulum Zinc Concentration

This method utilizes a genetically encoded FRET-based biosensor, ER-ZapCY1, to specifically measure zinc levels within the ER.

Methodology:

  • Transfection: U2OS cells are seeded on glass-bottom dishes. After 24 hours, cells are transiently transfected with the ER-ZapCY1 plasmid using a suitable transfection reagent.

  • Incubation: Cells are incubated for 24-48 hours to allow for sensor expression.

  • Imaging: Live-cell imaging is performed using a fluorescence microscope equipped for FRET imaging. Baseline FRET ratios (acceptor emission/donor emission) are recorded.

  • Compound Addition: this compound (e.g., 1 µM final concentration) is added to the cells, and FRET ratios are monitored over time.

  • Data Analysis: Changes in the FRET ratio are indicative of changes in ER zinc concentration. An increase in the FRET ratio of ER-ZapCY1 corresponds to an increase in ER zinc.

Western Blotting for ER Stress Markers

This protocol is used to detect the upregulation of key protein markers of the Unfolded Protein Response (UPR), indicating ER stress.

Methodology:

  • Cell Treatment: TALL-1 or other sensitive cell lines are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ER stress markers such as BiP (GRP78), CHOP, and spliced XBP1 (sXBP1). A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Generation of this compound Resistant Cell Line

This method is used to identify the target of a compound by generating a cell line that is resistant to its effects.

Methodology:

  • Initial Culture: The parental cell line (e.g., TALL-1) is cultured in the presence of a low concentration of this compound (e.g., at the IC50 for apoptosis).

  • Dose Escalation: As the cells adapt and resume proliferation, the concentration of this compound is gradually increased in a stepwise manner over several months.

  • Selection and Expansion: The surviving cell population at a high concentration of the compound is expanded.

  • Validation of Resistance: The resistance of the generated cell line is confirmed by comparing its dose-response to this compound with the parental cell line in apoptosis or proliferation assays.

  • Target Identification: Genomic DNA from the resistant cells is sequenced to identify mutations that confer resistance. In the case of this compound, a V430E mutation in ZIP7 was identified.[3]

Photoaffinity Labeling

This technique is used to demonstrate a direct interaction between a compound and its protein target.

Experimental Workflow:

Photoaffinity_Workflow Incubate_Probe Incubate cells with photoaffinity probe (NVS-ZP7-6) UV_Irradiation UV Irradiation (365 nm) Incubate_Probe->UV_Irradiation Competition Pre-incubate with This compound (competition) Competition->Incubate_Probe Lysis_Click Cell Lysis and Click Chemistry with Biotin-azide UV_Irradiation->Lysis_Click Enrichment_Proteomics Streptavidin Enrichment and LC-MS/MS Lysis_Click->Enrichment_Proteomics

Caption: Workflow for Photoaffinity Labeling.

Methodology:

  • Probe Synthesis: A photo-activatable and clickable analog of this compound is synthesized, containing a diazirine group and a terminal alkyne (e.g., NVS-ZP7-6).

  • Cell Treatment: Cells are incubated with the photoaffinity probe. For competition experiments, cells are pre-incubated with an excess of this compound.

  • UV Crosslinking: The cells are irradiated with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.

  • Lysis and Click Chemistry: The cells are lysed, and the alkyne-containing probe is "clicked" to a reporter tag, such as biotin-azide, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Enrichment and Proteomics: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are specifically labeled by the probe and where this labeling is competed by the parent compound are identified as direct targets.

Conclusion

This compound is a valuable pharmacological tool for the study of zinc homeostasis and its role in cellular signaling. Its specific inhibition of ZIP7 provides a means to manipulate ER zinc levels and investigate the downstream consequences, including the induction of ER stress and the modulation of pathways such as Notch signaling. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound to further elucidate the complex roles of zinc in health and disease. As our understanding of the "zinc-ome" expands, the utility of such specific chemical probes will undoubtedly continue to grow, opening new avenues for therapeutic intervention.

References

The Discovery and Synthesis of (R)-NVS-ZP7-4: A Technical Guide to a Novel Notch Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-NVS-ZP7-4 is a potent and specific small molecule inhibitor of the zinc transporter SLC39A7 (ZIP7). Its discovery through a phenotypic screen for inhibitors of the Notch signaling pathway has unveiled a novel mechanism for modulating this critical developmental and oncogenic pathway. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Discovery of this compound

This compound was identified from a high-throughput phenotypic screen designed to find compounds that inhibit the Notch signaling pathway. The screen utilized T-cell acute lymphoblastic leukemia (T-ALL) cell lines, a disease where activating mutations in the NOTCH1 gene are prevalent, making it a key therapeutic target. The initial hits from this screen were further characterized, leading to the identification of the spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one scaffold as a promising starting point for chemical optimization. This compound emerged as a lead candidate from this effort.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, the synthesis of similar spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one derivatives has been described. The general synthetic approach likely involves a multi-step sequence.

A plausible synthetic route would likely involve the initial construction of the spirocyclic core, followed by the attachment of the side chains. The key chiral center would likely be introduced through an asymmetric synthesis step or resolved from a racemic mixture.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the zinc transporter ZIP7, located in the membrane of the endoplasmic reticulum (ER). ZIP7 is responsible for transporting zinc from the ER lumen into the cytoplasm. Inhibition of ZIP7 by this compound leads to an accumulation of zinc within the ER. This disruption of zinc homeostasis triggers the unfolded protein response (UPR) and induces ER stress.

The elevated ER stress, in turn, interferes with the proper trafficking and maturation of the Notch1 receptor. Consequently, the transport of Notch1 to the cell surface is impaired, leading to a reduction in Notch signaling. In cancer cells dependent on Notch signaling, such as certain T-ALL cell lines, this cascade of events ultimately leads to the induction of apoptosis.

The direct interaction between this compound and ZIP7 was confirmed through photoaffinity labeling experiments using a diazirine-containing analog of the compound. Furthermore, the generation of a resistant T-ALL cell line identified a single point mutation (V430E) in the ZIP7 protein that confers resistance to this compound, providing strong genetic evidence for its on-target activity.

Data Presentation

The following tables summarize the key quantitative data for this compound from the primary literature.

Table 1: In Vitro Activity of this compound in T-ALL Cell Lines

Cell LineAssay TypeParameterValueReference
TALL-1 (Parental)Apoptosis (Annexin V/PI)IC50~1 µM
TALL-1 (ZIP7 V430E)Apoptosis (Annexin V/PI)IC50>10 µM

Note: The IC50 values are approximate and based on graphical data from the cited literature. For precise values, refer to the original publication.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Annexin V/Propidium Iodide Apoptosis Assay

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • T-ALL cell lines (e.g., TALL-1)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed T-ALL cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Treat the cells with varying concentrations of this compound or DMSO as a vehicle control for 72 hours.

  • Cell Harvesting: After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered live.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Notch1 Cleavage

This protocol is used to assess the effect of this compound on the processing of the Notch1 receptor.

Materials:

  • T-ALL cell lines

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary Antibody: Anti-Notch1 (recognizing the intracellular domain, NICD)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat T-ALL cells with this compound (e.g., 1 µM) or a positive control such as a gamma-secretase inhibitor (e.g., DAPT, 10 µM) for 20 hours. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-Notch1 antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the cleaved Notch1 intracellular domain (NICD) band indicates inhibition of the Notch pathway.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of this compound action.

Experimental Workflow Diagram

G cluster_Discovery Discovery and Target Identification cluster_MOA Mechanism of Action Studies Phenotypic_Screen Phenotypic Screen (T-ALL cell lines) Hit_Identification Hit Identification (Spiro-quinazolinone scaffold) Phenotypic_Screen->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization NVS_ZP7_4_Discovery This compound Lead_Optimization->NVS_ZP7_4_Discovery Target_ID Target Identification NVS_ZP7_4_Discovery->Target_ID Apoptosis_Assay Apoptosis Assay (Annexin V/PI) NVS_ZP7_4_Discovery->Apoptosis_Assay Western_Blot Western Blot (Notch Cleavage) NVS_ZP7_4_Discovery->Western_Blot ER_Stress_Analysis ER Stress Analysis (UPR markers) NVS_ZP7_4_Discovery->ER_Stress_Analysis Zinc_Measurement Intracellular Zinc Measurement NVS_ZP7_4_Discovery->Zinc_Measurement ZIP7_Validation ZIP7 Validation (Resistance Mutation, Photoaffinity Labeling) Target_ID->ZIP7_Validation

Caption: Experimental workflow for the discovery and characterization of this compound.

(R)-NVS-ZP7-4: A Technical Guide to its Role in the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NVS-ZP7-4 is a potent and selective small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] ZIP7 is an endoplasmic reticulum (ER)-resident protein responsible for transporting zinc from the ER lumen into the cytoplasm.[1][2] By inhibiting ZIP7, this compound disrupts zinc homeostasis within the ER, leading to an accumulation of zinc in this organelle.[1][2] This increase in ER zinc concentration induces ER stress, a condition that activates a complex signaling network known as the Unfolded Protein Response (UPR).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the UPR, and detailed experimental protocols for its study.

Mechanism of Action: Induction of the Unfolded Protein Response

The accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR, which aims to restore protein homeostasis. The UPR is mediated by three main ER transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Inhibition of ZIP7 by this compound has been shown to activate all three branches of the UPR.[3]

The proposed mechanism involves the this compound-mediated inhibition of ZIP7 leading to elevated ER zinc levels. This increase in luminal zinc is thought to interfere with proper protein folding, leading to an accumulation of misfolded proteins and subsequent activation of the UPR sensors.

Quantitative Data

The following tables summarize the quantitative data available for the effects of this compound on cell viability and UPR induction.

Table 1: Effect of this compound on Apoptosis in TALL-1 Cells

This compound Concentration (µM)% Dead and Apoptotic Cells (Annexin V/PI Staining) - Estimated from Dose-Response Curve[1]
0.01~5%
0.1~10%
1~40%
10~80%

Data are estimated from the dose-response curve presented in Nolin et al., 2019, following 72 hours of treatment.[1]

Table 2: Effect of this compound on ER Stress Reporter Activity

AssayCell LineMetricValueReference
ERSE-Luc Reporter AssayHSC-3IC20~20 nM[1]
ERSE-Luc Reporter AssayHSC-3-Modest IC50 shifts with ZIP7 siRNA knockdown[1]

Signaling Pathways and Experimental Workflows

Unfolded Protein Response Signaling Pathway

The following diagram illustrates the three main branches of the UPR activated by ER stress.

UPR_Pathway cluster_ER ER Lumen cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Increased ER Zinc) BiP BiP ER_Stress->BiP sequesters BiP IRE1_inactive IRE1α (inactive) PERK_inactive PERK (inactive) ATF6_inactive ATF6 (inactive) IRE1_active IRE1α (active) (Dimerized & Autophosphorylated) IRE1_inactive->IRE1_active PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active ATF6_cleaved Cleaved ATF6 (p50) ATF6_inactive->ATF6_cleaved Translocates to Golgi for cleavage XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 Translation eIF2a_p->ATF4 ATF4_TF ATF4 (Transcription Factor) ATF4->ATF4_TF translates XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s XBP1s (Transcription Factor) XBP1s_mRNA->XBP1s translates ATF6_n ATF6n (Transcription Factor) ATF6_cleaved->ATF6_n translocates UPR_Genes UPR Target Gene Expression (e.g., BIP, CHOP) XBP1s->UPR_Genes activates ATF4_TF->UPR_Genes activates ATF6_n->UPR_Genes activates

Caption: The three branches of the Unfolded Protein Response.

Mechanism of this compound Action

This diagram outlines the mechanism by which this compound induces the UPR.

NVS_ZP7_4_MOA NVS This compound ZIP7 ZIP7 (SLC39A7) (ER Zinc Transporter) NVS->ZIP7 inhibits ER_Zinc Increased ER Zinc ZIP7->ER_Zinc leads to Protein_Folding Impaired Protein Folding ER_Zinc->Protein_Folding ER_Stress ER Stress Protein_Folding->ER_Stress UPR Unfolded Protein Response (IRE1α, PERK, ATF6 activation) ER_Stress->UPR

Caption: this compound mechanism of action.

Experimental Workflow for Assessing UPR Activation

The following workflow details a typical experimental approach to characterize the effects of this compound on the UPR.

Experimental_Workflow cluster_Assays Downstream Assays Start Cell Culture (e.g., TALL-1, HSC-3) Treatment Treat with this compound (Dose-response and time-course) Start->Treatment Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis ERSE_Luc ER Stress Reporter Assay (ERSE-Luc) Treatment->ERSE_Luc qPCR Quantitative RT-PCR (BIP, CHOP, XBP1s) Treatment->qPCR Western_Blot Western Blot (p-PERK, CHOP, Cleaved ATF6) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis->Data_Analysis ERSE_Luc->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for UPR analysis.

Experimental Protocols

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol is adapted from standard procedures for flow cytometry-based apoptosis detection.[1]

  • Cell Preparation:

    • Seed TALL-1 cells at a density of 0.5 x 106 cells/mL in a 6-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for 72 hours.

  • Staining:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

ER Stress Reporter Assay (ERSE-Luc)

This protocol is based on the use of a luciferase reporter driven by the ER stress response element (ERSE).[1]

  • Cell Line and Transfection:

    • Use a stable cell line expressing the ERSE-luciferase reporter (e.g., HSC-3 ERSE-Luc) or transiently transfect cells with an ERSE-luciferase reporter plasmid.

  • Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with a dose-response of this compound (e.g., 0-10 µM) for 24-48 hours. Include a positive control such as tunicamycin (B1663573) or thapsigargin.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the fold-change in luciferase activity relative to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes

This protocol allows for the quantification of mRNA levels of key UPR target genes.[3]

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound for a specified time (e.g., 24 hours).

    • Isolate total RNA using a commercial RNA extraction kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for UPR target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), and spliced XBP1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • The reaction mixture typically contains cDNA template, forward and reverse primers, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

Western Blot Analysis of UPR Markers

This protocol is for the detection of key UPR protein markers.[4]

  • Protein Extraction:

    • Treat cells with this compound.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PERK, total PERK, CHOP, cleaved ATF6 (p50), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a valuable chemical probe for studying the role of ER zinc homeostasis and the unfolded protein response in cellular processes. Its ability to potently and selectively inhibit ZIP7 provides a powerful tool to dissect the intricate signaling pathways of the UPR. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in investigating the biological effects of this compound and its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for (R)-NVS-ZP7-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NVS-ZP7-4 is a potent and selective small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2][3] Initially identified through a phenotypic screen for inhibitors of the Notch signaling pathway, this compound exerts its effects by blocking the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm.[1][4][5] This disruption of zinc homeostasis leads to an accumulation of zinc within the ER, inducing ER stress and activating the Unfolded Protein Response (UPR).[1][4] Consequently, the trafficking of the Notch receptor to the cell surface is impaired, inhibiting Notch signaling.[1] This mechanism of action makes this compound a valuable chemical tool for studying the roles of ZIP7 and zinc homeostasis in cellular processes, including Notch signaling, and as a potential therapeutic agent in diseases with aberrant Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC).[1]

Mechanism of Action Signaling Pathway

This compound directly inhibits the ZIP7 transporter located on the endoplasmic reticulum membrane. This inhibition blocks the efflux of zinc ions from the ER into the cytoplasm, leading to an increase in intra-ER zinc concentration and a decrease in cytoplasmic zinc levels.[1][6] The elevated ER zinc concentration induces ER stress and triggers the Unfolded Protein Response (UPR) through the activation of sensors such as PERK and IRE1α. This cascade of events impairs the proper trafficking and processing of the Notch receptor, ultimately leading to the downregulation of Notch signaling. In some cancer cell types, this cascade can also promote apoptosis.[1]

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ZIP7 ZIP7 (SLC39A7) ER_Zinc ER [Zn²⁺] Cytoplasmic_Zinc Cytoplasmic [Zn²⁺] ZIP7->Cytoplasmic_Zinc Zn²⁺ Transport ER_Zinc->ZIP7 UPR Unfolded Protein Response (UPR) (PERK, IRE1α activation) ER_Zinc->UPR Increased [Zn²⁺] leads to Notch_Processing Notch Receptor Processing & Trafficking UPR->Notch_Processing Inhibits Apoptosis Apoptosis UPR->Apoptosis Induces Notch_Signaling Notch Target Gene Expression Notch_Processing->Notch_Signaling Downregulation of NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of this compound and its analogs in various cancer cell lines.

CompoundCell LineAssay TypeParameterValueReference
This compound TALL-1Apoptosis AssayEC50~1 µM[1]
This compound Huh7Cell Viability (CCK-8)IC50~0.5 µM
This compound HCCLM3Cell Viability (CCK-8)IC50~1 µM
NVS-ZP7-3 T-ALL cell linesApoptosis Assay-Increased apoptosis at 2 µM[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay using CCK-8

This protocol is designed to assess the effect of this compound on cell viability and to determine its IC50 value.

Materials:

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 100 µL of cell suspension (e.g., 5,000 cells/well for adherent cells) into a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until the color of the medium changes to orange.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

G A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) and vehicle control B->C D Incubate for 24-72h C->D E Add CCK-8 solution to each well D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for CCK-8 cell viability assay.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the specified time (e.g., 72 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC and PI fluorescence should be detected.

    • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for ER Stress Markers

This protocol is used to detect the activation of the UPR by analyzing the expression of key ER stress marker proteins.

Materials:

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-sXBP-1, anti-CHOP, anti-BiP, anti-phospho-PERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as desired.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate with ECL substrate and capture the chemiluminescent signal using an imaging system.

Notch Signaling Luciferase Reporter Assay

This assay measures the activity of the Notch signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Notch-responsive promoter.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line stably or transiently expressing a Notch-responsive luciferase reporter construct (e.g., CSL-Luc)

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the reporter cell line in a 96-well white plate.

    • After 24 hours, treat the cells with this compound at various concentrations. Include a positive control for Notch activation (if necessary) and a vehicle control.

    • Incubate for the desired time (e.g., 48 hours).

  • Luciferase Assay:

    • Lyse the cells and perform the luciferase assay according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

    • Express the results as a percentage of the control.

G A Seed Notch reporter cell line in a 96-well plate B Treat with this compound and controls A->B C Incubate for 48h B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Normalize and analyze data E->F

Caption: Workflow for Notch signaling luciferase reporter assay.

References

Application Note: Preparation of (R)-NVS-ZP7-4 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-NVS-ZP7-4 is a potent and selective inhibitor of the SLC39A7 (ZIP7) zinc transporter.[1][2][3] This inhibition modulates zinc levels within the endoplasmic reticulum (ER), which in turn interferes with the Notch signaling pathway, a critical pathway in cell-cell communication and development.[4] Consequently, this compound can induce ER stress and apoptosis, making it a valuable chemical probe for studying cancer biology, particularly in contexts like T cell acute lymphoblastic leukemia (T-ALL).[1][4] Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible results in downstream cellular and biochemical assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Principle

A stock solution is a concentrated solution that is diluted to a lower concentration for actual use. Preparing a stock solution involves accurately weighing the solid compound and dissolving it in a precise volume of a suitable solvent to achieve a specific molar concentration. This method ensures accuracy and minimizes the waste of valuable reagents. Given the properties of this compound, high-purity, anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions.

Physicochemical and Solubility Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₂₈H₂₈FN₅OS[1][3][5]
Molecular Weight 501.62 g/mol [2][5][6][7]
CAS Number 2349367-89-9 (for S-isomer, often used interchangeably in literature)[1][3][5][6]
Appearance White to beige or light yellow solid powder[2]
Purity ≥98% (by HPLC)[1]
Solubility in DMSO Up to 100 mg/mL (199.35 mM).[2][6] Note: Some sources report lower solubility (e.g., 2 mg/mL). High concentrations may require ultrasonication.
Storage (Solid) -20°C, protected from light. Stable for ≥ 4 years.[1][2]
Storage (Stock Solution) Aliquot and store at -80°C (up to 1 year) or -20°C (up to 1 month).[2][6]

Note on Solubility: There is a significant range in reported solubility values. It is critical to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2][6] If the desired concentration is high (e.g., >10 mM), gentle warming or ultrasonication may be necessary to achieve complete dissolution.[2] Always start with a small amount of solvent and ensure the compound is fully dissolved before adding the final volume.

Experimental Protocol

1. Materials and Equipment

  • This compound solid powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.01 mg)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for high concentrations)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

2. Safety Precautions

  • This compound is for research use only and should not be used for human or veterinary purposes.[1][5]

  • The toxicological properties have not been fully investigated. Handle with care and avoid ingestion, inhalation, or contact with skin and eyes.[1]

  • Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

  • DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves and change them immediately if contaminated.

3. Step-by-Step Procedure for Preparing a 10 mM Stock Solution

3.1. Calculation: To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Molarity (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example Calculation for 1 mL of 10 mM this compound:

  • Mass (mg) = 0.010 mol/L × 0.001 L × 501.62 g/mol × 1000 mg/g = 5.02 mg

3.2. Preparation Steps:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out 5.02 mg of this compound powder and place it into a sterile microcentrifuge tube or an appropriate vial.

  • Solvent Addition: Using a calibrated micropipette, add a portion of the total DMSO volume (e.g., 800 µL for a final volume of 1 mL) to the tube containing the compound.

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

    • Optional: If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.

  • Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired volume of 1 mL.

  • Homogenization: Invert the tube several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[2][6] Protect from light.[2]

Visualizations

Signaling Pathway Context

NVS_ZP7_4_Pathway cluster_ER Endoplasmic Reticulum ER_Zinc ER Zinc Levels Notch_Processing Notch Receptor Processing ER_Zinc->Notch_Processing affects ZIP7 ZIP7 Transporter ZIP7->ER_Zinc regulates ER_Stress ER Stress Notch_Processing->ER_Stress leads to NVS This compound NVS->ZIP7 inhibits Apoptosis Apoptosis ER_Stress->Apoptosis induces

Caption: Mechanism of this compound action via ZIP7 inhibition.

Experimental Workflow

Stock_Solution_Workflow start Start weigh 1. Weigh this compound (e.g., 5.02 mg) start->weigh add_solvent 2. Add Anhydrous DMSO (e.g., 800 µL) weigh->add_solvent dissolve 3. Dissolve Compound (Vortex / Sonicate) add_solvent->dissolve adjust_volume 4. Adjust to Final Volume (e.g., to 1 mL) dissolve->adjust_volume aliquot 5. Aliquot into Single-Use Tubes adjust_volume->aliquot store 6. Store at -80°C (Protect from Light) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for (R)-NVS-ZP7-4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), a key regulator of zinc homeostasis within the endoplasmic reticulum (ER). By blocking ZIP7-mediated zinc transport from the ER to the cytoplasm, this compound elevates ER zinc levels, leading to ER stress, and consequently impacting various cellular signaling pathways.[1][2][3] Notably, this compound has been demonstrated to modulate the Notch signaling pathway, induce apoptosis in cancer cells, and inhibit the PI3K/AKT signaling cascade.[2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study these key cellular processes.

Mechanism of Action

This compound directly interacts with and inhibits the function of the ER-resident zinc transporter ZIP7.[2][5] This inhibition disrupts the normal flux of zinc from the ER to the cytoplasm, causing an accumulation of zinc within the ER lumen.[2][3][6] The resulting ionic imbalance triggers the unfolded protein response (UPR) and ER stress.[2][6] Downstream consequences of this compound treatment include the interference with Notch receptor trafficking and signaling, induction of apoptosis, and modulation of the PI3K/AKT pathway, making it a valuable tool for studying these processes in various cell types, particularly in cancer biology.[2][4][6]

Data Presentation

Recommended Working Concentrations and Incubation Times

The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically for each experimental system. The following table summarizes concentrations and durations reported in the literature for various cell lines and assays.

Cell LineAssayConcentration RangeIncubation TimeReference
TALL-1 (T-ALL)Apoptosis (Annexin V/PI)Dose-response72 h[2]
HPB-ALL (T-ALL)Notch Signaling (mRNA)Three doses (specific conc. not stated)48 h[2]
HPB-ALL (T-ALL)Notch1 Surface Expression10 µM48 h[2]
HSC-3ER Stress Reporter Assay20 nMNot specified[2]
T-ALL cell linesApoptosis (Annexin V/PI)2 µM72 h[2]
HCCLM3 & Huh7 (HCC)Viability, Apoptosis, ProliferationDose-dependentNot specified[4]
ARPE-19Barrier DysfunctionNot specified48 h[6]

Note: T-ALL stands for T-cell acute lymphoblastic leukemia, and HCC for hepatocellular carcinoma.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on vendor information, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous, sterile DMSO. For example, for 1 mg of this compound (Molecular Weight: 501.65 g/mol ), add 199.34 µL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage, protected from light. A stock solution stored at -80°C is stable for up to 6 months.[1]

Protocol 2: Induction of Apoptosis and Analysis by Annexin V/Propidium Iodide Staining

This protocol is designed for the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells of interest (e.g., TALL-1)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., a dose-response from 0.1 µM to 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate the cells for the desired period (e.g., 72 hours).[2]

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, aspirate the medium (which may contain apoptotic floating cells) and collect it. Then, wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Analysis of ER Stress by Western Blotting

This protocol outlines the procedure for detecting the induction of ER stress markers in cells treated with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, ATF4, and cleaved PARP)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound as described in Protocol 2, Step 1 and 2, for a duration of 48 hours.[7]

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Investigation of the PI3K/AKT Signaling Pathway

This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Same as Protocol 3, with the following specific primary antibodies:

    • Phospho-PI3K (p85)

    • Total PI3K (p85)

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR

    • Total mTOR

Procedure:

  • Follow the steps for cell treatment, lysis, protein quantification, and sample preparation as outlined in Protocol 3, Steps 1 and 2. A recent study on hepatocellular carcinoma cells provides a basis for this investigation.[4]

  • Perform SDS-PAGE and Western blotting as described in Protocol 3, Step 3.

  • For detection, use primary antibodies specific for both the phosphorylated and total forms of the target proteins (PI3K, Akt, mTOR).

  • Analyze the results by calculating the ratio of the phosphorylated protein to the total protein for each target. This will indicate the activation status of the PI3K/AKT pathway in response to this compound treatment.

Visualizations

Signaling Pathway of this compound Action

NVS_ZP7_4_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ZIP7 ZIP7 Zinc_Cyto Zinc ZIP7->Zinc_Cyto Transport Zinc_ER Zinc UPR Unfolded Protein Response (UPR) Zinc_ER->UPR Induces ER Stress Apoptosis Apoptosis UPR->Apoptosis PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Apoptosis Inhibition NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibition NVS_ZP7_4->PI3K_AKT Inhibition Notch Notch Signaling NVS_ZP7_4->Notch Inhibition

Caption: Mechanism of action of this compound leading to cellular effects.

Experimental Workflow for Apoptosis Induction and Analysis

Apoptosis_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis A1 Seed Cells B1 Treat Cells with this compound (e.g., 72 hours) A1->B1 A2 Prepare this compound Working Solutions A2->B1 C1 Harvest Cells B1->C1 C2 Stain with Annexin V/PI C1->C2 C3 Analyze by Flow Cytometry C2->C3

Caption: Workflow for assessing apoptosis induced by this compound.

Logical Relationship for Western Blot Analysis

Western_Blot_Logic cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Detection Detection S1 Cell Treatment with This compound S2 Cell Lysis S1->S2 S3 Protein Quantification S2->S3 E1 SDS-PAGE S3->E1 E2 Protein Transfer to Membrane E1->E2 D1 Blocking E2->D1 D2 Primary Antibody Incubation (e.g., p-Akt, CHOP) D1->D2 D3 Secondary Antibody Incubation D2->D3 D4 Signal Detection (ECL) D3->D4

Caption: Logical steps for Western blot analysis of this compound effects.

References

Application Notes and Protocols for In Vivo Formulation of (R)-NVS-ZP7-4 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2] By inhibiting ZIP7, this compound elevates zinc levels within the endoplasmic reticulum (ER), leading to ER stress and the disruption of the Notch signaling pathway.[2][3] This mechanism induces apoptosis in cancer cells, making this compound a promising therapeutic agent for cancers dependent on Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC).[1][4] These application notes provide detailed protocols for the in vivo formulation and administration of this compound in mouse models, based on published preclinical data.

Mechanism of Action: ZIP7 Inhibition, ER Stress, and Notch Pathway Disruption

This compound's primary molecular target is the zinc transporter ZIP7, located in the membrane of the endoplasmic reticulum. Inhibition of ZIP7 disrupts zinc homeostasis, causing an accumulation of zinc within the ER. This influx of zinc induces ER stress and activates the unfolded protein response (UPR). Concurrently, the altered ER environment interferes with the proper trafficking and processing of the Notch receptor, a key regulator of cell fate, proliferation, and survival. The culmination of these events is the induction of apoptosis in cancer cells.

NVS-ZP7-4_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus NVS-ZP7-4 NVS-ZP7-4 ZIP7 ZIP7 NVS-ZP7-4->ZIP7 Inhibits Zinc (Zn2+) Zinc (Zn2+) ZIP7->Zinc (Zn2+) Transports Notch Receptor Processing Notch Receptor Processing ZIP7->Notch Receptor Processing Enables ER Stress ER Stress Zinc (Zn2+)->ER Stress Induces Apoptosis Apoptosis ER Stress->Apoptosis Notch Signaling Notch Signaling Notch Receptor Processing->Notch Signaling Leads to Zinc (Zn2+)_cytosol Zinc (Zn2+) Zinc (Zn2+)_cytosol->ZIP7 Notch Signaling->Apoptosis Suppresses

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a hepatocellular carcinoma (HCC) xenograft mouse model.

ParameterValueMouse ModelCell LineFormulationDosing RegimenEndpointReference
Tumor Weight Significantly inhibitedBALB/c nudeHuh71 mg/kg in 0.1% DMSO in PBSIntraperitoneal injection, 3 times/week for 2 weeksTumor weight at sacrifice[4]

Experimental Protocols

In Vivo Formulation for Intraperitoneal Administration

This protocol is based on a study in an HCC xenograft mouse model.[4]

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. Due to its solubility, a concentration of 10 mg/mL is achievable.

    • Ensure the powder is completely dissolved by gentle vortexing.

  • Working Solution Preparation:

    • For a final concentration of 1 mg/kg in a 2 mL/kg injection volume, the working solution concentration will be 0.5 mg/mL.

    • To prepare the working solution, dilute the DMSO stock solution with sterile PBS to achieve a final DMSO concentration of 0.1%.

    • Example Calculation for a 10 mL working solution:

      • Required this compound: 5 mg

      • Volume of 10 mg/mL stock solution: 0.5 mL

      • Volume of PBS: 9.5 mL

      • Final DMSO concentration will be higher in this example. To achieve 0.1% DMSO, a more diluted stock or serial dilutions might be necessary. A fresh preparation for each dosing day is recommended.

    • Vortex the working solution gently to ensure homogeneity.

  • Administration:

    • Administer the formulation to mice via intraperitoneal (IP) injection.

    • The recommended injection volume is 2 mL/kg body weight.

Hepatocellular Carcinoma (HCC) Xenograft Mouse Model Protocol[4]

Animal Model:

  • BALB/c nude mice (athymic)

Cell Line:

  • Huh7 (human hepatocellular carcinoma cell line)

Procedure:

  • Cell Culture:

    • Culture Huh7 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Tumor Implantation:

    • Harvest Huh7 cells and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.

  • Treatment Initiation:

    • Allow tumors to establish and reach a palpable size.

    • Randomize mice into treatment and control groups (n=5 per group).

  • Dosing:

    • Treatment Group: Administer this compound at 1 mg/kg via intraperitoneal injection three times a week.

    • Control Group: Administer the vehicle (0.1% DMSO in PBS) at the same volume and schedule.

  • Monitoring:

    • Monitor tumor growth by caliper measurements and body weight regularly.

  • Endpoint:

    • After two weeks of treatment, sacrifice the mice.

    • Excise the tumors and measure their weight.

    • Tumor tissues can be further processed for immunohistochemical analysis (e.g., for PCNA, cleaved caspase-3).[4]

HCC_Xenograft_Workflow cluster_treatment Dosing (3x/week) Cell_Culture Huh7 Cell Culture Tumor_Implantation Subcutaneous Implantation (2x10^6 cells/mouse) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Establishment Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Phase (2 weeks) Randomization->Treatment NVS_ZP7_4_Group This compound (1 mg/kg, IP) Control_Group Vehicle (0.1% DMSO in PBS, IP) Endpoint Sacrifice and Endpoint Analysis (Tumor Weight) NVS_ZP7_4_Group->Endpoint Control_Group->Endpoint

Caption: Experimental workflow for HCC xenograft model.

Considerations for Other Mouse Models

Alternative Formulation for Oral Administration

Commercial suppliers suggest a formulation for oral administration as a homogeneous suspension in carboxymethyl cellulose (B213188) sodium (CMC-Na) at a concentration of ≥5 mg/mL. However, peer-reviewed studies detailing the in vivo use and efficacy of this oral formulation in mouse models have not been identified. Researchers opting for oral administration should perform pharmacokinetic and efficacy studies to validate this route for their specific model.

Safety and Toxicology

In the described HCC study, this compound was reported to be relatively less cytotoxic to primary mouse hepatocytes in vitro, suggesting a degree of selectivity for cancer cells.[4] However, comprehensive in vivo toxicology studies are not yet published. Standard monitoring of animal health, including body weight and general well-being, is essential during in vivo experiments.

Conclusion

This compound is a promising ZIP7 inhibitor with demonstrated in vivo anti-tumor activity in a mouse model of hepatocellular carcinoma. The provided protocols for intraperitoneal formulation and administration offer a starting point for further preclinical evaluation in various cancer models. Future studies are warranted to explore its efficacy in T-ALL mouse models, investigate oral formulations, and fully characterize its pharmacokinetic and safety profiles.

References

Application Notes and Protocols for (R)-NVS-ZP7-4 in Annexin V Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NVS-ZP7-4 is a potent and specific inhibitor of the zinc transporter SLC39A7 (ZIP7), a key regulator of zinc homeostasis within the endoplasmic reticulum (ER).[1][2][3][4] Inhibition of ZIP7 by this compound disrupts normal zinc transport from the ER to the cytoplasm, leading to an accumulation of zinc within the ER. This perturbation of zinc homeostasis induces ER stress and activates the unfolded protein response (UPR), ultimately triggering apoptosis.[1][2][5][6] These characteristics make this compound a valuable tool for studying the role of ZIP7 and ER stress in apoptosis and a potential therapeutic agent in diseases characterized by aberrant cell survival, such as cancer.[1][5][6]

The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[7][8][9] In a living cell, PS is exclusively located on the cytosolic side of the cell membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label apoptotic cells.[8][9] Co-staining with a non-viable dye, such as Propidium (B1200493) Iodide (PI) or 7-AAD, allows for the differentiation between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[7][8]

This document provides detailed protocols for utilizing this compound to induce apoptosis and subsequently quantify it using an Annexin V-based flow cytometry assay.

Mechanism of Action of this compound Induced Apoptosis

This compound exerts its pro-apoptotic effects primarily through the inhibition of the zinc transporter ZIP7, which is located in the membrane of the endoplasmic reticulum. The subsequent signaling cascade is outlined below.

cluster_ER Endoplasmic Reticulum cluster_Cell Cellular Processes ZIP7 ZIP7 ER_Zinc Increased ER Zinc ZIP7->ER_Zinc Leads to ER_Stress ER Stress / UPR ER_Zinc->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Triggers NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibits PI3K_AKT PI3K/AKT Pathway (Inhibition) NVS_ZP7_4->PI3K_AKT Inhibits PI3K_AKT->Apoptosis Promotes

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The following table summarizes the dose-dependent effect of this compound on apoptosis and cell death in the T-cell acute lymphoblastic leukemia (T-ALL) cell line, TALL-1. Cells were treated with varying concentrations of this compound for 72 hours, and the percentage of apoptotic and dead cells was determined by Annexin V and propidium iodide staining.

This compound Concentration (µM)% Apoptotic and Dead Cells (TALL-1)
0 (DMSO control)~5%
0.1~20%
0.3~40%
1.0~60%
3.0~80%
10.0~95%

Note: Data is approximated from graphical representations in published literature.[2][10] Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound (store as a stock solution in DMSO at -20°C)

  • Cell line of interest (e.g., TALL-1, HPB-ALL for T-ALL; HCCLM3, Huh7 for hepatocellular carcinoma)

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorophore conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Experimental Workflow

cluster_workflow Experimental Workflow A 1. Cell Seeding B 2. Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Washing C->D E 5. Staining with Annexin V & PI D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation F->G

Caption: Workflow for Annexin V apoptosis assay with this compound.

Detailed Protocol

1. Cell Seeding and Treatment

  • For suspension cells (e.g., TALL-1): Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL in a suitable culture flask or plate.

  • For adherent cells (e.g., HCCLM3): Seed cells in a 6-well plate or T-25 flask to achieve 70-80% confluency at the time of treatment.

  • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Include a DMSO-only vehicle control.

  • Add the desired concentrations of this compound to the cells.

  • Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell line and should be determined empirically. A 72-hour incubation has been shown to be effective for TALL-1 cells.[2][10]

2. Cell Harvesting and Washing

  • For suspension cells: Transfer the cell suspension to a centrifuge tube.

  • For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.

  • Discard the supernatant and wash the cell pellet twice with cold PBS. After each wash, pellet the cells by centrifugation as described above.

3. Annexin V and Propidium Iodide Staining

  • Resuspend the washed cell pellet in 1X Annexin V Binding Buffer. The volume will depend on the number of cells, but a typical starting point is 100 µL per 1 x 10⁵ to 1 x 10⁶ cells.

  • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (the exact volumes may vary depending on the kit manufacturer's instructions) to the cell suspension.[8][11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][11]

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

4. Flow Cytometry Analysis

  • Analyze the stained cells by flow cytometry as soon as possible (ideally within 1 hour) to ensure data accuracy.[8]

  • Use appropriate single-color controls for setting compensation and gates. This includes an unstained cell sample, a sample stained only with Annexin V, and a sample stained only with Propidium Iodide.

  • Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Create a dot plot of PI (y-axis) versus Annexin V (x-axis) to differentiate the following cell populations:

    • Lower-left quadrant (Annexin V- / PI-): Live cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered non-apoptotic cell death)

Troubleshooting and Considerations

  • High background in control cells: Ensure gentle handling of cells during harvesting and washing to minimize mechanical damage to the cell membrane, which can lead to false positive Annexin V staining.[13]

  • Low signal in treated cells: The concentration of this compound or the incubation time may be insufficient to induce a detectable level of apoptosis. Perform a dose-response and/or time-course experiment to optimize these parameters.

  • Adherent cell considerations: When working with adherent cells, it is crucial to collect the floating cells from the supernatant as these are often apoptotic cells that have detached.[13]

  • Platelet contamination: If working with blood-derived samples, ensure platelets are removed as they can bind Annexin V and interfere with the results.[8]

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to induce and quantify apoptosis, facilitating further investigation into the roles of ZIP7 and ER stress in cell death pathways.

References

Application Notes and Protocols for Measuring ER Stress Markers Following (R)-NVS-ZP7-4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NVS-ZP7-4 is a potent and specific inhibitor of the zinc transporter SLC39A7 (ZIP7), a key protein regulating zinc homeostasis within the endoplasmic reticulum (ER).[1][2][3] Inhibition of ZIP7 by this compound disrupts the normal flux of zinc from the ER to the cytoplasm, leading to an accumulation of zinc within the ER lumen. This disruption of zinc homeostasis is a potent trigger of ER stress, activating the Unfolded Protein Response (UPR).[1][2][4] The UPR is a complex signaling network orchestrated by three primary sensor proteins located on the ER membrane: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Activation of these pathways aims to restore ER homeostasis but can lead to apoptosis if the stress is severe or prolonged.

These application notes provide a comprehensive guide for measuring the activation of the three canonical ER stress pathways following treatment with this compound. The protocols detailed below are essential for researchers investigating the mechanism of action of this compound, its impact on cellular stress pathways, and its potential as a therapeutic agent.

Data Presentation: Quantitative Analysis of ER Stress Markers

The following tables summarize the expected quantitative and qualitative changes in key ER stress markers in cells treated with this compound. It is important to note that the magnitude of the response can vary depending on the cell type, concentration of this compound, and the duration of treatment.

Table 1: IRE1α Pathway Activation Markers

MarkerMethodExpected ChangeReported Quantitative Change
p-IRE1α Western BlotIncreaseQualitative increase reported.
sXBP1 mRNA RT-qPCR / Conventional RT-PCRIncrease5-10 fold increase reported.
XBP1s Protein Western BlotIncreaseQualitative increase reported.[1][5]

Table 2: PERK Pathway Activation Markers

MarkerMethodExpected ChangeReported Quantitative Change
p-PERK Western BlotIncreaseQualitative increase reported (observed as reduced gel mobility).[1][5]
p-eIF2α Western BlotIncreaseQualitative increase reported.
ATF4 Protein Western BlotIncreaseQualitative increase reported.
CHOP mRNA RT-qPCRIncreaseQualitative increase reported.[6]
CHOP Protein Western BlotIncreaseQualitative increase reported.[1][5]

Table 3: ATF6 Pathway Activation Markers

MarkerMethodExpected ChangeReported Quantitative Change
Cleaved ATF6 (50 kDa) Western BlotIncreaseActivation of the ATF6 pathway has been reported.
BiP/GRP78 mRNA RT-qPCRIncreaseQualitative increase reported.
BiP/GRP78 Protein Western BlotIncreaseQualitative increase reported.[1][5]

Note: While qualitative increases in many markers have been consistently reported, specific fold-change data from dose-response or time-course experiments with this compound are not extensively available in the public domain. Researchers are encouraged to perform their own quantitative analyses to determine the precise effects in their experimental system.

Mandatory Visualizations

ER_Stress_Pathway_Activation_by_R_NVS_ZP7_4 cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi cluster_Nucleus Nucleus UP Unfolded Proteins IRE1 IRE1α UP->IRE1 Activates PERK PERK UP->PERK Activates ATF6 ATF6 UP->ATF6 Activates XBP1u XBP1u mRNA IRE1->XBP1u Splices eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 (p50) ATF6->ATF6_cleaved Translocation & Cleavage ZIP7 ZIP7 Zn_ER Increased ER [Zn2+] ZIP7->Zn_ER Leads to XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_p XBP1s Protein XBP1s->XBP1s_p Translation peIF2a p-eIF2α eIF2a->peIF2a ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Translational Upregulation ATF4_p ATF4 Protein ATF4_mRNA->ATF4_p Translation ATF4_p_nuc ATF4 ATF4_p->ATF4_p_nuc Translocation ATF6_cleaved_nuc ATF6 (p50) ATF6_cleaved->ATF6_cleaved_nuc Translocation XBP1s_p_nuc XBP1s_p_nuc XBP1s_p->XBP1s_p_nuc Translocation UPRE UPR Target Genes (e.g., CHOP, BiP) ATF4_p_nuc->UPRE Induces Transcription ATF6_cleaved_nuc->UPRE Induces Transcription RNVS This compound RNVS->ZIP7 Inhibits Zn_ER->UP Induces XBP1s_p_nuc->UPRE Induces Transcription

Caption: this compound inhibits ZIP7, leading to ER stress and UPR activation.

Experimental_Workflow cluster_Treatment Cell Treatment cluster_Analysis Downstream Analysis cluster_RNA RNA-based Assays cluster_Protein Protein-based Assays start Seed Cells treat Treat with this compound (Dose-response / Time-course) start->treat harvest Harvest Cells treat->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis rt_pcr RT-qPCR for sXBP1, CHOP, BiP rna_extraction->rt_pcr western Western Blot for p-PERK, p-IRE1α, Cleaved ATF6, CHOP, BiP, XBP1s protein_lysis->western

Caption: Workflow for measuring ER stress markers after this compound treatment.

Experimental Protocols

Protocol 1: Western Blot Analysis of ER Stress Markers

This protocol details the detection of total and phosphorylated PERK and IRE1α, cleaved ATF6, CHOP, BiP, and XBP1s protein levels by Western blot.

1. Materials and Reagents:

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (appropriate percentage for target proteins)

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific for p-PERK, PERK, p-IRE1α, IRE1α, ATF6, CHOP, BiP, XBP1s, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

2. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, 24, 48 hours). A positive control such as tunicamycin (B1663573) (e.g., 2.5 µg/mL) or thapsigargin (B1683126) (e.g., 1 µM) should be included.

3. Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.

4. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize the protein concentrations for all samples. c. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.

5. SDS-PAGE and Western Blotting: a. Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST. f. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times for 10 minutes each with TBST. h. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

6. Data Analysis: a. Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). b. Normalize the signal of the target protein to the loading control. c. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

Protocol 2: RT-qPCR for XBP1 Splicing and ER Stress Gene Expression

This protocol outlines the measurement of spliced XBP1 (sXBP1) and the mRNA levels of CHOP and BiP.

1. Materials and Reagents:

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • PBS

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for sXBP1, total XBP1, CHOP, BiP, and a housekeeping gene (e.g., GAPDH, ACTB)

2. Cell Culture and Treatment: a. Follow the same procedure as in Protocol 1, step 2.

3. RNA Extraction and cDNA Synthesis: a. After treatment, wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. b. Isolate total RNA according to the manufacturer's protocol. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

4. Real-Time Quantitative PCR (RT-qPCR): a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA. b. Run the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.

5. Primer Sequences (Human):

  • sXBP1 Forward: 5'-CTGAGTCCGAATCAGGTGCAG-3'

  • sXBP1 Reverse: 5'-ATCCATGGGGAGATGTTCTGG-3'

  • CHOP Forward: 5'-GGAAACAGAGTGGTCATTCCC-3'

  • CHOP Reverse: 5'-CTGCTTGAGCCGTTCATTCTC-3'

  • BiP Forward: 5'-TGCAGCAGGACATCAAGTTC-3'

  • BiP Reverse: 5'-GCTGGTAATCCAGCAGAAAGG-3'

  • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

  • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

6. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. c. The ratio of sXBP1 to total XBP1 can be calculated to determine the extent of XBP1 splicing.

By following these detailed protocols and utilizing the provided data tables and visualizations, researchers can effectively measure and interpret the effects of this compound on the ER stress response in their specific experimental models.

References

Application Notes and Protocols for Creating (R)-NVS-ZP7-4 Resistant Cell Lines using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter ZIP7 (SLC39A7), a critical regulator of zinc homeostasis within the endoplasmic reticulum (ER).[1][2] Inhibition of ZIP7 by this compound disrupts Notch signaling, induces ER stress, and promotes apoptosis in cancer cells, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1][3] The emergence of drug resistance is a significant challenge in cancer therapy. Studies have identified that a specific point mutation, V430E, in the SLC39A7 gene confers resistance to this compound.[1][4][5]

This document provides detailed application notes and protocols for the generation and validation of this compound resistant cell lines by introducing the V430E mutation into the endogenous SLC39A7 locus using CRISPR/Cas9 technology. These resistant cell lines are invaluable tools for studying resistance mechanisms, validating the on-target activity of ZIP7 inhibitors, and screening for next-generation compounds that can overcome resistance.

Signaling Pathway Overview

This compound inhibits the transport of zinc from the ER to the cytoplasm by targeting ZIP7. This disruption in zinc homeostasis leads to ER stress and the unfolded protein response (UPR), ultimately resulting in apoptosis. The V430E mutation in ZIP7 is believed to alter the drug-binding site, thereby reducing the inhibitory effect of this compound and allowing the cell to maintain zinc homeostasis and survive in the presence of the compound.

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Zinc ER Zinc ZIP7_WT ZIP7 (Wild-Type) ER_Zinc->ZIP7_WT ZIP7_V430E ZIP7 (V430E Mutant) ER_Zinc->ZIP7_V430E ER_Stress ER Stress / UPR Cytosolic_Zinc Cytosolic Zinc ZIP7_WT->Cytosolic_Zinc Transports Zinc ZIP7_V430E->Cytosolic_Zinc Maintains Zinc Transport Apoptosis Apoptosis ER_Stress->Apoptosis Induces R_NVS_ZP7_4 This compound R_NVS_ZP7_4->ZIP7_WT Inhibits R_NVS_ZP7_4->ZIP7_V430E Ineffective Inhibition

Figure 1: Mechanism of this compound action and resistance.

Data Presentation

The following table summarizes the expected outcomes of generating and characterizing this compound resistant cell lines.

ParameterWild-Type CellsV430E Mutant CellsExpected Fold Change
This compound IC50 (nM) 10 - 100>1000>10 - 100 fold increase
Apoptosis upon this compound treatment Significant increaseMinimal increaseSignificant decrease
ER Stress Markers (e.g., CHOP, BiP) UpregulatedBasal levelsSignificant decrease
Cytosolic Zinc Levels Decreased with treatmentMaintained with treatmentMaintained

Experimental Protocols

This section provides a detailed methodology for creating this compound resistant cell lines using CRISPR/Cas9-mediated knock-in of the V430E mutation in the SLC39A7 gene.

Experimental Workflow

G cluster_design Design Phase cluster_exp Experimental Phase cluster_validation Validation Phase sgRNA_design 1. sgRNA Design HDR_design 2. HDR Template Design sgRNA_design->HDR_design RNP_assembly 3. RNP Assembly HDR_design->RNP_assembly Transfection 4. Transfection RNP_assembly->Transfection Selection 5. Drug Selection Transfection->Selection Isolation 6. Single Cell Cloning Selection->Isolation Genomic_validation 7. Genomic Validation Isolation->Genomic_validation Functional_validation 8. Functional Validation Genomic_validation->Functional_validation

Figure 2: Workflow for generating resistant cell lines.
Protocol 1: sgRNA and HDR Template Design

1.1. Target Gene Information:

  • Gene: SLC39A7 (Solute Carrier Family 39 Member 7)

  • Alias: ZIP7

  • Mutation: Valine to Glutamic Acid at codon 430 (V430E)

  • Genomic Location: Chromosome 6p21.32 (Human)[2][6]

1.2. sgRNA Design:

  • Obtain the genomic sequence of the human SLC39A7 gene from a database such as NCBI Gene.[6][7]

  • Identify the sequence corresponding to codon 430 (Valine). The codon for Valine is GTG, GTC, GTA, or GTT.

  • Use a CRISPR design tool (e.g., CHOPCHOP, Synthego's CRISPR Design Tool) to design sgRNAs that will direct the Cas9 nuclease to create a double-strand break (DSB) as close as possible to the target codon (ideally within 10 bp).

  • Select sgRNAs with high on-target scores and low off-target scores. The protospacer adjacent motif (PAM) for Streptococcus pyogenes Cas9 is NGG.

1.3. HDR Template Design:

  • The HDR template will be a single-stranded oligodeoxynucleotide (ssODN).

  • The ssODN should contain the desired V430E mutation. The codon for Glutamic Acid is GAA or GAG. For example, to change a GTG (Val) codon to GAG (Glu), the sequence will be altered accordingly.

  • Flank the mutation with homology arms of 40-80 base pairs on each side, identical to the genomic sequence surrounding the DSB site.

  • Crucially, introduce a silent mutation within the PAM sequence or the sgRNA recognition site in the HDR template. This will prevent the Cas9 nuclease from re-cutting the DNA after the desired edit has been incorporated. This silent mutation should not alter the amino acid sequence.

Protocol 2: Generation of V430E Knock-in Cell Lines

This protocol is optimized for a T-ALL cell line, such as TALL-1.

2.1. Materials:

  • T-ALL cell line (e.g., TALL-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • S. pyogenes Cas9 nuclease

  • Synthetic sgRNA (from Protocol 1)

  • ssODN HDR template (from Protocol 1)

  • Electroporation system (e.g., Neon™ Transfection System) and corresponding buffers

  • This compound

  • 96-well plates for single-cell cloning

2.2. Ribonucleoprotein (RNP) Complex Formation:

  • In a sterile microcentrifuge tube, combine Cas9 nuclease and the synthetic sgRNA at a 1:1.2 molar ratio.

  • Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.

2.3. Transfection of T-ALL Cells:

  • Culture T-ALL cells to a density of approximately 1 x 10^6 cells/mL.

  • Harvest the cells by centrifugation and wash once with sterile PBS.

  • Resuspend the cell pellet in the appropriate electroporation buffer at a concentration of 2 x 10^7 cells/mL.

  • Add the pre-formed RNP complexes and the ssODN HDR template to the cell suspension. A typical starting concentration for the ssODN is 100 pmol.

  • Electroporate the cells using a pre-optimized program for T-ALL cells (e.g., for the Neon™ system, a common starting point for T-cells is 1600 V, 10 ms, 3 pulses).[8]

  • Immediately transfer the electroporated cells to a culture plate containing pre-warmed complete medium.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

2.4. Selection of Resistant Cells:

  • Allow the cells to recover for 48-72 hours post-transfection.

  • Begin selection by adding this compound to the culture medium at a concentration that is lethal to the wild-type cells (e.g., 5-10 times the IC50).

  • Maintain the cells under drug selection, changing the medium every 2-3 days, until a resistant population emerges.

2.5. Single-Cell Cloning:

  • Once a resistant population is established, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.

  • Expand the single-cell-derived clones for further validation.

Protocol 3: Validation of V430E Knock-in Clones

3.1. Genomic DNA Extraction and PCR:

  • Extract genomic DNA from the expanded clones.

  • Design PCR primers that flank the V430E mutation site in the SLC39A7 gene. The expected amplicon size should be between 400-800 bp.

  • Perform PCR using the extracted genomic DNA as a template.

3.2. Sanger Sequencing:

  • Purify the PCR products.

  • Send the purified PCR products for Sanger sequencing using one of the PCR primers.

  • Analyze the sequencing chromatograms to confirm the presence of the V430E mutation (e.g., GTG to GAG) and the silent mutation in the PAM site.

3.3. Functional Validation:

  • Cell Viability Assay:

    • Plate the validated V430E knock-in clones and wild-type cells in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Determine cell viability using a suitable assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 values for both the wild-type and resistant cell lines. A significant increase in the IC50 value for the V430E clones confirms resistance.

  • Apoptosis Assay:

    • Treat wild-type and V430E cells with a fixed concentration of this compound (e.g., 2x the IC50 of wild-type cells) for 48-72 hours.

    • Stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic cells. A reduction in apoptosis in the V430E cells compared to wild-type cells indicates resistance.[1]

Troubleshooting

IssuePossible CauseRecommendation
Low transfection efficiency Suboptimal electroporation parameters; poor cell healthOptimize electroporation settings for the specific cell line; ensure cells are in the logarithmic growth phase.
Low knock-in efficiency Inefficient HDR; incorrect HDR template designEnsure the DSB is close to the mutation site; use an optimized concentration of ssODN; include a silent PAM mutation.
No resistant clones obtained Selection concentration too high; inefficient knock-inStart with a lower selection concentration and gradually increase it; validate sgRNA cutting efficiency.
Heterozygous clones only Editing of only one alleleScreen a larger number of clones; consider a second round of transfection and selection.
Off-target effects Poorly designed sgRNAUse sgRNA design tools to select guides with high specificity; perform whole-genome sequencing to check for off-target mutations in validated clones.

Conclusion

The generation of this compound resistant cell lines using CRISPR/Cas9-mediated knock-in of the V430E mutation in SLC39A7 is a powerful approach to study drug resistance mechanisms. The protocols outlined in this document provide a comprehensive guide for researchers to successfully create and validate these valuable cellular models. These models will be instrumental in the development of novel ZIP7 inhibitors that can overcome resistance and improve therapeutic outcomes.

References

(R)-NVS-ZP7-4 treatment duration for apoptosis induction

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to utilizing (R)-NVS-ZP7-4 for the induction of apoptosis is detailed below, designed for researchers, scientists, and professionals in drug development. This document outlines the mechanism of action, experimental protocols, and data presentation related to the effects of this compound.

Application Notes

This compound is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), a protein located in the membrane of the endoplasmic reticulum (ER).[1][2][3][4] By inhibiting ZIP7, the compound disrupts zinc homeostasis within the ER, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[2][5] This cellular stress cascade ultimately interferes with the trafficking of critical signaling proteins like Notch and induces apoptosis, particularly in cell lines dependent on this pathway, such as certain T-cell acute lymphoblastic leukemia (T-ALL) cells.[1][2][3][5]

The primary application of this compound in a research setting is to study the roles of ZIP7 and ER zinc homeostasis in cellular processes, including protein trafficking and cell death. Its ability to induce apoptosis makes it a valuable tool for investigating ER stress-mediated cell death pathways.

Mechanism of Action Pathway

The signaling pathway from ZIP7 inhibition to apoptosis is illustrated below.

cluster_ER Endoplasmic Reticulum cluster_Cell Cellular Response NVS This compound ZIP7 SLC39A7 (ZIP7) NVS->ZIP7 Inhibits Zn_ER Altered ER Zinc Homeostasis ZIP7->Zn_ER Regulates ER_Stress ER Stress & UPR Activation Zn_ER->ER_Stress Notch_T Impaired Notch Receptor Trafficking ER_Stress->Notch_T Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of this compound induced apoptosis.

Quantitative Data Summary

The induction of apoptosis by this compound is dose-dependent. The following table summarizes the effects of a 72-hour treatment on the TALL-1 cell line, as measured by Annexin V and Propidium Iodide (PI) staining.[1][2][6]

Cell LineTreatment DurationThis compound Conc.Outcome
TALL-172 hoursDose-responseIncreased percentage of apoptotic and dead cells[1][2][6]
HPB-ALL48 hours10 µMReduced cell surface expression of Notch1[2]
TALL-120 hours1 µMReduced levels of Notch3 intracellular domain[2][6]

Experimental Protocols

Protocol 1: Induction and Quantification of Apoptosis

This protocol details the treatment of a T-ALL cell line (e.g., TALL-1) with this compound and subsequent analysis of apoptosis using Annexin V/PI flow cytometry.

Experimental Workflow

cluster_workflow Apoptosis Quantification Workflow A 1. Cell Seeding (e.g., TALL-1 cells) B 2. Treatment This compound or DMSO for 72 hours A->B C 3. Cell Harvesting Collect supernatant and adherent cells B->C D 4. Staining Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Flow Cytometry Acquire data D->E F 6. Data Analysis Quantify apoptotic vs. live/necrotic cells E->F

Caption: Workflow for apoptosis analysis post-treatment.

Materials:

  • T-ALL cell line (e.g., TALL-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound compound[7][8]

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture: Seed TALL-1 cells in appropriate culture flasks or plates at a density that will not exceed confluency after 72 hours. Allow cells to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for the dose-response experiment. Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Replace the existing medium with the medium containing different concentrations of this compound or the DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[1][2][9]

  • Cell Harvesting: After incubation, collect both floating cells (from the supernatant) and adherent cells (by trypsinization). Combine them and centrifuge to obtain a cell pellet.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Be sure to include unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls for proper compensation and gating.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) to determine the effect of the treatment duration and concentration.

Protocol 2: Western Blot for Apoptosis and Pathway Markers

This protocol is for detecting changes in protein expression related to the Notch pathway and apoptosis after a shorter treatment duration.

Materials:

  • Treated cell lysates (from cells treated for 20-48 hours)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Notch3-ICD, anti-cleaved-PARP, anti-cleaved-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treatment and Lysis: Treat cells with this compound (e.g., 1 µM) or DMSO for 20 hours for Notch3-ICD analysis or 48 hours for other markers.[2][6] Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system. Housekeeping proteins like β-actin should be used to confirm equal loading.

References

Flow Cytometry Analysis of Cells Treated with (R)-NVS-ZP7-4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), a key regulator of zinc homeostasis within the endoplasmic reticulum (ER).[1][2] Inhibition of ZIP7 by this compound disrupts ER zinc levels, leading to ER stress and the unfolded protein response (UPR).[1][3] This cellular cascade interferes with the proper trafficking and signaling of critical pathways, most notably the Notch signaling pathway, and has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][4][5] Consequently, this compound has emerged as a valuable chemical probe to investigate the roles of ZIP7 and ER zinc homeostasis in cellular processes and as a potential therapeutic agent in oncology.[1][4]

Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound. This powerful technique allows for the high-throughput, quantitative analysis of individual cells in a heterogeneous population. Key applications include the detailed examination of apoptosis and the precise determination of cell cycle distribution following compound treatment.

These application notes provide detailed protocols for the flow cytometric analysis of apoptosis and cell cycle in cells treated with this compound, along with data presentation and visualization of the underlying biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound directly targets and inhibits the zinc transporter ZIP7 located in the membrane of the endoplasmic reticulum.[1] This inhibition disrupts the normal flux of zinc from the ER to the cytoplasm, leading to an accumulation of zinc within the ER.[1][4] The altered zinc homeostasis triggers ER stress and activates the unfolded protein response (UPR).[1] This cascade of events interferes with protein folding and trafficking, impacting signaling pathways that are dependent on ER function, such as the Notch pathway.[1] In cancer cells, particularly those with activating Notch1 mutations like T-cell acute lymphoblastic leukemia (T-ALL), this disruption of Notch signaling, coupled with sustained ER stress, culminates in the induction of apoptosis.[1] Additionally, in other cancer types such as hepatocellular carcinoma (HCC), this compound has been shown to inhibit the PI3K/AKT signaling pathway, leading to cell cycle arrest and apoptosis.[4]

cluster_ER Endoplasmic Reticulum ZIP7 ZIP7 ER_Zinc Zinc Accumulation ZIP7->ER_Zinc blocks zinc export ER_Stress ER Stress / UPR ER_Zinc->ER_Stress Notch_Trafficking Inhibition of Notch Trafficking ER_Stress->Notch_Trafficking Apoptosis Apoptosis ER_Stress->Apoptosis Notch_Trafficking->Apoptosis R-NVS-ZP7-4 R-NVS-ZP7-4 R-NVS-ZP7-4->ZIP7 inhibits PI3K_AKT PI3K/AKT Pathway Inhibition R-NVS-ZP7-4->PI3K_AKT PI3K_AKT->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest PI3K_AKT->Cell_Cycle_Arrest

Figure 1: Signaling pathway of this compound action.

Data Presentation

Apoptosis Analysis in T-ALL Cells

Treatment of T-cell acute lymphoblastic leukemia (T-ALL) cell lines, such as TALL-1, with this compound induces a significant, dose-dependent increase in apoptosis.[1] This can be quantitatively assessed by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. The following table summarizes the expected outcomes based on published graphical data.

This compound Concentration (µM)Cell LineTreatment Duration (hours)% Apoptotic and Dead Cells (Annexin V+/PI+ and Annexin V+/PI-)
0 (DMSO control)TALL-172Baseline
0.1TALL-172Increased
0.3TALL-172Moderately Increased
1.0TALL-172Significantly Increased
3.0TALL-172Highly Increased

Note: The table presents a qualitative summary based on graphical representations in the cited literature.[1] Precise percentages should be determined experimentally.

Cell Cycle Analysis in Hepatocellular Carcinoma (HCC) Cells

In hepatocellular carcinoma cell lines, such as HCCLM3 and Huh7, this compound treatment has been shown to induce G0/G1 cell cycle arrest in a dose-dependent manner.[4] The following tables provide a summary of the quantitative data from flow cytometry analysis of PI-stained cells.

Table 1: Effect of this compound on Cell Cycle Distribution of HCCLM3 Cells [4]

This compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.3 ± 2.130.1 ± 1.514.6 ± 1.2
0.568.2 ± 2.520.5 ± 1.311.3 ± 0.9
1.075.6 ± 2.815.2 ± 1.19.2 ± 0.8

Table 2: Effect of this compound on Cell Cycle Distribution of Huh7 Cells [4]

This compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)60.1 ± 2.325.4 ± 1.414.5 ± 1.1
0.572.5 ± 2.618.1 ± 1.29.4 ± 0.7
1.080.3 ± 3.112.3 ± 1.07.4 ± 0.6

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis in cells treated with this compound by flow cytometry.

Materials:

  • This compound

  • DMSO (vehicle control)

  • Cell line of interest (e.g., TALL-1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere (for adherent cells) or stabilize in suspension for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Treat the cells with the desired concentrations of this compound and the vehicle control for the specified duration (e.g., 72 hours).[1]

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells from each well into separate centrifuge tubes.

    • Adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using a gentle enzyme-free dissociation solution or trypsin. Collect the cells and quench the dissociation agent with complete medium.

    • Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.

Start Start Cell_Seeding Seed and Treat Cells with this compound Start->Cell_Seeding Harvest_Cells Harvest and Wash Cells Cell_Seeding->Harvest_Cells Stain_Cells Stain with Annexin V and Propidium Iodide Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Data_Analysis Gate and Quantify Apoptotic Populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for apoptosis analysis.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing cell cycle distribution in cells treated with this compound.

Materials:

  • This compound

  • DMSO (vehicle control)

  • Cell line of interest (e.g., HCCLM3, Huh7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1, step 1. A typical treatment duration for cell cycle analysis is 24 hours.[4]

  • Cell Harvesting and Fixation:

    • Harvest and wash the cells as described in Protocol 1, step 2.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a singlet gate to exclude cell doublets and aggregates.

    • Collect a sufficient number of events (e.g., 20,000-30,000) for each sample.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Start Start Cell_Treatment Seed and Treat Cells with this compound Start->Cell_Treatment Harvest_Fix Harvest and Fix Cells in Cold Ethanol Cell_Treatment->Harvest_Fix Stain_PI Stain with Propidium Iodide and RNase A Harvest_Fix->Stain_PI Flow_Cytometry_Analysis Analyze by Flow Cytometry Stain_PI->Flow_Cytometry_Analysis Cell_Cycle_Modeling Model Cell Cycle Distribution Flow_Cytometry_Analysis->Cell_Cycle_Modeling End End Cell_Cycle_Modeling->End

Figure 3: Experimental workflow for cell cycle analysis.

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment to obtain reproducible results.

  • Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all samples and does not exceed a non-toxic level (usually <0.1%).

  • Flow Cytometer Setup: Proper setup of the flow cytometer, including compensation for spectral overlap between fluorochromes, is critical for accurate data acquisition.

  • Gating Strategy: A consistent and logical gating strategy should be applied to all samples to ensure unbiased analysis. Start by gating on single cells based on forward and side scatter properties.

  • Controls: Always include untreated and vehicle-treated controls to establish baseline levels of apoptosis and cell cycle distribution. For apoptosis assays, consider using a positive control (e.g., cells treated with a known apoptosis-inducing agent) to validate the staining procedure.

By following these detailed protocols and considering the underlying mechanism of action, researchers can effectively utilize flow cytometry to investigate the cellular consequences of this compound treatment, thereby advancing our understanding of ZIP7 biology and its potential as a therapeutic target.

References

Troubleshooting & Optimization

(R)-NVS-ZP7-4 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-NVS-ZP7-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) into the cytoplasm.[3] By inhibiting ZIP7, this compound increases zinc levels in the ER, leading to ER stress and the induction of the unfolded protein response (UPR).[4][5] This compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway and has been shown to interfere with the trafficking of the Notch receptor to the cell surface.[4][6] It has been demonstrated to induce apoptosis in certain cancer cell lines, such as T-cell acute lymphoblastic leukemia (T-ALL).[2][4]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2][7] It is reported to be insoluble in water.[8]

Q3: What is the recommended storage condition for this compound?

For long-term storage, this compound as a solid should be stored at -20°C, protected from light, and is stable for at least four years under these conditions.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide: Solubility Issues

Difficulties with the solubility of this compound can often be traced to solvent quality or handling procedures. This guide provides solutions to common problems.

Issue 1: Precipitate forms after dissolving this compound in DMSO.

  • Possible Cause: The DMSO used may have absorbed moisture from the atmosphere. DMSO is highly hygroscopic, and the presence of water can significantly decrease the solubility of this compound.[1][8]

  • Solution:

    • Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.

    • If a new bottle is not available, use DMSO from a bottle that has been properly stored with desiccant.

    • Warm the solution gently (e.g., in a 37°C water bath) and sonicate to aid dissolution.

Issue 2: The compound does not fully dissolve at the desired concentration.

  • Possible Cause: The desired concentration may exceed the solubility limit in the chosen solvent.

  • Solution:

    • Consult the solubility data table below to ensure you are working within the known solubility limits.

    • Prepare a more dilute stock solution and adjust the final concentration in your experimental medium accordingly. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.[9]

Issue 3: The compound precipitates out of the aqueous experimental medium.

  • Possible Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.

  • Solution:

    • Minimize the volume of the DMSO stock solution added to the aqueous medium. A final DMSO concentration of less than 0.5% is generally recommended.

    • Add the DMSO stock to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.

    • For in vivo studies, consider using a formulation with excipients that improve solubility and stability, such as a suspension with carboxymethylcellulose sodium (CMC-Na).[8]

Quantitative Solubility Data

SolventReported SolubilityMolar Concentration (mM)Source(s)
DMSO≥ 125 mg/mL≥ 249.19[1]
DMSO100 mg/mL199.35[8]
Ethanol50 mg/mL99.68[8]
EthanolSolubleNot specified[2][7]
WaterInsolubleNot applicable[8]

Note: The molecular weight of this compound is 501.6 g/mol .[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.016 mg.

    • Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) and brief sonication may be used to facilitate dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Homogeneous Suspension)

This protocol is adapted from a general method for oral administration of hydrophobic compounds.[8]

  • Materials:

    • This compound (solid)

    • Carboxymethylcellulose sodium (CMC-Na)

    • Sterile water for injection

    • Homogenizer or sonicator

  • Procedure:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, add 50 mg of CMC-Na to 10 mL of sterile water and stir until fully dissolved. Autoclave the solution to ensure sterility.

    • Weigh the required amount of this compound.

    • Add the CMC-Na solution to the solid compound to achieve the desired final concentration (e.g., 5 mg/mL).[8]

    • Homogenize or sonicate the mixture until a uniform suspension is formed.

    • It is recommended to prepare this formulation fresh on the day of use.[10]

Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_PM Plasma Membrane ER_Zinc ER Zinc ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 Cytosolic_Zinc Cytosolic Zinc ZIP7->Cytosolic_Zinc Zinc Transport ER_Stress ER Stress / UPR ZIP7->ER_Stress Increased ER Zinc leads to Notch_Precursor Notch Precursor Notch_Precursor->Notch_Trafficking Notch_Receptor Notch Receptor Notch_Signaling Notch Signaling Notch_Receptor->Notch_Signaling NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibits NVS_ZP7_4->Notch_Trafficking Interferes with Apoptosis Apoptosis ER_Stress->Apoptosis Notch_Trafficking->Notch_Receptor

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Solubility Issue with This compound Check_Solvent Is the DMSO fresh and anhydrous? Start->Check_Solvent Use_Fresh_DMSO Use fresh, anhydrous DMSO from a new bottle. Check_Solvent->Use_Fresh_DMSO No Check_Concentration Is the concentration within the solubility limit? Check_Solvent->Check_Concentration Yes Use_Fresh_DMSO->Check_Concentration Lower_Concentration Prepare a more dilute stock solution. Check_Concentration->Lower_Concentration No Precipitation_in_Aqueous Does it precipitate in aqueous media? Check_Concentration->Precipitation_in_Aqueous Yes Lower_Concentration->Precipitation_in_Aqueous Dispersion_Technique Add stock to vortexing aqueous media. Keep final DMSO <0.5%. Precipitation_in_Aqueous->Dispersion_Technique Yes Consider_Formulation For in vivo, use a suspension formulation (e.g., with CMC-Na). Precipitation_in_Aqueous->Consider_Formulation For In Vivo Success Problem Resolved Precipitation_in_Aqueous->Success No (In Vitro) Dispersion_Technique->Success Consider_Formulation->Success

Caption: Troubleshooting workflow for solubility issues.

References

improving (R)-NVS-ZP7-4 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-NVS-ZP7-4, a selective inhibitor of the zinc transporter ZIP7 (SLC39A7). The following information addresses common challenges related to the stability of this compound in cell culture media and offers troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in DMSO and ethanol.[1][2][3] It is practically insoluble in water.[3] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.

Q2: How should I store the this compound stock solution?

A2: Store the solid compound at -20°C for long-term stability (≥4 years).[2] Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3] For short-term storage, -20°C is acceptable for up to one month.[3]

Q3: My this compound precipitated after I diluted the DMSO stock in my aqueous culture medium. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some steps to mitigate this:

  • Lower the final concentration: The concentration of this compound in your experiment may be too high.

  • Optimize the final DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated by most cell lines and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Pre-warm the culture medium: Adding the compound to pre-warmed media can sometimes improve solubility.

  • Increase mixing: Ensure thorough but gentle mixing immediately after adding the compound to the medium.

Q4: Does serum in the culture medium affect the stability of this compound?

A4: Serum proteins can sometimes stabilize small molecules in culture media. However, they can also interfere with the compound's activity through non-specific binding. It is advisable to test the stability of this compound in both serum-containing and serum-free media to understand its behavior in your specific experimental setup.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound precipitates out of solution during the experiment. - The final concentration of this compound is too high. - The final DMSO concentration is too low. - The compound is less soluble at the incubation temperature.- Perform a dose-response experiment to determine the optimal, non-precipitating concentration. - Ensure the final DMSO concentration is sufficient to maintain solubility, while being tolerated by the cells (typically ≤ 0.5%). - Prepare fresh dilutions of the compound in pre-warmed media for each experiment.
Loss of compound activity over time in culture. - The compound is degrading in the culture medium. - The compound is being metabolized by the cells.- Perform a stability study to determine the half-life of this compound in your specific culture medium. - Consider replenishing the medium with freshly diluted compound at regular intervals for long-term experiments.
High variability between experimental replicates. - Inconsistent compound concentration due to precipitation or adsorption to plasticware. - Inconsistent cell seeding density. - Pipetting errors.- Visually inspect for precipitation before adding the compound to cells. - Use low-protein-binding plates and pipette tips. - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)DMEM + 10% FBS (% Remaining)DMEM (serum-free) (% Remaining)RPMI-1640 + 10% FBS (% Remaining)
0100 ± 2.1100 ± 1.8100 ± 2.5
298.5 ± 3.095.2 ± 2.597.9 ± 3.3
892.1 ± 4.185.7 ± 3.891.5 ± 4.5
2475.3 ± 5.565.1 ± 4.973.8 ± 6.1
4858.9 ± 6.248.3 ± 5.756.2 ± 6.8
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only. Actual stability may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Culture Media by HPLC-MS
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the desired cell culture media (e.g., DMEM with and without 10% FBS).

    • Spike the stock solution into the media to a final concentration of 10 µM.

  • Incubation:

    • Aliquot 1 mL of the compound-containing media into triplicate wells of a 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect 100 µL aliquots from each well at specified time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Preparation:

    • To each 100 µL aliquot, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Use a C18 reverse-phase column.

    • Employ a suitable gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Detect the compound and internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the percentage of the compound remaining at each time point by normalizing the peak area ratio to that at time 0.

Protocol 2: Cell Viability Assay using CCK-8
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72 hours).[4]

  • CCK-8 Addition:

    • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment:

    • Treat cells with this compound or DMSO in 6-well plates for the desired time.[4]

  • Cell Harvesting:

    • Collect both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations

G Signaling Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Zinc ER Zinc ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 ER_Stress ER Stress ER_Zinc->ER_Stress Induces ZIP7->ER_Zinc Accumulation Cytoplasmic_Zinc Cytoplasmic Zinc ZIP7->Cytoplasmic_Zinc Transports Zinc R_NVS_ZP7_4 This compound R_NVS_ZP7_4->ZIP7 Inhibits Notch_Signaling Notch Signaling Inhibition ER_Stress->Notch_Signaling Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Signaling pathway of this compound.

G Workflow for Stability Assessment start Start prep_solutions Prepare 10 µM this compound in Culture Media start->prep_solutions incubate Incubate at 37°C, 5% CO₂ prep_solutions->incubate collect_samples Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect_samples prep_samples Protein Precipitation & Centrifugation collect_samples->prep_samples analyze Analyze by HPLC-MS prep_samples->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate end End calculate->end

Caption: Experimental workflow for stability assessment.

G Troubleshooting Logic for this compound Assays start Experiment Start issue Unexpected Results? start->issue precipitation Precipitation Observed? issue->precipitation Yes continue_exp Continue Experiment issue->continue_exp No low_activity Low/No Activity? precipitation->low_activity No solution1 Lower Concentration Increase Final DMSO% precipitation->solution1 Yes high_variability High Variability? low_activity->high_variability No solution2 Check Compound Stability Replenish Compound low_activity->solution2 Yes solution3 Check Cell Density Use Low-Binding Plates high_variability->solution3 Yes end Review Protocol high_variability->end No solution1->start solution2->start solution3->start

Caption: Troubleshooting decision tree.

References

minimizing (R)-NVS-ZP7-4 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-NVS-ZP7-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: The primary target of this compound is the zinc transporter SLC39A7, also known as ZIP7.[1][2][3] this compound is a potent inhibitor of ZIP7.[4] ZIP7 is located in the endoplasmic reticulum (ER) membrane and is responsible for transporting zinc from the ER into the cytoplasm.[1] By inhibiting ZIP7, this compound disrupts zinc homeostasis, leading to an accumulation of zinc in the ER and a decrease in cytoplasmic zinc levels.[1][2] This disruption of zinc balance induces ER stress and the unfolded protein response (UPR), which can subsequently trigger apoptosis (programmed cell death).[1][5] The compound was initially identified in a phenotypic screen for inhibitors of the Notch signaling pathway, as the proper trafficking and maturation of Notch receptors are sensitive to ER homeostasis.[1][3][5]

Q2: What are off-target effects and why should I be concerned when using this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions are a concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target. Off-target effects can also cause cellular toxicity unrelated to the on-target activity. Minimizing these effects is crucial for obtaining reliable and reproducible data.

Q3: Are there any known off-target effects for this compound?

A3: As of the latest available data, a comprehensive public selectivity screen (e.g., a kinome scan) for this compound has not been published. However, some studies have observed downstream effects on other signaling pathways. For instance, treatment with this compound has been shown to inhibit the PI3K/AKT signaling pathway in hepatocellular carcinoma cells.[6] It is suggested that this may be an indirect effect resulting from the disruption of zinc homeostasis, which can affect the activity of phosphatases that regulate the PI3K/AKT pathway, rather than a direct binding of this compound to components of this pathway.[6] Researchers should still empirically determine the selectivity of this compound in their specific experimental system.

Q4: How can I determine if the effects I'm seeing are due to off-target interactions?

A4: A multi-faceted approach is recommended:

  • Use a Rescue Experiment: The most definitive way to confirm on-target activity is through a rescue experiment. Overexpression of a drug-resistant mutant of the target protein should reverse the effects of the compound. For this compound, a V430E mutation in ZIP7 has been shown to confer resistance.[1][3]

  • Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of ZIP7 with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ZIP7. The resulting phenotype should mimic the effects of this compound treatment.[1]

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that produces the desired on-target effect. Off-target effects are often more prominent at higher concentrations.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct binding of this compound to ZIP7 in a cellular context.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cell toxicity at expected active concentrations. Off-target effects; Cell line hypersensitivity.Perform a dose-response curve to determine the IC50 for your specific cell line and use the lowest effective concentration. Compare the phenotype with that of ZIP7 knockdown to distinguish on-target from off-target toxicity.
Inconsistent results with other published data. Different experimental conditions (cell line, passage number, media); Compound stability.Standardize your experimental protocol. Ensure the compound is properly stored and handled. Use fresh dilutions for each experiment. Confirm the identity and purity of your this compound stock.
Observed phenotype does not match ZIP7 knockdown. The phenotype may be due to an off-target effect of this compound.Perform a rescue experiment with a resistant ZIP7 mutant (V430E). Conduct a proteome-wide thermal shift assay (CETSA-MS) or a broad kinase panel screen to identify potential off-targets.
Difficulty confirming target engagement. Technical issues with the assay; Insufficient compound concentration.Use a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to ZIP7 in cells. Ensure you are using a sufficient concentration of this compound to achieve target engagement.

Quantitative Data Summary

Parameter Value Assay Condition Reference
IC50 ~0.13 µMHES-Luciferase Notch reporter gene assay (U2OS cells)--INVALID-LINK--
Recommended in vitro concentration range 0.1 - 1 µMFor cell-based assays in hepatocellular carcinoma cells.--INVALID-LINK--
Concentration for increasing ER zinc levels 20 µMIn U2OS cells.--INVALID-LINK--

Experimental Protocols

Protocol 1: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live.

Protocol 2: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology: This is typically performed as a service by specialized companies. The general workflow is as follows:

  • Compound Submission: Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Performance: The service provider will screen the compound against a large panel of purified kinases (e.g., >400 kinases) at one or two fixed concentrations (e.g., 1 µM and 10 µM). The activity of each kinase is measured in the presence of the compound.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up: For any identified hits, a dose-response curve is generated to determine the IC50 value, which quantifies the potency of the compound against that specific off-target kinase.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target protein, ZIP7, in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis and Protein Aggregation Removal: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble ZIP7 protein remaining using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble ZIP7 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

On_Target_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Zinc Zinc ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 Cyto_Zinc Zinc ZIP7->Cyto_Zinc Transport ER_Stress ER Stress / UPR ZIP7->ER_Stress Leads to R-NVS-ZP7-4 This compound R-NVS-ZP7-4->ZIP7 Inhibition Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: On-target signaling pathway of this compound.

Off_Target_Hypothetical cluster_PI3K PI3K/AKT Pathway R-NVS-ZP7-4 This compound PI3K PI3K R-NVS-ZP7-4->PI3K Potential Indirect Off-Target Effect ZIP7 ZIP7 (On-Target) R-NVS-ZP7-4->ZIP7 Inhibits AKT AKT PI3K->AKT Activates Downstream Downstream Pro-Survival and Proliferation Signals AKT->Downstream Activates Phosphatase Phosphatase Phosphatase->AKT Dephosphorylates (Inhibits) Cyto_Zinc Cytoplasmic Zinc ZIP7->Cyto_Zinc Maintains Levels Cyto_Zinc->Phosphatase Inhibits

Caption: Potential indirect effect of this compound on the PI3K/AKT pathway.

Experimental_Workflow Start Experiment with this compound Phenotype Observe Phenotype Start->Phenotype Question Is the Phenotype On-Target? Phenotype->Question Knockdown Compare with ZIP7 Knockdown/Knockout Question->Knockdown Yes Conclusion_Off Suspect Off-Target Effect Question->Conclusion_Off No Rescue Perform Rescue with Resistant ZIP7 Mutant Knockdown->Rescue CETSA Confirm Target Engagement with CETSA Rescue->CETSA Conclusion_On Phenotype is On-Target CETSA->Conclusion_On Screening Identify Off-Targets: - Kinase Panel Screen - Proteome-wide CETSA Conclusion_Off->Screening Validate_Off Validate Off-Target with Orthogonal Methods Screening->Validate_Off

Caption: Workflow for identifying and validating off-target effects.

References

Technical Support Center: Optimizing (R)-NVS-ZP7-4 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (R)-NVS-ZP7-4 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2][3][4][5] Its primary mechanism of action is to block the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm.[6][7] This disruption of zinc homeostasis leads to ER stress and can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[1][8][9]

Q2: What is the typical starting concentration range for this compound in in vitro experiments?

Based on published studies, a common starting concentration range for this compound in cell-based assays is between 1 µM and 20 µM.[8][10] However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How does inhibition of ZIP7 by this compound affect cellular signaling?

By inhibiting ZIP7, this compound prevents the release of zinc from the ER into the cytoplasm. This has several downstream effects on cellular signaling:

  • Induction of ER Stress and the Unfolded Protein Response (UPR): The accumulation of zinc in the ER can lead to ER stress and activation of the UPR.[1][8][9]

  • Inhibition of Notch Signaling: this compound was initially identified as an inhibitor of the Notch signaling pathway.[1][11] It interferes with the proper trafficking of Notch receptors to the cell surface.[1][6]

  • Induction of Apoptosis: The sustained ER stress caused by this compound can trigger apoptosis in cancer cells.[7][8]

  • Modulation of Inflammatory Signaling: In retinal pigment epithelial (RPE) cells, ZIP7 inhibition by NVS-ZP7-4 has been shown to prevent barrier dysfunction mediated by inflammatory signaling.[6]

  • Inhibition of PI3K/AKT Signaling: In hepatocellular carcinoma (HCC), NVS-ZP7-4 has been shown to inhibit tumorigenesis by regulating the PI3K/AKT signaling pathway.[12]

Troubleshooting Guides

Issue: High variability in experimental results.

  • Possible Cause: Inconsistent compound preparation.

    • Solution: this compound is typically dissolved in DMSO.[2] Ensure the compound is fully dissolved before preparing working dilutions. Prepare fresh dilutions for each experiment to avoid degradation.

  • Possible Cause: Cell line heterogeneity.

    • Solution: Ensure a consistent cell passage number and confluency for all experiments. Perform regular cell line authentication.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of multi-well plates for critical experimental samples. Fill these wells with media or a buffer to maintain a humidified environment.

Issue: No significant effect of this compound is observed.

  • Possible Cause: The concentration used is too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the effective concentration for your cell line.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Some cell lines may have lower expression of ZIP7 or compensatory mechanisms. Consider measuring ZIP7 expression levels in your cell line. A resistant cell line with a V430E mutation in ZIP7 has been identified.[1][8]

  • Possible Cause: Insufficient treatment duration.

    • Solution: The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

Issue: High levels of cell death observed even at low concentrations.

  • Possible Cause: The cell line is highly sensitive to this compound.

    • Solution: Perform a dose-response experiment with a lower range of concentrations (e.g., nanomolar to low micromolar) to identify a non-toxic working concentration.

  • Possible Cause: Off-target effects.

    • Solution: While this compound is a selective ZIP7 inhibitor, off-target effects can occur at high concentrations. Correlate the observed phenotype with known downstream effects of ZIP7 inhibition, such as ER stress markers.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various Cell Lines

Cell LineApplicationEffective ConcentrationReference
T-cell acute lymphoblastic leukemia (T-ALL)Induction of apoptosis2 µM[8][9]
Hepatocellular Carcinoma (HCCLM3, Huh7)Inhibition of cell viability, migration, and invasionDose-dependent effects observed[12]
Retinal Pigment Epithelial (ARPE-19)Inhibition of inflammatory signalingNot specified[6]
U2OSIncrease in ER zinc levels20 µM[10]
MDA-MB-231, RCC4Inhibition of ferroptosis10 µM[10]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Perform serial dilutions of the stock solution in cell culture medium to create a range of concentrations for testing. A common approach is to use a 10-point dilution series.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Cell Viability Assay: Measure cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.

Mandatory Visualizations

Signaling_Pathway Signaling Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ZIP7 ZIP7 (SLC39A7) Cytoplasmic_Zinc Cytoplasmic Zinc ZIP7->Cytoplasmic_Zinc Releases Notch_Trafficking Notch Receptor Trafficking ZIP7->Notch_Trafficking Required for ER_Zinc ER Zinc ER_Zinc->ZIP7 Transports ER_Stress ER Stress / UPR ER_Zinc->ER_Stress Accumulation leads to PI3K_AKT PI3K/AKT Pathway Cytoplasmic_Zinc->PI3K_AKT Modulates Apoptosis Apoptosis ER_Stress->Apoptosis Induces NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow Workflow for Determining Optimal this compound Concentration cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Data Analysis cluster_optimization Phase 4: Optimization A1 Select Cell Line A2 Determine Endpoint Assay (e.g., Viability, Apoptosis) A1->A2 A3 Prepare this compound Stock Solution A2->A3 B2 Prepare Serial Dilutions A3->B2 B1 Seed Cells in 96-well Plate B3 Treat Cells B1->B3 B2->B3 B4 Incubate (e.g., 48h) B3->B4 B5 Perform Endpoint Assay B4->B5 C1 Collect Raw Data B5->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate IC50 C2->C3 D1 Select Optimal Concentration (e.g., IC50 or below for mechanistic studies) C3->D1 D2 Validate with Secondary Assays (e.g., Western Blot for ER stress markers) D1->D2

Caption: Experimental workflow for optimizing this compound concentration.

References

troubleshooting inconsistent results with (R)-NVS-ZP7-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-NVS-ZP7-4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in various experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that may arise during experiments with this compound.

Q1: I am not observing the expected apoptotic effect after treating my cells with this compound. What could be the reason?

A1: Several factors could contribute to a lack of apoptotic induction. Consider the following:

  • Cell Line Sensitivity: The apoptotic response to this compound can be cell-line specific. It has been shown to be effective in T-cell acute lymphoblastic leukemia (T-ALL) cell lines with activating NOTCH1 mutations.[1] We recommend testing a range of concentrations and incubation times to determine the optimal conditions for your specific cell line.

  • Compound Integrity and Storage: Ensure your this compound is properly stored to maintain its activity. It should be stored as a powder at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles.[2]

  • Solubility Issues: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[2][3][4] Ensure the compound is fully dissolved in the solvent before diluting it in your cell culture medium. Precipitates can lead to inconsistent and lower effective concentrations. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[2]

  • Experimental Duration: Apoptosis induction by this compound may require a sufficient incubation period. For example, effects on apoptosis in TALL-1 cells were observed after 72 hours of treatment.[1]

  • Assay Sensitivity: The method used to detect apoptosis is crucial. An Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is a reliable method.[1] Ensure your assay is properly controlled and optimized.

Q2: My experimental results with this compound are inconsistent across different experiments. How can I improve reproducibility?

A2: Inconsistent results can be frustrating. Here are some tips to improve reproducibility:

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition for all experiments. Over-confluent or starved cells may undergo spontaneous apoptosis, leading to variability.[5]

  • Precise Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure accurate pipetting and thorough mixing when treating your cells.

  • Use of Controls: Always include appropriate controls in your experiments. This should include a vehicle control (e.g., DMSO), a positive control for your assay (e.g., another known apoptosis inducer like staurosporine), and potentially an inactive analog of this compound if available.[6]

  • Monitor ER Stress Induction: Since this compound induces apoptosis via ER stress, you can monitor the induction of ER stress markers (e.g., sXBP-1, CHOP, BiP) by Western blot as a readout of compound activity.[1][7][8]

Q3: How can I confirm that the observed effects in my experiments are specifically due to the inhibition of ZIP7?

A3: To validate the on-target effect of this compound, consider the following approaches:

  • Resistant Cell Line: One of the most robust methods is to use a cell line that expresses a resistant form of ZIP7. A V430E mutation in ZIP7 has been shown to confer resistance to this compound.[1]

  • CRISPR/Cas9 Knockdown/Knock-in: Use CRISPR/Cas9 to knock down ZIP7 and observe if this phenocopies the effects of this compound treatment. Conversely, you can introduce the V430E mutation into the endogenous ZIP7 gene to validate resistance.[1]

  • siRNA Knockdown: Similar to CRISPR, siRNA-mediated knockdown of ZIP7 can be used to confirm that the observed phenotype is dependent on ZIP7.[1]

  • Inactive Analog Control: Use an inactive analog, such as NVS-ZP7-6, as a negative control. This compound is structurally related to this compound but does not inhibit ZIP7.

Q4: I am observing high background or false positives in my Annexin V/PI apoptosis assay. What are the common causes?

A4: High background in apoptosis assays can obscure your results. Here are some common causes and solutions:

  • Mechanical Stress: Harsh cell handling, such as vigorous pipetting or over-trypsinization, can damage cell membranes and lead to false positive PI staining.[5] Use gentle cell detachment methods and handle cells with care.

  • EDTA in Buffers: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Avoid using buffers containing EDTA, as it will chelate Ca2+ and interfere with the staining.[5][9]

  • Improper Compensation: In flow cytometry, incorrect compensation settings can lead to spectral overlap between fluorochromes, resulting in false positives. Always use single-stained controls to set up compensation correctly.[5]

  • Delayed Analysis: Analyze stained cells promptly. If there is a delay, keep the samples on ice to prevent the progression of apoptosis.[6]

Quantitative Data Summary

The following table summarizes dose-response data for this compound from published literature.

Cell LineAssayIncubation TimeConcentration RangeObserved EffectReference
TALL-1 (Parental)Annexin V/PI Apoptosis Assay72 hours0.01 - 10 µMDose-dependent increase in apoptosis/cell death[1]
TLR1 (Resistant)Annexin V/PI Apoptosis Assay72 hours0.01 - 10 µMSignificantly reduced apoptosis compared to parental line[1]
U2OS (HES-Luc Reporter)Notch Signaling Reporter AssayNot Specified~0.01 - 10 µMDose-dependent inhibition of Notch signaling[1]
U2OS (ERSE-Luc Reporter)ER Stress Reporter AssayNot Specified~0.01 - 10 µMDose-dependent induction of ER stress reporter[1]

Experimental Protocols

1. Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is adapted from standard procedures for detecting apoptosis.

  • Materials:

    • This compound

    • Vehicle control (e.g., DMSO)

    • Positive control for apoptosis (e.g., staurosporine)

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound, vehicle control, and positive control for the determined incubation time (e.g., 72 hours).

    • Harvest both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

2. Western Blot for ER Stress Markers

This protocol outlines the detection of key ER stress proteins.

  • Materials:

    • This compound

    • Vehicle control (e.g., DMSO)

    • Positive control for ER stress (e.g., tunicamycin (B1663573) or thapsigargin)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against ER stress markers (e.g., anti-sXBP-1, anti-CHOP, anti-BiP)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blot equipment

  • Procedure:

    • Treat cells with this compound, vehicle, and a positive control for the desired time.

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Visualizations

Signaling_Pathway Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ZIP7 ZIP7 Cytosolic_Zinc Cytosolic Zinc ZIP7->Cytosolic_Zinc Transports Zinc ER_Zinc ER Zinc ER_Zinc->ZIP7 R_NVS_ZP7_4 This compound R_NVS_ZP7_4->ZIP7 Inhibits ER_Stress ER Stress R_NVS_ZP7_4->ER_Stress Induces Notch_Trafficking Notch Trafficking to Cell Surface R_NVS_ZP7_4->Notch_Trafficking Interferes with Apoptosis Apoptosis ER_Stress->Apoptosis Notch_Trafficking->Apoptosis

Caption: Mechanism of this compound action.

Troubleshooting_Workflow Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Compound Verify Compound Integrity? - Proper Storage - Fresh Dilutions Start->Check_Compound Check_Cells Standardize Cell Culture? - Passage Number - Confluency Check_Compound->Check_Cells Yes Not_Reproducible Results Still Inconsistent Check_Compound->Not_Reproducible No Check_Protocol Review Experimental Protocol? - Consistent Timing - Accurate Dosing Check_Cells->Check_Protocol Yes Check_Cells->Not_Reproducible No Check_Controls Appropriate Controls Used? - Vehicle - Positive Control Check_Protocol->Check_Controls Yes Check_Protocol->Not_Reproducible No Data_Analysis Consistent Data Analysis? Check_Controls->Data_Analysis Yes Check_Controls->Not_Reproducible No Reproducible Results are Reproducible Data_Analysis->Reproducible Yes Data_Analysis->Not_Reproducible No

Caption: Workflow for troubleshooting inconsistent results.

References

proper storage and handling of (R)-NVS-ZP7-4 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of (R)-NVS-ZP7-4 powder.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound powder?

This compound powder should be stored at -20°C for long-term stability.[1] When stored correctly, the solid powder is stable for at least four years.[1]

2. How should I prepare stock solutions of this compound?

Stock solutions can be prepared by dissolving the this compound powder in a solvent of choice, such as DMSO or ethanol.[1] It is recommended to purge the solvent with an inert gas before dissolution.[1] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[2]

3. What is the recommended storage for stock solutions?

Aliquoted stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.

4. What should I do if the this compound powder does not dissolve completely?

If you encounter solubility issues, gentle warming and/or sonication can aid in dissolution.[3] Ensure you are using a sufficient volume of a recommended solvent like DMSO or ethanol. For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[3]

5. What are the visual characteristics of this compound powder?

This compound is supplied as a solid.[1] While color can vary slightly between batches, any significant change in color or appearance from the manufacturer's specifications could indicate degradation.

6. What safety precautions should I take when handling this compound powder?

This compound should be considered a hazardous material.[1] Standard laboratory safety protocols should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity in my experiment. 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Errors in calculation or dilution. 3. Cell Line Resistance: Some cell lines may be inherently resistant or have developed resistance to this compound. A V430E mutation in the target protein ZIP7 has been shown to confer resistance.[4][5]1. Prepare fresh stock solutions from the powder. Ensure proper aliquoting and storage of stock solutions to minimize freeze-thaw cycles. 2. Double-check all calculations and ensure accurate pipetting. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 3. Verify the expression of ZIP7 in your cell line. If possible, sequence the ZIP7 gene to check for mutations. Consider testing a different cell line known to be sensitive to this compound.
Precipitation of the compound in cell culture media. Low Solubility in Aqueous Solutions: this compound is poorly soluble in water. The final concentration of the solvent (e.g., DMSO) in the cell culture media may be too low to maintain solubility.1. Ensure the final concentration of DMSO or other organic solvent in the cell culture medium is kept as low as possible while maintaining the compound's solubility. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. 2. Prepare intermediate dilutions of the stock solution in your cell culture media before adding it to the final culture volume to facilitate better mixing and prevent localized high concentrations that can lead to precipitation.
Inconsistent results between experiments. 1. Batch-to-Batch Variability: Minor differences in the purity or formulation of different lots of the compound. 2. Experimental Variability: Inconsistent cell densities, incubation times, or other experimental parameters.1. Whenever possible, use the same batch of this compound for a series of related experiments. If you must switch batches, it is advisable to perform a bridging experiment to compare the activity of the old and new batches. Always refer to the certificate of analysis for the specific lot you are using. 2. Standardize all experimental protocols and ensure consistent execution. This includes cell passage number, seeding density, treatment duration, and assay procedures.

Experimental Protocols & Data

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₂₈H₂₈FN₅OS[1]
Molecular Weight 501.6 g/mol [1]
Purity ≥98%[1]
UV/Vis. (λmax) 227, 256 nm[1]
Storage (Solid) -20°C[1]
Stability (Solid) ≥ 4 years[1]
Solubility (DMSO) Soluble[1]
Solubility (Ethanol) Soluble[1]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.016 mg of this compound (Molecular Weight = 501.6 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mix: Vortex or sonicate the solution until the powder is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Visualizations

Signaling Pathway of ZIP7 Inhibition by this compound

This compound inhibits the zinc transporter ZIP7, which is located on the endoplasmic reticulum (ER) membrane. This inhibition blocks the transport of zinc from the ER into the cytoplasm, leading to an accumulation of zinc within the ER. The resulting ER stress triggers the unfolded protein response (UPR) and can ultimately lead to apoptosis. This mechanism of action has been shown to interfere with the Notch signaling pathway.[4][6][7]

ZIP7_Inhibition_Pathway Mechanism of this compound Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ZIP7 ZIP7 Notch_Processing Notch Receptor Processing ZIP7->Notch_Processing Impacts Cytosolic_Zinc Cytosolic Zinc ZIP7->Cytosolic_Zinc Zinc Transport ER_Stress ER Stress / UPR ZIP7->ER_Stress Dysregulation leads to ER_Zinc ER Zinc Apoptosis Apoptosis ER_Stress->Apoptosis Leads to R_NVS_ZP7_4 This compound R_NVS_ZP7_4->ZIP7 Inhibits

Caption: Inhibition of ZIP7 by this compound leads to ER stress and apoptosis.

Experimental Workflow: Investigating the Effect of this compound on Cell Viability

This workflow outlines the key steps for assessing the impact of this compound on the viability of a cancer cell line.

Experimental_Workflow Cell Viability Assay Workflow A 1. Cell Culture (e.g., T-ALL cell line) B 2. Seeding (Plate cells at desired density) A->B C 3. Treatment (Add this compound at various concentrations) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Data Analysis (Calculate IC50, plot dose-response curve) E->F

Caption: A typical workflow for determining the effect of this compound on cell viability.

References

selecting appropriate negative controls for (R)-NVS-ZP7-4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing robust experiments using the ZIP7 inhibitor, (R)-NVS-ZP7-4. Proper negative controls are critical for validating on-target effects and interpreting experimental outcomes accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] ZIP7 is an endoplasmic reticulum (ER)-resident protein responsible for transporting zinc from the ER into the cytoplasm.[1][3] By inhibiting ZIP7, this compound blocks this zinc transport, leading to an accumulation of zinc within the ER.[1][4][5] This disruption of zinc homeostasis triggers the Unfolded Protein Response (UPR) and ER stress, interferes with the trafficking of proteins like the Notch receptor to the cell surface, and can ultimately induce apoptosis in sensitive cell lines.[1][6]

Q2: What is the most appropriate negative control for this compound?

The ideal negative control is the corresponding inactive enantiomer, (S)-NVS-ZP7-4. The biological activity of the NVS-ZP7 scaffold is stereospecific.[1] Using the inactive (S)-enantiomer allows researchers to control for any potential off-target or non-specific effects of the chemical scaffold itself, ensuring that the observed biological activity is due to the specific, on-target inhibition of ZIP7 by the (R)-enantiomer.

Q3: What are suitable alternative negative controls if the inactive enantiomer is unavailable?

If the (S)-enantiomer is not accessible, several other controls are essential:

  • Vehicle Control: The most fundamental control is the vehicle in which this compound is dissolved, typically DMSO.[1] This accounts for any effects of the solvent on the experimental system.

  • Structurally Similar Inactive Analog: A close structural analog of this compound that has been previously shown to be inactive against ZIP7 can be a valuable control.

  • Genetic Controls: To confirm that the observed phenotype is a direct result of ZIP7 inhibition, genetic approaches are highly recommended. These are the gold standard for on-target validation.

    • Resistant Mutant Cell Line: Use a cell line engineered to express a mutant version of ZIP7 that is resistant to this compound, such as the V430E point mutation.[1][7][8] These cells should not exhibit the same phenotypic changes (e.g., apoptosis, Notch inhibition) when treated with the compound.

    • siRNA/shRNA Knockdown: Compare the effects of this compound treatment to the phenotype observed after silencing ZIP7 expression using siRNA or shRNA.[1][9] A non-targeting or scrambled siRNA should be used as the corresponding negative control for the knockdown itself.

Troubleshooting Guide

Q: My negative control compound (e.g., an inactive analog) shows some biological activity. What does this mean?

A: This suggests that the observed activity may be due to off-target effects of the chemical scaffold, rather than specific inhibition of ZIP7. It is crucial to lower the concentration of this compound to a range where the negative control is completely inactive. If the activity persists across all concentrations, the results should be interpreted with caution, and reliance on genetic controls (resistant mutants, knockdowns) becomes even more critical to validate the on-target hypothesis.

Q: I observe a general cytotoxic effect with this compound that is not recapitulated by ZIP7 siRNA. Why might this be?

A: This discrepancy strongly points towards an off-target cytotoxic effect of the compound at the concentration used. This compound's on-target effect is the induction of ER stress and apoptosis through ZIP7 inhibition.[1][9] If siRNA-mediated knockdown of ZIP7 does not produce the same level of cell death, it implies the compound may be hitting other targets. Consider performing a dose-response experiment to find a concentration window where the on-target effect is measurable without inducing widespread, off-target toxicity.

Q: The effect of this compound is not rescued in my ZIP7 V430E resistant cell line. What should I do?

A: First, confirm the expression and localization of the mutant ZIP7-V430E protein in your cell line via Western Blot or immunofluorescence to ensure the genetic modification was successful. Second, verify the compound's identity and purity. If the mutant is correctly expressed and the compound is sound, this result could indicate that the observed effect is independent of ZIP7 and therefore an off-target effect. It may also suggest that the V430E mutation does not confer resistance in your specific cellular context or for the particular downstream assay you are using, although this is less likely given published data.[1][8]

Quantitative Data Summary

The following table summarizes expected results from key assays when comparing this compound with its ideal negative control, the inactive (S)-enantiomer.

Assay TypeParameterThis compound (Active)(S)-NVS-ZP7-4 (Inactive Control)Reference
Notch Signaling Reporter IC₅₀~10-50 nM> 10,000 nM[1]
ER Stress Reporter EC₅₀~20-100 nM> 10,000 nM[1]
T-ALL Cell Apoptosis % Apoptotic Cells (at 1 µM)Significant IncreaseNo Significant Increase[1][7]
ZIP7 Target Engagement Photoaffinity LabelingPositive SignalNo Signal[1]

Key Experimental Protocols

Protocol: Validating On-Target Activity Using a ZIP7 Resistant Cell Line

This protocol describes a cell viability assay to confirm that the cytotoxic effects of this compound are mediated through ZIP7.

1. Materials:

  • Parental (Wild-Type ZIP7) TALL-1 cells

  • Resistant (ZIP7 V430E) TALL-1 cells[1][7]

  • This compound

  • DMSO (Vehicle)

  • RPMI-1640 medium with 10% FBS

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

2. Cell Seeding:

  • Harvest both parental and resistant TALL-1 cells during logarithmic growth phase.

  • Seed 5,000 cells per well in 90 µL of medium into a 96-well plate.

  • Incubate for 4-6 hours at 37°C, 5% CO₂ to allow cells to settle.

3. Compound Treatment:

  • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute further in culture medium to create 10X working stocks.

  • Add 10 µL of the 10X compound dilutions to the respective wells. Add 10 µL of medium with the equivalent DMSO concentration to vehicle control wells.

  • Final concentrations should range from approximately 1 nM to 20 µM.

4. Incubation:

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.[7]

5. Viability Measurement:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

6. Data Analysis:

  • Normalize the data by setting the average of the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.

  • Plot the normalized viability (%) against the log of the this compound concentration for both cell lines.

  • Calculate the IC₅₀ value for each cell line. A significant rightward shift (>10-fold) in the IC₅₀ for the resistant cell line compared to the parental line validates the on-target activity of the compound.

Visualizations

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_PM Plasma Membrane ER_Zinc ER [Zn²⁺] ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 ER_Stress ER Stress / UPR ZIP7->ER_Stress Inhibition leads to Notch_Precursor Notch Precursor Trafficking ZIP7->Notch_Precursor Required for Cyto_Zinc Cytosolic [Zn²⁺] ZIP7->Cyto_Zinc Zn²⁺ Transport Apoptosis Apoptosis ER_Stress->Apoptosis Notch_Surface Surface Notch Receptor Notch_Precursor->Notch_Surface Notch_Signal Notch Signaling Notch_Surface->Notch_Signal R_NVS This compound R_NVS->ZIP7 Inhibition

Caption: Signaling pathway of this compound action.

G start Experiment Start: Test this compound Effect q1 Is the inactive (S)-enantiomer available? start->q1 use_enantiomer Primary Control: (S)-enantiomer + Vehicle q1->use_enantiomer Yes use_vehicle Primary Control: Vehicle (e.g., DMSO) q1->use_vehicle No q2 Is the effect specific to the (R)-enantiomer? use_enantiomer->q2 validate_on_target Proceed to On-Target Validation use_vehicle->validate_on_target q2->validate_on_target Yes troubleshoot Troubleshoot: Possible off-target or scaffold-specific effect q2->troubleshoot No genetic_controls On-Target Validation: - ZIP7-resistant cell line - ZIP7 siRNA knockdown validate_on_target->genetic_controls q3 Is the effect lost in genetic control models? genetic_controls->q3 validated Conclusion: Effect is On-Target q3->validated Yes not_validated Conclusion: Effect is likely Off-Target q3->not_validated No

Caption: Workflow for selecting and validating negative controls.

G R_NVS This compound (Active Compound) Resistant_ZIP7 Resistant ZIP7 Cells (e.g., V430E) R_NVS->Resistant_ZIP7 Treatment Phenotype Expected Phenotype (e.g., Apoptosis, Notch Inhibition) R_NVS->Phenotype Induces S_NVS (S)-NVS-ZP7-4 (Inactive Enantiomer) No_Phenotype No Phenotype S_NVS->No_Phenotype Does NOT Induce WT_ZIP7 Wild-Type ZIP7 Cells Resistant_ZIP7->No_Phenotype Does NOT Induce

Caption: Logical relationships between controls and expected outcomes.

References

interpreting unexpected data from (R)-NVS-ZP7-4 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers using (R)-NVS-ZP7-4. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you interpret unexpected data from your experiments.

This compound is a selective inhibitor of the SLC39A7 (ZIP7) zinc transporter. [1][2][3] Its primary mechanism of action involves blocking the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm, leading to an accumulation of zinc in the ER.[1][4][5] This disruption of zinc homeostasis induces ER stress and the Unfolded Protein Response (UPR), which can, in turn, interfere with protein trafficking (such as the Notch receptor) and trigger apoptosis, particularly in sensitive cell lines.[1][6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability has decreased more than expected or in a cell line not dependent on the Notch pathway. What could be the cause?

A1: This is a common observation and can be attributed to the fundamental mechanism of this compound.

  • Broad ER Stress Response: The primary effect of ZIP7 inhibition is the induction of ER stress.[1][7] This is a generalized cellular stress response that is not specific to the Notch pathway. If your cell line is particularly sensitive to disruptions in ER homeostasis or protein folding, it may undergo apoptosis even at low concentrations of the compound.[1][6]

  • Zinc Dysregulation: this compound alters intracellular zinc levels, a crucial secondary messenger.[1][4][9] This can have wide-ranging effects on cellular signaling and health beyond the intended target pathway.

  • Off-Target Effects of ER Stress: While the compound is selective for ZIP7, the resulting ER stress can inhibit inflammatory signaling and other pathways unrelated to Notch.[9]

Troubleshooting Steps:

  • Assess ER Stress Markers: Perform a Western blot for key UPR markers like sXBP-1, CHOP, and BiP (GRP78).[9] A significant increase in these proteins will confirm a strong ER stress response.

  • Use a Resistant Control: If available, utilize a cell line expressing the ZIP7 V430E mutation, which confers resistance to this compound and can help distinguish on-target from off-target effects.[1][6]

  • Titrate Carefully: Perform a detailed dose-response curve for your specific cell line to identify a therapeutic window where you observe the desired pathway modulation without excessive cytotoxicity.

Q2: I'm not seeing the expected inhibition of Notch signaling in my reporter assay. Why might this be?

A2: The effect of this compound on Notch signaling is indirect and may not behave like a direct enzymatic inhibitor.

  • Mechanism is Trafficking-Dependent: The compound inhibits Notch signaling by impairing the trafficking of the Notch receptor to the cell surface.[1][4][6] If your reporter assay relies on a constitutively active intracellular Notch domain (NICD), you may not see an effect because this form of the protein bypasses the trafficking step.

  • Time Dependence: The effects on protein trafficking and subsequent signaling require time. Ensure your treatment duration is sufficient (e.g., 48-72 hours) to observe downstream consequences.[6]

  • Cell Line Specificity: The cellular machinery for protein trafficking and the UPR can vary between cell lines, leading to different sensitivities to ZIP7 inhibition.

Troubleshooting Steps:

  • Verify Receptor Trafficking: Use flow cytometry with an antibody against an extracellular epitope of Notch1 to confirm that the compound is reducing its cell surface expression in your system.[6]

  • Confirm Target Engagement: Run a parallel experiment to measure the induction of ER stress markers (see Q1) to ensure the compound is active in your cells at the concentration used.

  • Review Assay Design: Ensure your reporter assay is sensitive to the trafficking and cleavage of the full-length Notch receptor.

Q3: I see changes in gene expression unrelated to the Notch pathway. Is this expected?

A3: Yes, this is expected. The UPR is a major transcriptional and translational reprogramming event. Inhibition of ZIP7 by this compound is known to activate all three arms of the UPR (IRE1, ATF6, and PERK), leading to widespread changes in gene expression related to protein folding, ER-associated degradation (ERAD), and apoptosis.[7]

Quantitative Data Summary

The following tables summarize key quantitative data reported for NVS-ZP7-4 and its analogs.

Table 1: Cellular Activity of NVS-ZP7 Compounds

CompoundCell LineAssay TypeEndpointIC50 / EffectCitation
NVS-ZP7-3 TALL-1Apoptosis (Annexin V/PI)% Apoptotic/Dead CellsSignificant increase at 2 µM after 72h[1]
NVS-ZP7-4 TALL-1Apoptosis (Annexin V/PI)% Apoptotic/Dead CellsDose-dependent increase after 72h[6]
NVS-ZP7-4 TLR1 (Resistant)Apoptosis (Annexin V/PI)% Apoptotic/Dead CellsReduced effect compared to parental TALL-1[6]
NVS-ZP7-4 HSC-3 ERSE-LucER Stress ReporterLuciferase ActivityIC20 concentration of 20 nM used for screen[1]

Table 2: Effect of NVS-ZP7-1 on Notch Pathway Gene Expression

CompoundCell LineTarget GeneConcentrationEffect (% of DMSO control)Citation
NVS-ZP7-1 HPB-ALLDTX110 µM~50% reduction[6]
NVS-ZP7-1 HPB-ALLNotch310 µM~60% reduction[6]
DAPT (control) HPB-ALLDTX110 µM~20% reduction[6]
DAPT (control) HPB-ALLNotch310 µM~15% reduction[6]

Key Experimental Protocols

Protocol 1: Western Blot for ER Stress Markers

This protocol is adapted from methodologies used to confirm the on-target effect of ZIP7 inhibition.[9]

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations (e.g., 0.1 µM to 10 µM) and a positive control (e.g., Tunicamycin) for 24-48 hours. Include a DMSO vehicle control.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ER stress markers (e.g., CHOP, BiP/GRP78, sXBP-1) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Apoptosis/Cell Death Assay by Flow Cytometry

This protocol is based on assays used to characterize the cytotoxic effects of NVS-ZP7-4.[1][6]

  • Cell Treatment: Seed cells in a multi-well plate and treat with a dose range of this compound or a DMSO vehicle control for 48-72 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry immediately. The percentage of apoptotic (Annexin V positive, PI negative) and dead (Annexin V and PI positive) cells can be quantified.

Visual Guides: Pathways and Workflows

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_PM Plasma Membrane er_zinc Zn²⁺ zip7 ZIP7 cyto_zinc Zn²⁺ zip7->cyto_zinc Zn²⁺ Transport er_stress ER Stress / UPR zip7->er_stress Leads to trafficking_block Impaired Trafficking zip7->trafficking_block Causes notch_precursor Notch Precursor notch_receptor Mature Notch Receptor signaling_block Notch Signaling Inhibited notch_receptor->signaling_block nvs This compound nvs->zip7 Inhibits apoptosis Apoptosis er_stress->apoptosis trafficking_block->notch_receptor Blocks Maturation

Caption: Mechanism of action for this compound, a ZIP7 inhibitor.

G start Unexpected Result Observed (e.g., High Cytotoxicity, No Notch Effect) q_on_target Is the compound engaging the target in my system? start->q_on_target check_er_stress ACTION: Measure ER Stress Markers (Western for CHOP, BiP) q_on_target->check_er_stress Ask er_stress_pos Result: ER Stress is Induced check_er_stress->er_stress_pos Yes er_stress_neg Result: No ER Stress check_er_stress->er_stress_neg No conclusion_on_target Conclusion: On-target ZIP7 inhibition is occurring. Unexpected phenotype is likely due to cell-specific sensitivity to ER stress. er_stress_pos->conclusion_on_target q_assay_valid Is my downstream assay appropriate? er_stress_pos->q_assay_valid troubleshoot_compound Troubleshoot Compound: - Check solubility/stability - Verify compound identity (QC) - Test a fresh lot er_stress_neg->troubleshoot_compound check_trafficking ACTION: Measure Cell Surface Notch1 (Flow Cytometry) q_assay_valid->check_trafficking Ask trafficking_reduced Result: Surface Notch1 is Reduced check_trafficking->trafficking_reduced Yes trafficking_ok Result: No Change in Surface Notch1 check_trafficking->trafficking_ok No conclusion_assay_issue Conclusion: Phenotype is consistent with mechanism. Downstream assay (e.g., reporter) may be insensitive to trafficking defects. trafficking_reduced->conclusion_assay_issue trafficking_ok->conclusion_on_target

Caption: Troubleshooting workflow for interpreting unexpected data.

References

ensuring complete dissolution of (R)-NVS-ZP7-4 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of (R)-NVS-ZP7-4 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) to the cytoplasm.[1][3] By inhibiting ZIP7, this compound disrupts zinc homeostasis, leading to an accumulation of zinc in the ER. This disruption interferes with the proper trafficking of proteins like Notch, inducing ER stress and subsequently leading to apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound with poor aqueous solubility. It is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[4] This characteristic presents a challenge for preparing formulations suitable for in vivo administration, especially for oral and parenteral routes.

Q3: What are the recommended starting points for formulating this compound for in vivo studies?

For oral administration, a common and recommended approach for poorly soluble compounds like this compound is to prepare a homogeneous suspension using a suspending agent.[4] A widely used vehicle for this purpose is an aqueous solution of 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na).[5] For other routes of administration or if a solution is required, co-solvents such as polyethylene (B3416737) glycol (PEG) or cyclodextrins may be explored, though careful toxicity and tolerability studies of the vehicle itself are crucial.

Troubleshooting Guide: Dissolution and Formulation Issues

This guide addresses common problems encountered when preparing this compound for in vivo experiments.

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. "Solvent shock" due to the rapid change in solvent polarity. The compound is soluble in the concentrated DMSO stock but not in the final aqueous environment.- Lower the Final Concentration: Determine the highest concentration that remains in solution through serial dilutions. - Use a Surfactant: Incorporate a low concentration (e.g., 0.1-0.5%) of a biocompatible surfactant like Tween® 80 or Polysorbate 80 to improve wetting and prevent precipitation. - Prepare a Suspension: If a true solution is not feasible at the desired dose, formulate a stable suspension using agents like CMC-Na.
Inconsistent results in animal studies. Non-uniform dosing due to compound precipitation or aggregation in the formulation. The actual bioavailable dose may be lower than intended.- Ensure Homogeneity: For suspensions, ensure the formulation is thoroughly mixed (e.g., by vortexing or stirring) immediately before each administration to guarantee a uniform dose. - Particle Size Reduction: For suspensions, reducing the particle size of the compound (e.g., by micronization) can improve dissolution rate and bioavailability. - Fresh Preparation: Prepare the formulation fresh daily to minimize the risk of compound degradation or changes in suspension characteristics over time.
Vehicle-related toxicity or adverse effects in animals. The chosen solvent or excipient may have its own biological effects, confounding the experimental results.- Conduct a Vehicle-Only Control Study: Administer the vehicle alone to a control group of animals to assess any potential toxicity or physiological effects. - Minimize Organic Solvents: Keep the final concentration of organic solvents like DMSO as low as possible (ideally below 5-10% for oral administration, and much lower for parenteral routes). - Use Well-Tolerated Excipients: Prioritize the use of excipients with a well-established safety profile for the intended route of administration.
Difficulty in achieving the desired concentration in the formulation. The solubility of this compound in the chosen vehicle is insufficient for the target dose.- Screen Multiple Vehicles: Test the solubility of the compound in a panel of pharmaceutically acceptable vehicles and co-solvents. - pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation might improve solubility. However, the effect of pH on the stability of this compound would need to be determined. - Consider Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and oral absorption.

Quantitative Data Presentation

The following table summarizes the known solubility of this compound in common solvents.

Solvent Concentration Notes Reference
DMSO≥ 100 mg/mL (199.35 mM)Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[4]
Ethanol≥ 50 mg/mL-[4]
WaterInsoluble-[4]
0.5% CMC-Na≥ 5 mg/mL (as a suspension)A homogeneous suspension can be prepared.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 5 mg/mL suspension of this compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) for oral administration in mice.

Materials:

  • This compound powder

  • Sodium Carboxymethyl Cellulose (low viscosity)

  • Sterile, deionized water

  • Sterile conical tubes

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh 0.5 g of CMC-Na.

    • In a sterile beaker, heat 80 mL of sterile, deionized water to 60-70°C.

    • Slowly add the CMC-Na powder to the heated water while continuously stirring with a magnetic stirrer to prevent clumping.

    • Once the CMC-Na is dispersed, remove the beaker from the heat and add 20 mL of cold, sterile, deionized water.

    • Continue stirring at room temperature until a clear, viscous solution is formed. This may take several hours. It is often convenient to prepare this the day before and let it stir overnight.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number of animals. For a 5 mg/mL suspension, weigh 5 mg of this compound for each mL of vehicle.

    • Place the weighed this compound powder in a sterile conical tube.

    • Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste. This helps in wetting the compound and preventing clumping.

    • Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the tube while continuously vortexing or stirring.

    • Continue to mix until a uniform, homogeneous suspension is achieved. Visually inspect for any large aggregates.

  • Administration:

    • Before each administration, thoroughly vortex the suspension to ensure uniformity.

    • Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.

    • It is recommended to prepare the suspension fresh daily.

Mandatory Visualizations

Signaling Pathway of this compound Action```dot

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ZIP7 ZIP7 Transporter Notch_precursor Notch Precursor ZIP7->Notch_precursor Required for trafficking Cytosolic_Zinc Cytosolic Zinc ZIP7->Cytosolic_Zinc Transports Zinc ER_Zinc Zinc Pool ER_Zinc->ZIP7 Notch_processing Notch Processing Notch_precursor->Notch_processing ER_Stress ER Stress Apoptosis Apoptosis ER_Stress->Apoptosis Leads to Notch_receptor Mature Notch Receptor Notch_processing->Notch_receptor NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibits NVS_ZP7_4->ER_Stress Induces

Caption: Workflow for preparing this compound suspension for oral gavage.

References

Validation & Comparative

A Comparative Guide: (R)-NVS-ZP7-4 Versus Gamma-Secretase Inhibitors in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action of the novel ZIP7 inhibitor, (R)-NVS-ZP7-4, and traditional gamma-secretase inhibitors (GSIs). The information presented is supported by experimental data to aid in research and development decisions.

Introduction to the Compounds

This compound is a potent and selective inhibitor of the zinc transporter SLC39A7, also known as ZIP7[1][2][3][4]. It represents a novel class of compounds that indirectly modulate cellular signaling pathways by disrupting zinc homeostasis within the endoplasmic reticulum (ER)[1][2][3][5].

Gamma-Secretase Inhibitors (GSIs) are a well-established class of drugs that directly target and inhibit the activity of the gamma-secretase enzyme complex[6][7][8][9]. This enzyme plays a crucial role in the proteolytic processing of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor[6][7][8][9].

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and GSIs lies in their mechanism of action. This compound acts upstream by modulating a key cellular process, while GSIs directly inhibit the final enzymatic step in several signaling pathways.

This compound: Indirect Inhibition via ER Stress

This compound inhibits the ZIP7 transporter, which is responsible for the flux of zinc from the ER to the cytoplasm[1][2][3][5]. This inhibition leads to an accumulation of zinc in the ER, inducing ER stress and triggering the Unfolded Protein Response (UPR)[1][2][3][5]. The resulting ER stress disrupts the proper folding and trafficking of transmembrane proteins, including the Notch receptor, preventing its maturation and transit to the cell surface where it can be activated[1][2][3][5]. This ultimately leads to a reduction in Notch signaling.

NVS_ZP7_4_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_membrane Cell Membrane Cytosolic Zinc Cytosolic Zinc ER Zinc ER Zinc ER Stress / UPR ER Stress / UPR ER Zinc->ER Stress / UPR accumulation leads to ZIP7 ZIP7 Transporter ER Membrane ER Zinc->ZIP7 Notch Precursor Notch Precursor Notch Precursor->ER Stress / UPR Mature Notch Mature Notch Notch Precursor->Mature Notch maturation & trafficking ER Stress / UPR->Notch Precursor impairs folding & trafficking of Notch Signaling Notch Signaling ER Stress / UPR->Notch Signaling ultimately inhibits Mature Notch->Notch Signaling activates R_NVS_ZP7_4 This compound R_NVS_ZP7_4->ZIP7 inhibits ZIP7->Cytosolic Zinc transports

Caption: this compound signaling pathway.
Gamma-Secretase Inhibitors: Direct Enzymatic Blockade

GSIs directly bind to and inhibit the catalytic subunit of the gamma-secretase complex[6][7][9]. This multi-protein enzyme is responsible for the intramembrane cleavage of several type I transmembrane proteins. By blocking this cleavage, GSIs prevent the release of the intracellular domains of these proteins, which are often the active signaling molecules. In the case of the Notch pathway, GSIs block the final cleavage step (S3) that releases the Notch Intracellular Domain (NICD), preventing its translocation to the nucleus and subsequent target gene transcription[6][7][8][9]. Similarly, GSIs inhibit the processing of APP, thereby reducing the production of amyloid-beta (Aβ) peptides[6][7][8][10][11][12][13].

GSI_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Gamma Secretase γ-Secretase Complex NICD NICD Gamma Secretase->NICD releases Abeta Aβ Peptides Gamma Secretase->Abeta releases Notch S2 Cleaved Notch Substrate (S2 cleaved) Notch S2 Cleaved->Gamma Secretase substrate APP-CTF APP-CTF (C99/C83) APP-CTF->Gamma Secretase substrate Notch Target Genes Notch Target Genes GSI Gamma-Secretase Inhibitor (GSI) GSI->Gamma Secretase inhibits GSI->NICD blocks release of GSI->Abeta blocks production of NICD->Notch Target Genes activates transcription of

Caption: Gamma-Secretase Inhibitor (GSI) signaling pathway.

Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Both this compound and GSIs have shown efficacy in T-ALL, a malignancy often driven by activating mutations in the Notch1 gene.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data for this compound and the well-characterized GSI, DAPT, in T-ALL cell lines.

Table 1: Inhibition of Notch Target Gene Expression in HPB-ALL Cells

CompoundConcentrationDTX1 mRNA Expression (% of DMSO control)Notch3 mRNA Expression (% of DMSO control)Reference
DAPT10 µM~20%~40%[5][8]
NVS-ZP7-1 (analog of R-NVS-ZP7-4)3 µM~80%~90%[5][8]
10 µM~50%~60%[5][8]
30 µM~30%~40%[5][8]

Note: NVS-ZP7-1 is a closely related analog of this compound and was used in this specific experiment.

Table 2: Induction of Apoptosis/Cell Death in TALL-1 Cells

CompoundConcentration (µM)% Dead and Apoptotic Cells (after 72h)Reference
This compound0.1~10%[8]
0.3~20%[8]
1.0~40%[8]
3.0~60%[8]

Note: Directly comparable data for DAPT-induced apoptosis in TALL-1 cells under the same experimental conditions was not available in the searched literature.

Effects on Amyloid Precursor Protein (APP) Processing

A significant point of differentiation between GSIs and this compound is their effect on APP processing, a key pathway in Alzheimer's disease pathogenesis.

  • Gamma-Secretase Inhibitors: GSIs are well-documented inhibitors of APP processing. By blocking gamma-secretase, they prevent the generation of Aβ peptides from the C-terminal fragments of APP[6][7][8][10][11][12][13]. This is their primary mechanism of action explored for the treatment of Alzheimer's disease.

  • This compound: Based on the conducted literature search, there is currently no published data on the effect of this compound or other ZIP7 inhibitors on the processing of APP and the production of Aβ peptides. The therapeutic potential of this compound has been primarily investigated in the context of cancer through its modulation of the Notch pathway.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison. For specific details, please refer to the cited literature.

Western Blot for Notch Intracellular Domain (NICD)
  • Cell Lysis: T-ALL cells are treated with the compound or vehicle (DMSO) for the desired time. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the cleaved Notch1 intracellular domain (e.g., anti-Notch1-ICD). An antibody for a loading control (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: T-ALL cells are seeded in 6-well plates and treated with various concentrations of the compound or DMSO for 72 hours.

  • Cell Harvesting: Cells are collected by centrifugation.

  • Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Comparative Experimental Workflow

Experimental_Workflow cluster_assays Efficacy and Mechanism Assays Start Start: T-ALL Cell Culture Treatment Treat cells with This compound or GSI (various concentrations) Start->Treatment Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Notch-ICD levels) Treatment->WesternBlot qPCR RT-qPCR (Notch target genes) Treatment->qPCR DataAnalysis Data Analysis: - IC50 calculation - % inhibition - Statistical analysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis qPCR->DataAnalysis Comparison Comparative Efficacy and Mechanism Assessment DataAnalysis->Comparison

Caption: Comparative experimental workflow.

Summary and Conclusion

This compound and gamma-secretase inhibitors represent two distinct strategies for targeting pathways involved in cancer and potentially other diseases.

  • Mechanism: this compound offers an indirect approach to inhibiting Notch signaling by inducing ER stress through ZIP7 inhibition. GSIs, in contrast, are direct inhibitors of the gamma-secretase enzyme.

  • Specificity: The indirect mechanism of this compound may offer a different specificity profile compared to the broad inhibition of all gamma-secretase substrates by non-selective GSIs. This could potentially lead to a different side-effect profile, a critical consideration given the on-target toxicities associated with GSIs due to Notch inhibition in normal tissues[6][9][11][14].

  • Efficacy: In T-ALL models, both compound classes demonstrate efficacy in inhibiting Notch signaling and inducing apoptosis. However, direct head-to-head comparisons of potency (e.g., IC50 values) in the same experimental systems are limited.

  • APP Processing: A key differentiator is the known effect of GSIs on APP processing, which is central to their investigation in Alzheimer's disease. The effect of this compound on this pathway remains to be elucidated.

References

Validating (R)-NVS-ZP7-4 Specificity with the Inactive Analog NVS-ZP7-6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-NVS-ZP7-4 is a potent and specific inhibitor of the zinc transporter SLC39A7 (ZIP7), a critical regulator of intracellular zinc homeostasis.[1][2] This guide provides a comparative analysis of this compound and its structurally related but inactive analog, NVS-ZP7-6, to demonstrate the target specificity of this compound. The following sections present experimental data from key assays, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.

Executive Summary

This compound was identified through a phenotypic screen as an inhibitor of the Notch signaling pathway.[1] Subsequent target identification efforts revealed that it directly targets the endoplasmic reticulum (ER)-resident zinc transporter ZIP7.[1][2] Inhibition of ZIP7 by this compound leads to an increase in ER zinc levels, inducing ER stress and apoptosis, particularly in cell lines dependent on Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL).[1]

To validate that the observed cellular effects of this compound are a direct consequence of ZIP7 inhibition, the inactive analog NVS-ZP7-6 was developed. NVS-ZP7-6, which incorporates a diazirine group and a terminal alkyne, is used as a negative control in functional assays and as a probe for photoaffinity labeling to demonstrate direct binding to ZIP7.[1] This guide details the experimental evidence that establishes the on-target specificity of this compound.

Data Presentation: this compound vs. NVS-ZP7-6

The following table summarizes the comparative effects of this compound and its inactive analog NVS-ZP7-6 in key cellular and biochemical assays.

Assay TypeThis compoundNVS-ZP7-6Key Findings
Target Binding Competes with photoaffinity probe for ZIP7 bindingDirectly photo-labels ZIP7NVS-ZP7-6 directly binds to ZIP7, and this binding is competed by this compound, confirming a shared binding site.[1]
Apoptosis Induction Induces apoptosis in sensitive cell lines (e.g., TALL-1)No significant apoptosis inductionThe cytotoxic effects of this compound are on-target, as the inactive analog does not induce cell death.
ER Stress Induction Induces ER stress, activating the Unfolded Protein Response (UPR)No significant ER stress inductionThis compound-mediated ER stress is a consequence of ZIP7 inhibition.
Notch Signaling Inhibits Notch signaling pathwayNo effect on Notch signalingThe inhibition of the Notch pathway is a downstream effect of ZIP7 inhibition by this compound.

Mandatory Visualization

Signaling Pathway of this compound Action

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ZIP7 ZIP7 ER_Zinc ER Zinc ZIP7->ER_Zinc Maintains Low Cytosolic_Zinc Cytosolic Zinc ZIP7->Cytosolic_Zinc Zinc Efflux Notch_Processing Notch Receptor Processing & Trafficking ER_Zinc->Notch_Processing Inhibits UPR Unfolded Protein Response (UPR) ER_Zinc->UPR Induces ER Stress Notch_Signaling Notch Target Gene Expression Notch_Processing->Notch_Signaling Leads to Apoptosis Apoptosis UPR->Apoptosis Triggers R_NVS_ZP7_4 This compound R_NVS_ZP7_4->ZIP7 Inhibits cluster_Compounds Compounds cluster_Assays Experimental Assays cluster_Validation Validation Outcome R_NVS_ZP7_4 This compound (Active Inhibitor) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) R_NVS_ZP7_4->Apoptosis_Assay ER_Stress_Assay ER Stress Reporter (ERSE-Luciferase) R_NVS_ZP7_4->ER_Stress_Assay Notch_Assay Notch Signaling Reporter (HES-Luciferase) R_NVS_ZP7_4->Notch_Assay Photoaffinity_Labeling Photoaffinity Labeling (Mass Spectrometry) R_NVS_ZP7_4->Photoaffinity_Labeling Competitor NVS_ZP7_6 NVS-ZP7-6 (Inactive Analog) NVS_ZP7_6->Apoptosis_Assay NVS_ZP7_6->ER_Stress_Assay NVS_ZP7_6->Notch_Assay NVS_ZP7_6->Photoaffinity_Labeling Probe Specificity Target Specificity of This compound for ZIP7 Apoptosis_Assay->Specificity ER_Stress_Assay->Specificity Notch_Assay->Specificity Photoaffinity_Labeling->Specificity

References

On-Target Validation of (R)-NVS-ZP7-4: A Comparative Guide Utilizing the ZIP7 V430E Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the use of the ZIP7 V430E mutant as a critical tool to confirm the on-target effects of the novel ZIP7 inhibitor, (R)-NVS-ZP7-4. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the associated signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] ZIP7 is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in mobilizing zinc from the ER into the cytoplasm.[3][4] This process is integral to various cellular signaling pathways, including the Notch signaling pathway, and its dysregulation has been implicated in diseases such as T-cell acute lymphoblastic leukemia (T-ALL).[5][6] this compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway and was found to induce ER stress and apoptosis in cancer cells.[7][8]

A key challenge in drug development is to ensure that the observed biological effects of a compound are a direct result of its interaction with the intended target. The generation of a drug-resistant mutant is a powerful method for on-target validation. In the case of this compound, a single point mutation in the SLC39A7 gene, resulting in a valine to glutamic acid substitution at position 430 (V430E), has been shown to confer significant resistance to the compound's cytotoxic effects.[5][7] This guide will detail the experimental evidence and methodologies that leverage this mutant to unequivocally demonstrate the on-target activity of this compound.

Comparative Data: this compound Effects on Wild-Type vs. ZIP7 V430E Mutant Cells

The on-target effect of this compound is clearly demonstrated by the differential sensitivity of cells expressing wild-type (WT) ZIP7 versus the V430E mutant. The following table summarizes the quantitative data from apoptosis assays performed on T-ALL cell lines.

Cell Line GenotypeCompoundAssayEndpointEC50Fold-Shift in EC50 (Mutant vs. WT)Reference
TALL-1 (WT ZIP7)This compoundAnnexin V/PI StainingApoptosis~100 nM-[5]
TALL-1 (ZIP7 V430E)This compoundAnnexin V/PI StainingApoptosis>1 µM>10-fold[5]

EC50 values are approximated from published dose-response curves.

This greater than 10-fold shift in the half-maximal effective concentration (EC50) for apoptosis induction provides strong evidence that this compound's primary mechanism of action is through the inhibition of ZIP7.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments used to establish the on-target effects of this compound using the ZIP7 V430E mutant.

Generation of the ZIP7 V430E Mutant Cell Line via CRISPR/Cas9

This protocol outlines the generation of a stable cell line with the specific V430E point mutation in the endogenous SLC39A7 gene.

Materials:

  • TALL-1 cell line (or other suitable cell line)

  • Lentiviral vector expressing Cas9 nuclease

  • Plasmid vector for expressing single-guide RNA (sgRNA) targeting the V430 region of SLC39A7

  • Single-stranded donor oligonucleotide (ssODN) containing the V430E mutation and silent mutations to prevent re-cutting by Cas9

  • Transfection reagent

  • Puromycin for selection

  • Fluorescence-activated cell sorting (FACS) instrument

  • Genomic DNA extraction kit

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design: Design an sgRNA that targets a region as close as possible to the V430 codon in the SLC39A7 gene.

  • Donor Oligonucleotide Design: Synthesize a single-stranded DNA oligonucleotide containing the desired V430E mutation (GTG to GAG). Introduce silent mutations in the PAM sequence or nearby to prevent Cas9 from re-cutting the edited allele.

  • Vector Construction: Clone the designed sgRNA into a suitable expression vector.

  • Transfection: Co-transfect the Cas9 expression vector, the sgRNA expression vector, and the ssODN into the target cells using a suitable transfection method.

  • Selection: Select for transfected cells using puromycin.

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate using limiting dilution or FACS to generate clonal populations.

  • Genomic DNA Extraction and Sequencing: Once clonal populations have expanded, extract genomic DNA and perform Sanger sequencing of the targeted region in the SLC39A7 gene to identify clones with the desired V430E mutation.

  • Validation: Confirm the presence of the V430E mutation and the absence of off-target mutations in the selected clones.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Wild-type and ZIP7 V430E mutant cell lines

  • This compound compound

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed both wild-type and ZIP7 V430E mutant cells in 6-well plates at a density that will not lead to over-confluence during the experiment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM). Use DMSO as a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • Cell Harvesting: After incubation, collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • FITC-negative and PI-negative cells are live cells.

    • FITC-positive and PI-negative cells are early apoptotic cells.

    • FITC-positive and PI-positive cells are late apoptotic or necrotic cells.

  • Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition and plot the dose-response curves to determine the EC50 values.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving ZIP7 and the experimental workflow for on-target validation.

ZIP7_Signaling_Pathway cluster_ER Endoplasmic Reticulum ER_Lumen ER Lumen (High [Zn2+]) ZIP7_WT ZIP7 (WT) ER_Lumen->ZIP7_WT Zn2+ Cytoplasm Cytoplasm (Low [Zn2+]) ZIP7_WT->Cytoplasm Zn2+ Notch_Processing Notch Receptor Processing & Trafficking ZIP7_WT->Notch_Processing Cytoplasm->Notch_Processing Regulates NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7_WT Inhibition ER_Stress ER Stress NVS_ZP7_4->ER_Stress Induces Cell_Surface Cell Surface Notch_Processing->Cell_Surface Apoptosis Apoptosis ER_Stress->Apoptosis Notch_Signaling Notch Signaling Cell_Surface->Notch_Signaling

Caption: ZIP7-mediated zinc transport and its inhibition by this compound.

On_Target_Validation_Workflow start Start: Hypothesis This compound targets ZIP7 crispr CRISPR/Cas9 Gene Editing Introduce V430E mutation in ZIP7 start->crispr generate_cells Generate Clonal Cell Lines WT ZIP7 vs. ZIP7 V430E crispr->generate_cells treatment Treat cells with this compound (Dose-response) generate_cells->treatment apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis Compare EC50 values apoptosis_assay->data_analysis conclusion Conclusion: On-target effect confirmed data_analysis->conclusion

Caption: Experimental workflow for validating the on-target effects of this compound.

Comparison with Alternative On-Target Validation Methods

While the use of a drug-resistant mutant is a gold-standard for on-target validation, other methods can also be employed to provide complementary evidence.

MethodPrincipleAdvantagesDisadvantages
Drug-Resistant Mutant A mutation in the target protein prevents the drug from binding or exerting its effect, leading to a resistant phenotype.Provides strong genetic evidence of the drug's target; can be used in cellular and in vivo models.Requires the generation and validation of a specific mutant; not always feasible to identify a resistance-conferring mutation.
Affinity Chromatography The drug is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.Can identify direct binding partners of the drug; can be used to discover novel targets.May identify non-specific binders; may not capture transient or weak interactions.
Cellular Thermal Shift Assay (CETSA) Drug binding to a target protein stabilizes it against thermal denaturation.Can be performed in intact cells and tissues; provides evidence of target engagement in a physiological context.Requires a specific antibody for the target protein; may not be suitable for all targets.
RNA Interference (RNAi) Silencing the expression of the putative target gene should phenocopy the effect of the drug.Can be used to rapidly assess the role of a potential target.Off-target effects of siRNAs can confound results; incomplete knockdown can lead to false negatives.

Conclusion

The use of the ZIP7 V430E mutant provides compelling evidence for the on-target activity of this compound. The significant shift in the apoptotic dose-response curve in cells expressing this mutant robustly demonstrates that the cytotoxic effects of the compound are mediated through its interaction with ZIP7. This genetic approach, in conjunction with other biochemical and cellular assays, establishes a strong foundation for the further development of this compound as a selective chemical probe and potential therapeutic agent targeting the ZIP7-Notch signaling axis. This guide provides researchers with the necessary information to understand and potentially replicate these key on-target validation experiments.

References

A Comparative Analysis of (R)-NVS-ZP7-4 and Other ZIP7 Inhibition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (R)-NVS-ZP7-4, the first-in-class small molecule inhibitor of the zinc transporter ZIP7 (SLC39A7), against other methods of ZIP7 inhibition. This document is intended to serve as a resource for researchers investigating the roles of ZIP7 in various biological processes and for professionals in drug development exploring ZIP7 as a therapeutic target.

This compound is a potent and specific chemical probe that has been instrumental in elucidating the cellular functions of ZIP7.[1][2][3][4][5][6] ZIP7 is a crucial transporter responsible for the release of zinc from the endoplasmic reticulum (ER) into the cytosol, a process vital for maintaining cellular zinc homeostasis and regulating various signaling pathways.[7] Dysregulation of ZIP7 has been implicated in a range of diseases, including cancer and developmental disorders.

This guide will compare the effects of this compound with those of small interfering RNA (siRNA)-mediated knockdown of ZIP7, a common genetic approach to study protein function. The comparison will focus on their impact on key signaling pathways, cellular processes, and the experimental data supporting these findings.

Performance Comparison: this compound vs. ZIP7 siRNA

The following tables summarize the reported effects of this compound and ZIP7 siRNA on various cellular pathways and processes, providing a clear comparison of these two inhibitory methods.

FeatureThis compoundZIP7 siRNA KnockdownKey References
Mechanism of Action Direct, reversible inhibition of ZIP7 zinc transport activity.[1][3][4]Post-transcriptional gene silencing, leading to reduced ZIP7 protein expression.[8][9][10][11][12][13][14][1][3][4][9][10]
Primary Cellular Effect Increased zinc concentration in the ER.[1][3]Reduced overall cellular ZIP7 protein levels.[8][10][1][3][8][10]
Specificity High specificity for ZIP7, with the (S)-enantiomer being inactive.[1]Potential for off-target effects depending on siRNA sequence.[14][1][14]
Temporal Control Rapid onset and reversible upon washout.Slower onset (requires protein turnover) and less readily reversible.N/A
Biological ProcessEffect of this compoundEffect of ZIP7 siRNA KnockdownKey References
Notch Signaling Inhibition of Notch receptor trafficking and downstream signaling.[1][4]Decreased Notch signaling.[1][1][4]
ER Stress & Unfolded Protein Response (UPR) Induction of ER stress and activation of the UPR.[1][2][15]Induction of ER stress.[8][15][1][2][8][15]
Ferroptosis Inhibition of erastin-induced ferroptosis.[2][8]Protection against ferroptosis.[8][2][8]
Cell Viability/Apoptosis Induction of apoptosis in specific cancer cell lines (e.g., T-ALL).[1][15]Can induce apoptosis in certain contexts.[1][15]
Hepatocellular Carcinoma (HCC) Inhibition of tumorigenesis and promotion of apoptosis.N/AN/A

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay

This protocol is used to assess the effect of ZIP7 inhibitors on cell proliferation and survival.

  • Cell Seeding: Seed cells (e.g., T-ALL cell lines, HCC cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.[8]

ER Stress Assay (Western Blot)

This protocol is used to detect the induction of ER stress by analyzing the expression of UPR target proteins.

  • Cell Treatment: Treat cells with this compound, a known ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin (B1683126) as a positive control), or a vehicle control for a specified time (e.g., 6-24 hours).[16][17][18][19]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, p-PERK, p-IRE1α).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[19]

Notch Signaling Reporter Assay

This assay measures the activity of the Notch signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a Notch-responsive reporter plasmid (e.g., containing the CSL promoter driving luciferase expression) and a constitutively active Renilla luciferase plasmid (for normalization).[20][21][22][23]

  • Compound Treatment: After 24 hours, treat the cells with this compound or a vehicle control. In some experimental setups, Notch signaling can be induced by co-culture with cells expressing a Notch ligand (e.g., Jagged1 or Delta-like 4).[24]

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.[20][23]

siRNA-Mediated Knockdown of ZIP7

This protocol describes the transient knockdown of ZIP7 expression using siRNA.

  • siRNA Preparation: Resuspend lyophilized siRNA targeting ZIP7 and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.[14]

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Formation: For each well, dilute a specific amount of siRNA (e.g., 50-100 pmol) in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow the formation of transfection complexes.[12][13]

  • Transfection: Add the transfection complexes to the cells in complete growth medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (by qRT-PCR) and/or protein level (by Western blot).[9][10][11]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

ZIP7_Signaling_Pathway cluster_ER Endoplasmic Reticulum ER_Zinc Zinc ZIP7 ZIP7 ER_Zinc->ZIP7 Transport Cytosol_Zinc Cytosolic Zinc ZIP7->Cytosol_Zinc Release ER_Stress ER Stress / UPR ZIP7->ER_Stress Inhibition leads to Ferroptosis Ferroptosis Regulation ZIP7->Ferroptosis Inhibition affects Notch_Signaling Notch Signaling Cytosol_Zinc->Notch_Signaling Modulates NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibits

Caption: ZIP7-mediated signaling and points of inhibition.

Experimental_Workflow_Comparison cluster_Inhibitor This compound cluster_siRNA siRNA Knockdown Start_Inhibitor Cell Treatment Incubate_Inhibitor Incubation (hours) Start_Inhibitor->Incubate_Inhibitor Assay_Inhibitor Functional Assays Incubate_Inhibitor->Assay_Inhibitor Results_Inhibitor Acute Effects Data Assay_Inhibitor->Results_Inhibitor Data Start_siRNA Transfection Incubate_siRNA Incubation (48-72 hours) Start_siRNA->Incubate_siRNA Validate_siRNA Validate Knockdown Incubate_siRNA->Validate_siRNA Assay_siRNA Functional Assays Validate_siRNA->Assay_siRNA Results_siRNA Chronic Effects Data Assay_siRNA->Results_siRNA Data

Caption: Workflow for small molecule vs. genetic inhibition.

Notch_Signaling_Inhibition ZIP7 ZIP7 ER_Zinc ER Zinc Homeostasis ZIP7->ER_Zinc Maintains Notch_Trafficking Notch Receptor Trafficking ER_Zinc->Notch_Trafficking Required for Cell_Surface_Notch Cell Surface Notch Notch_Trafficking->Cell_Surface_Notch Notch_Activation Notch Pathway Activation Cell_Surface_Notch->Notch_Activation NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibits

Caption: Inhibition of Notch signaling by this compound.

References

Validating (R)-NVS-ZP7-4's Impact on Notch Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-NVS-ZP7-4's performance in modulating Notch signaling downstream targets against other alternatives, supported by experimental data. This compound, a novel inhibitor of the zinc transporter ZIP7, presents a unique mechanism for downregulating Notch signaling by inducing endoplasmic reticulum (ER) stress and impeding Notch receptor trafficking.[1][2] This contrasts with traditional Notch inhibitors that directly target core components of the signaling pathway.

This guide synthesizes available data to facilitate a comprehensive evaluation of this compound's efficacy and mechanism of action in comparison to established Notch inhibitors, the gamma-secretase inhibitor (GSI) DAPT and the direct Notch transcription complex inhibitor CB-103.

Mechanism of Action: A Divergence in Approach

This compound's method of Notch inhibition is indirect. By targeting the ER-resident zinc transporter ZIP7, it disrupts zinc homeostasis within the ER, leading to ER stress and the unfolded protein response (UPR).[2] This cellular state interferes with the proper trafficking and maturation of the Notch receptor, ultimately reducing its availability at the cell surface for signaling activation.

In contrast, traditional Notch inhibitors take a more direct route. Gamma-secretase inhibitors (GSIs), such as DAPT, block the final proteolytic cleavage of the Notch receptor, a critical step for the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[3] A newer class of inhibitors, exemplified by CB-103, directly targets the formation of the Notch transcriptional activation complex in the nucleus, preventing the expression of target genes even in cases of GSI resistance.[4]

Notch_Signaling_Pathway_and_Inhibitor_Actions Figure 1: Mechanism of Action of Notch Signaling Inhibitors cluster_0 Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Transcription_Complex Transcriptional Activation Complex NICD->Transcription_Complex CSL CSL CSL->Transcription_Complex MAML MAML MAML->Transcription_Complex Target_Genes Target Gene Expression (HES1, HEY1, etc.) Transcription_Complex->Target_Genes Activation ZIP7 ZIP7 (Zinc Transporter) Notch_Trafficking Notch Receptor Trafficking & Maturation ZIP7->Notch_Trafficking ER Endoplasmic Reticulum Notch_Trafficking->NotchReceptor Required for Surface Expression NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibits DAPT DAPT (GSI) DAPT->S3_Cleavage Inhibits CB_103 CB-103 CB_103->Transcription_Complex Inhibits qPCR_Workflow Figure 2: Workflow for qRT-PCR Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., HPB-ALL, RPMI-8402) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR (SYBR Green or TaqMan) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

References

A Comparative Analysis of Apoptotic Efficacy: (R)-NVS-ZP7-4 Versus Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the apoptotic effects of the novel ZIP7 inhibitor, (R)-NVS-ZP7-4, compared to established standard-of-care chemotherapeutic agents in T-cell acute lymphoblastic leukemia and hepatocellular carcinoma.

In the landscape of oncology research, the quest for novel therapeutic agents that can induce cancer cell death with high specificity and efficacy is paramount. This guide provides a comparative analysis of the apoptotic effects of the investigational molecule this compound against standard chemotherapy agents used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC).

This compound is a first-in-class inhibitor of the zinc transporter ZIP7 (SLC39A7).[1][2][3] Its mechanism of action is distinct from traditional chemotherapies. By blocking ZIP7, this compound disrupts zinc homeostasis within the endoplasmic reticulum (ER), leading to ER stress and subsequently triggering the intrinsic apoptotic pathway.[1][2] This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of its apoptotic potential in relation to current therapeutic options.

Quantitative Comparison of Apoptotic Effects

The following tables summarize the apoptotic effects of this compound and standard chemotherapy agents in T-ALL and HCC cell lines. It is important to note that this is an indirect comparison, as the data is compiled from separate studies. Direct head-to-head comparative studies are not yet available in published literature.

Table 1: Apoptotic Effects in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

CompoundCell LineConcentrationTreatment DurationApoptosis/Cell Death (%)Assay MethodReference
This compound TALL-11 µM72 hours~40%Annexin V/PI Staining[4]
This compound TALL-110 µM72 hours~70%Annexin V/PI Staining[4]
Vincristine Primary ALL cells100 nmol/L24 hoursNot specified (Sub-G1 population increase)Flow Cytometry (DNA content)[5]
Vincristine JurkatNot specified (IC50)48-72 hoursNot specified (apoptosis induced)Not specified[6]
Vincristine Peripheral blood mononuclear cells (in vivo)Single injection3 hours40.7% (in one patient)TUNEL Assay[7]
Doxorubicin (B1662922) Jurkat (DEK-silenced)0-10 µMNot specified13.02 ± 0.58%Not specified[8]

Table 2: Apoptotic Effects in Hepatocellular Carcinoma (HCC) Cell Lines

CompoundCell LineConcentrationTreatment DurationApoptosis (%)Assay MethodReference
This compound HCCLM3, Huh70.5 µM, 1 µM24 hoursDose-dependent increaseAnnexin V/PI Staining
Sorafenib HepG2IC35Not specified23.1%Flow Cytometry[9]
Sorafenib Huh7IC35Not specified33.3%Flow Cytometry[9]
Sorafenib HLE5 µM24 hours10.3%Annexin V-FITC/PI Staining[10]
Sorafenib HLE10 µM24 hours17.1%Annexin V-FITC/PI Staining[10]
Sorafenib HLE20 µM24 hours38.6%Annexin V-FITC/PI Staining[10]
Doxorubicin HepG21.25 µg/mlNot specifiedDose-dependent increaseFlow Cytometry[11]
Doxorubicin Huh70.1-5 µM24 hours~25% (at highest dose)Flow Cytometry (Sub-G1)[12]
Cisplatin (B142131) LM32 µmol/L48 hoursSignificant increaseFlow Cytometry[13][14]
Cisplatin HepG2Not specifiedNot specifiedDose-dependent increaseNot specified[15]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation. Below are summaries of the key experimental protocols for assessing apoptosis.

Annexin V/Propidium (B1200493) Iodide (PI) Staining Assay

This is a widely used method to detect apoptosis by flow cytometry.

  • Cell Treatment: Cancer cell lines are seeded and treated with the compound of interest (this compound or standard chemotherapy) at various concentrations and for specific durations.

  • Harvesting and Staining: Cells are harvested, washed, and then resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Data Interpretation: The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell/Tissue Preparation: Cells or tissue sections are fixed and permeabilized.

  • Enzymatic Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated label is then detected by fluorescence microscopy or flow cytometry.

  • Quantification: The percentage of TUNEL-positive cells is determined to quantify the extent of apoptosis.

Signaling Pathways and Experimental Workflow

Apoptotic Signaling Pathway of this compound

NVS_ZP7_4_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ZIP7 ZIP7 Zinc_ER Zinc (Zn2+) ER_Stress ER Stress Zinc_ER->ER_Stress Accumulation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activation CHOP CHOP UPR->CHOP Induction Bcl2_family Bcl-2 Family (e.g., Bax, Bak) CHOP->Bcl2_family Activation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution NVS This compound NVS->ZIP7 Inhibition

Caption: Apoptotic pathway induced by this compound via ZIP7 inhibition and ER stress.

Generalized Apoptotic Pathway of Standard Chemotherapy

Chemo_Pathway cluster_Nucleus Nucleus cluster_Cytosol Cytosol DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation Bcl2_family Bcl-2 Family (e.g., Bax, Puma, Noxa) p53->Bcl2_family Upregulation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution Chemo Standard Chemotherapy (e.g., Doxorubicin, Cisplatin) Chemo->DNA_Damage Induction Apoptosis_Workflow start Start: Cell Seeding treatment Treatment with This compound or Standard Chemotherapy start->treatment incubation Incubation (Specified Duration) treatment->incubation harvest Cell Harvesting incubation->harvest staining Staining (e.g., Annexin V/PI) harvest->staining analysis Flow Cytometry Analysis staining->analysis quantification Data Quantification (% Apoptotic Cells) analysis->quantification end End: Results quantification->end

References

Validating the Role of Endoplasmic Reticulum Stress in (R)-NVS-ZP7-4-Induced Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-NVS-ZP7-4, a selective inhibitor of the zinc transporter ZIP7, with other well-established inducers of endoplasmic reticulum (ER) stress-mediated cell death. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying molecular pathways, this document serves as a valuable resource for researchers investigating novel cancer therapeutics targeting ER homeostasis.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. This mechanism has emerged as a promising target for cancer therapy, as many cancer cells exhibit elevated basal ER stress, making them more susceptible to agents that further disrupt ER function.

This compound is a novel small molecule identified as a potent and selective inhibitor of the ER-resident zinc transporter ZIP7 (SLC39A7)[1][2][3]. Inhibition of ZIP7 disrupts zinc homeostasis within the ER, leading to ER stress and subsequent apoptosis in various cancer cell lines, particularly in T-cell acute lymphoblastic leukemia (T-ALL)[1][4][5]. This guide validates the role of ER stress in this compound-induced cell death by comparing its effects with those of classical ER stress inducers, tunicamycin (B1663573) and thapsigargin, as well as the clinically approved proteasome inhibitor, bortezomib (B1684674).

Mechanism of Action: this compound and ER Stress

This compound exerts its cytotoxic effects by directly inhibiting the zinc transporter ZIP7, which is responsible for transporting zinc from the ER lumen into the cytoplasm[1][3]. This inhibition leads to an accumulation of zinc within the ER, disrupting the function of ER-resident chaperones and enzymes involved in protein folding[1][6]. The resulting accumulation of unfolded proteins triggers the three main branches of the UPR, mediated by the sensor proteins IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Prolonged activation of these pathways, particularly the PERK-eIF2α-ATF4-CHOP and IRE1α-XBP1 arms, ultimately culminates in apoptosis.

Mechanism of this compound-Induced ER Stress and Apoptosis cluster_UPR Unfolded Protein Response (UPR) R_NVS_ZP7_4 This compound ZIP7 ZIP7 Transporter R_NVS_ZP7_4->ZIP7 Inhibits ER_Zinc ER Zinc Accumulation ZIP7->ER_Zinc Blocks Zn2+ Efflux ER_Stress ER Stress (Unfolded Protein Accumulation) ER_Zinc->ER_Stress PERK PERK Activation ER_Stress->PERK Activates IRE1a IRE1α Activation ER_Stress->IRE1a Activates ATF6 ATF6 Activation ER_Stress->ATF6 Activates eIF2a p-eIF2α PERK->eIF2a sXBP1 sXBP1 IRE1a->sXBP1 ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis sXBP1->Apoptosis

Figure 1. Signaling pathway of this compound-induced cell death.

Data Presentation: Comparative Analysis

To objectively evaluate the role of ER stress in this compound-induced cell death, we have summarized quantitative data from various studies. The following tables compare the effects of this compound with tunicamycin, thapsigargin, and bortezomib on cell viability, apoptosis, and the expression of key ER stress markers.

Table 1: Effect of this compound on Apoptosis and ER Stress Markers in T-ALL Cells
Cell LineConcentration (µM)Treatment Time (h)Apoptosis (% of Control)CHOP Expression (Fold Change)BiP/GRP78 Expression (Fold Change)sXBP1 Expression (Fold Change)Reference
TALL-10.172~150---[1][4]
TALL-1172~300---[1][4]
TALL-11072~450---[1][4]
ARPE-191048-IncreasedIncreasedIncreased[6]

Data are estimated from published graphs and presented as approximate values. "-" indicates data not available.

Table 2: Effect of Tunicamycin on Apoptosis and ER Stress Markers
Cell LineConcentration (µg/mL)Treatment Time (h)Apoptosis/Cell Death (% of Control)CHOP Expression (Fold Change)BiP/GRP78 Expression (Fold Change)sXBP1 Expression (Fold Change)Reference
PC-31072~59 (Cell Viability Reduction)---[7][8]
NCI-H446224~250IncreasedIncreased-[9][10]
H69224~200IncreasedIncreased-[9][10]
SGC7901/ADR0.548~40 (Cell Viability Reduction)IncreasedIncreasedIncreased[11][12]

Data are estimated from published graphs and presented as approximate values. "-" indicates data not available.

Table 3: Effect of Thapsigargin on Apoptosis and ER Stress Markers
Cell LineConcentration (µM)Treatment Time (h)Apoptosis/Cell Death (%)CHOP Expression (Fold Change)BiP/GRP78 Expression (Fold Change)p-eIF2α Expression (Fold Change)Reference
A549124~35---[7][13][14]
MH7A19644.6---[15]
HT29112-IncreasedIncreasedIncreased[16]

Data are presented as reported in the respective studies. "-" indicates data not available.

Table 4: Effect of Bortezomib on Apoptosis and ER Stress Markers
Cell LineConcentration (nM)Treatment Time (h)Apoptosis (% of Control)CHOP Expression (Fold Change)BiP/GRP78 Expression (Fold Change)Reference
NB410048~400--[17]
HeLa10024-~3.5~2.5
CaSki10024-~4.0~3.0
L3.6pl10024~250IncreasedIncreased[18][19]

Data are estimated from published graphs and presented as approximate values. "-" indicates data not available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of apoptotic and necrotic cells.

Annexin V/PI Apoptosis Assay Workflow start Seed and treat cells harvest Harvest cells (including supernatant) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2. Experimental workflow for apoptosis detection.
  • Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound or other compounds for the desired time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blotting for ER Stress Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in the ER stress response.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP/GRP78, anti-sXBP1, anti-phospho-eIF2α) overnight at 4°C. Recommended dilutions should be optimized, but typically range from 1:1000.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis of the bands can be performed using software like ImageJ, with protein levels normalized to a loading control such as β-actin or GAPDH.

Western Blotting Workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer (PVDF) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary wash Washing primary->wash secondary Secondary Antibody Incubation wash->secondary detection Detection (ECL) secondary->detection quant Quantification detection->quant

Figure 3. Key steps in Western Blotting analysis.

Conclusion

The collective evidence strongly supports the role of ER stress as a key mechanism underlying this compound-induced cell death. By inhibiting the ZIP7 zinc transporter, this compound disrupts ER zinc homeostasis, leading to the activation of the UPR and subsequent apoptosis. The cytotoxic effects and the induction of ER stress markers by this compound are comparable to those of well-established ER stress inducers like tunicamycin and thapsigargin, as well as the clinically relevant drug bortezomib. This comparative guide provides a solid foundation for researchers to further explore the therapeutic potential of targeting ZIP7 and the ER stress pathway in cancer. The detailed experimental protocols and visual aids included herein are intended to facilitate the design and execution of future studies in this promising area of drug discovery.

References

Mimicking Genetic Intervention with a Chemical Probe: A Comparative Guide to ZIP7 Knockdown and (R)-NVS-ZP7-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional consequences of targeting the zinc transporter ZIP7 (SLC39A7) is crucial for exploring its therapeutic potential in various diseases, including cancer and degenerative disorders. This guide provides a comprehensive comparison of two key experimental approaches used to probe ZIP7 function: genetic knockdown using techniques like siRNA and pharmacological inhibition with the specific inhibitor (R)-NVS-ZP7-4.

This document outlines the similarities and differences in the cellular effects of these two methods, supported by experimental data. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.

Unveiling the Role of a Key Zinc Transporter

ZIP7, an endoplasmic reticulum (ER)-resident protein, plays a critical role in maintaining cellular zinc homeostasis by transporting zinc from the ER into the cytosol.[1] This process is vital for a multitude of cellular functions, including proper protein folding, enzyme activity, and signal transduction.[1][2] Dysregulation of ZIP7 function has been implicated in various pathological conditions. Loss of ZIP7 can lead to an accumulation of zinc in the ER, triggering ER stress.[3][4][5] Conversely, overexpression of ZIP7 is associated with several cancers, where it promotes proliferation, migration, and survival by activating signaling pathways such as MAPK, PI3K-AKT, and mTOR.[6][7][8]

Given its pivotal role, researchers have employed two primary strategies to investigate the consequences of ZIP7 inhibition: genetic knockdown and pharmacological inhibition. This guide will delve into a direct comparison of these approaches, with a focus on their effects on cellular processes and signaling pathways.

Quantitative Comparison of Cellular Effects

The following tables summarize the quantitative data from various studies, comparing the effects of ZIP7 knockdown (typically using siRNA) and treatment with the chemical inhibitor this compound.

Cellular Process ZIP7 Knockdown (siRNA) This compound Treatment Key Findings References
ER Stress Induction Significant increase in ER stress markers (e.g., ATF3, HERPUD1, HSPA5, CHOP).[9][10]Potent induction of ER stress and the unfolded protein response (UPR).[11][12]Both methods effectively induce ER stress, suggesting a common mechanism of action by disrupting ER zinc homeostasis.[9][10][11][12]
Apoptosis/Cell Death Induces apoptosis in various cancer cell lines.Induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells.[11][12]Both approaches can trigger programmed cell death, particularly in cancer cells dependent on ZIP7 function.[11][12]
Ferroptosis Confers robust protection against erastin-induced ferroptosis.[9][13]Significantly reduces erastin-induced ferroptosis.[13]Both genetic and chemical inhibition of ZIP7 protect cells from ferroptosis, highlighting a novel role for this transporter in this form of cell death.[9][13]
Cell Signaling Reduction in the activation of signaling pathways like MAPK, PI3K-AKT, and mTOR.[7][8]Interferes with Notch signaling by impairing receptor trafficking.[11][14][15]While both impact key signaling pathways, the specific pathways investigated and reported differ, reflecting the context of the original studies.[7][8][11][14][15]
Cell Migration Reduces migration of anti-hormone-resistant breast cancer cells.[16]Not explicitly reported in the provided search results.ZIP7 knockdown has been shown to impair cell migration, a key aspect of cancer metastasis.[16]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

ZIP7_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Signaling Downstream Signaling ZIP7 ZIP7 Cytosol_Zinc Cytosolic Zinc ZIP7->Cytosol_Zinc ER_Zinc ER Zinc Store ER_Zinc->ZIP7 Transport PTPs Protein Tyrosine Phosphatases (PTPs) Cytosol_Zinc->PTPs Inhibition RTKs Receptor Tyrosine Kinases (RTKs) PTPs->RTKs De-repression MAPK MAPK Pathway RTKs->MAPK PI3K_AKT PI3K-AKT Pathway RTKs->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation mTOR mTOR Pathway PI3K_AKT->mTOR mTOR->Proliferation

Caption: ZIP7-Mediated Signaling Cascade.

Experimental_Workflow cluster_Intervention Intervention cluster_Assays Functional Assays Knockdown ZIP7 Knockdown (e.g., siRNA) ER_Stress ER Stress Analysis (Western Blot, qPCR) Knockdown->ER_Stress Apoptosis Apoptosis Assay (e.g., Annexin V) Knockdown->Apoptosis Ferroptosis Ferroptosis Assay (Cell Viability) Knockdown->Ferroptosis Signaling Signaling Pathway Analysis (Phospho-protein arrays, Western Blot) Knockdown->Signaling Migration Cell Migration Assay (e.g., Transwell) Knockdown->Migration Inhibitor This compound Treatment Inhibitor->ER_Stress Inhibitor->Apoptosis Inhibitor->Ferroptosis Inhibitor->Signaling Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Cell_Culture->Knockdown Cell_Culture->Inhibitor Data_Analysis Comparative Data Analysis ER_Stress->Data_Analysis Apoptosis->Data_Analysis Ferroptosis->Data_Analysis Signaling->Data_Analysis Migration->Data_Analysis

References

Direct Binding of (R)-NVS-ZP7-4 to ZIP7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the experimental evidence confirming the direct binding of the small molecule inhibitor (R)-NVS-ZP7-4 to the zinc transporter ZIP7 (SLC39A7). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the modulation of zinc homeostasis and its role in cellular signaling pathways.

Executive Summary

This compound has been identified as a potent inhibitor of ZIP7, a critical regulator of intracellular zinc levels. The direct interaction between this compound and ZIP7 has been substantiated through multiple lines of experimental evidence, primarily through photoaffinity labeling and the generation of a compound-resistant cell line harboring a specific mutation in the SLC39A7 gene. These findings establish this compound as a valuable chemical tool for probing ZIP7 function and a potential starting point for the development of novel therapeutics targeting zinc-dependent signaling pathways.

Comparative Analysis of ZIP7 Inhibitors

This compound is part of a series of related compounds investigated for their inhibitory activity on the Notch signaling pathway, which is downstream of ZIP7 activity. While direct binding affinities (Kd) are not publicly available, the half-maximal inhibitory concentration (IC50) for this compound in a HES-Luciferase reporter gene assay, an indirect measure of ZIP7 inhibition, has been determined.

CompoundIC50 (Notch Signaling)Key Features
This compound 0.13 µM[1]Fluorinated aminobenzothiazole moiety, potent inhibitor.
NVS-ZP7-1Less potent than NVS-ZP7-4[2]Precursor to NVS-ZP7-4.
(S)-NVS-ZP7-2Inactive[2]Enantiomer of NVS-ZP7-1, demonstrating stereospecificity of the interaction.
NVS-ZP7-3Modest improvement over NVS-ZP7-1[2]Quinazolinone replacement of the benzoxazine (B1645224) ring.
NVS-ZP7-5Improved activity over NVS-ZP7-4[2]3,4-difluorobenzamide moiety.
NVS-ZP7-6-Diazirine-containing analog used for photoaffinity labeling.[2]

Key Experimental Evidence for Direct Binding

Two primary experimental approaches have provided compelling evidence for the direct binding of the NVS-ZP7-4 scaffold to the ZIP7 protein.

Photoaffinity Labeling

A diazirine-containing analog of this compound, termed NVS-ZP7-6, was synthesized and utilized in photoaffinity labeling experiments.[2] This technique involves the use of a photoreactive probe that, upon exposure to UV light, covalently crosslinks to its binding partner. Subsequent proteomic analysis identified ZIP7 as a direct target of the NVS-ZP7 scaffold in cells.[2][3][4]

Experimental Workflow for Photoaffinity Labeling:

G cluster_cell_culture Cellular Treatment cluster_biochemistry Biochemical Analysis A Incubate cells with NVS-ZP7-6 B UV Irradiation (Crosslinking) A->B C Cell Lysis B->C Covalent adduct formation D Enrichment of biotinylated proteins C->D E Proteomic Analysis (Mass Spectrometry) D->E F ZIP7 Identified as Direct Target E->F Identification of ZIP7

Photoaffinity Labeling Workflow
Generation of a Compound-Resistant Cell Line

The generation of a T-cell acute lymphoblastic leukemia (T-ALL) cell line resistant to this compound provided strong genetic evidence for ZIP7 as the direct target.[2][4] Whole-exome sequencing of the resistant cell line identified a single point mutation, V430E, in the SLC39A7 gene encoding for ZIP7.[2][4] Introduction of this V430E mutation into sensitive parental cells conferred resistance to this compound, confirming that this mutation is sufficient to disrupt the drug-target interaction.[3]

Experimental Workflow for Resistant Cell Line Generation:

G cluster_selection Cell Selection cluster_genomics Genomic Analysis cluster_validation Validation A Culture T-ALL cells with increasing concentrations of This compound B Isolate resistant clones A->B C Whole-Exome Sequencing B->C D Identify V430E mutation in ZIP7 gene C->D E Introduce V430E mutation into parental cells (CRISPR/Cas9) D->E F Assess resistance to This compound E->F G ZIP7 Confirmed as Target F->G Resistance conferred

Resistant Cell Line Generation Workflow

Experimental Protocols

Photoaffinity Labeling Protocol (General Overview)
  • Probe Synthesis: An analog of this compound (NVS-ZP7-6) is synthesized to include a photoreactive diazirine group and a biotin (B1667282) handle for enrichment.[2]

  • Cellular Treatment: Live cells are incubated with varying concentrations of the NVS-ZP7-6 probe to allow for target engagement. A control group is pre-incubated with an excess of non-probe this compound to demonstrate competition for the binding site.

  • UV Crosslinking: The cells are exposed to UV light to induce covalent crosslinking between the photoaffinity probe and its binding partners.

  • Cell Lysis and Enrichment: Cells are lysed, and biotinylated proteins are enriched using streptavidin-coated beads.

  • Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by quantitative mass spectrometry to identify proteins that are specifically labeled by the probe and where this labeling is competed by the parent compound.

CRISPR/Cas9-mediated Generation of ZIP7 V430E Mutant Cell Line (General Overview)
  • Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target the genomic region of the SLC39A7 gene corresponding to the V430 residue.

  • Donor Template Design: A single-stranded oligodeoxynucleotide (ssODN) repair template is synthesized containing the desired V430E mutation.

  • Transfection: The Cas9 nuclease, sgRNA, and the ssODN donor template are co-transfected into the target cells.

  • Selection and Clonal Isolation: Transfected cells are selected, and single-cell clones are isolated and expanded.

  • Genotyping and Validation: Genomic DNA from the clones is sequenced to confirm the presence of the V430E mutation. The resistance of the mutant cell lines to this compound is then assessed using cell viability or apoptosis assays.

ZIP7 Signaling Pathway

ZIP7 is an endoplasmic reticulum (ER)-resident zinc transporter that plays a crucial role in regulating cytosolic zinc concentrations. Upon activation, ZIP7 releases zinc from the ER into the cytosol, initiating a "zinc wave" that acts as a second messenger in various signaling cascades. The activation of ZIP7 is regulated by phosphorylation, primarily by Casein Kinase 2 (CK2).[5][6] The subsequent increase in cytosolic zinc leads to the activation of several downstream pathways, including the MAPK, PI3K-AKT, and mTOR pathways, which are critical for cell growth, proliferation, and survival.

G cluster_upstream Upstream Regulation cluster_membrane Endoplasmic Reticulum cluster_downstream Downstream Signaling CK2 Casein Kinase 2 (CK2) ZIP7 ZIP7 CK2->ZIP7 Phosphorylation (Activation) MAPK MAPK Pathway ZIP7->MAPK Increased Cytosolic Zn2+ PI3K_AKT PI3K-AKT Pathway ZIP7->PI3K_AKT Increased Cytosolic Zn2+ mTOR mTOR Pathway ZIP7->mTOR Increased Cytosolic Zn2+ Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_AKT->Proliferation mTOR->Proliferation

ZIP7 Signaling Pathway

References

The Synergistic Potential of (R)-NVS-ZP7-4: A Guide to Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-NVS-ZP7-4, a potent and selective inhibitor of the endoplasmic reticulum (ER) zinc transporter ZIP7 (SLC39A7), has emerged as a promising anti-cancer agent. By disrupting zinc homeostasis within the ER, this molecule induces significant ER stress and inhibits the Notch signaling pathway, ultimately leading to apoptosis in cancer cells. While its efficacy as a monotherapy is established, its true potential may lie in synergistic combinations with other anti-cancer agents. This guide provides a comprehensive comparison of the hypothesized synergistic effects of this compound with other therapeutic classes, supported by the mechanistic rationale and a framework for experimental validation.

Executive Summary

This compound's unique mechanism of action, targeting both ER stress and Notch signaling, presents a compelling case for its use in combination therapies. This guide outlines the scientific basis for expecting synergistic effects with proteasome inhibitors, conventional chemotherapeutics, and other targeted agents. While direct experimental data on this compound combinations is not yet available in published literature, the principles of synthetic lethality and pathway crosstalk strongly support this therapeutic strategy. We provide detailed experimental protocols for researchers to validate these synergistic interactions and present visual workflows and signaling pathway diagrams to facilitate a deeper understanding of the underlying biology.

Mechanistic Basis for Synergy

This compound's primary mode of action is the inhibition of ZIP7, a zinc transporter responsible for the flux of zinc from the ER to the cytoplasm. This inhibition leads to two key downstream effects with significant therapeutic implications in oncology:

  • Induction of Endoplasmic Reticulum (ER) Stress: By trapping zinc within the ER, this compound disrupts the proper folding of proteins, leading to an accumulation of unfolded and misfolded proteins. This triggers the Unfolded Protein Response (UPR), and when overwhelmed, leads to apoptosis.

  • Inhibition of Notch Signaling: The proper trafficking and processing of Notch receptors are dependent on zinc homeostasis. By altering zinc levels, this compound impairs Notch signaling, a critical pathway for cancer stem cell maintenance and tumor progression in various malignancies.

These mechanisms provide a strong rationale for combining this compound with agents that can either exacerbate ER stress or target pathways that become vulnerable upon Notch inhibition.

Comparison of Potential Combination Therapies

Based on its mechanism of action, this compound is hypothesized to exhibit synergistic effects with the following classes of anti-cancer agents.

Therapeutic ClassExample Agent(s)Rationale for SynergyExpected Outcome
Proteasome Inhibitors Bortezomib, CarfilzomibThis compound induces the accumulation of misfolded proteins in the ER. Proteasome inhibitors block the degradation of these proteins in the cytoplasm, leading to a massive build-up of toxic protein aggregates and overwhelming the cell's ability to cope with ER stress. This combination is expected to create a state of "proteotoxic crisis," leading to enhanced apoptosis.Significant increase in apoptotic cell death at lower doses of both agents.
Conventional Chemotherapeutics Doxorubicin, TaxanesMany chemotherapeutic agents induce cellular stress and DNA damage, which can indirectly contribute to ER stress. Combining these with a direct ER stress inducer like this compound could lower the threshold for apoptosis induction. Additionally, taxanes are known to be more effective in cells with high rates of protein synthesis and turnover, a state that is exacerbated by ER stress.Increased sensitivity of cancer cells to chemotherapy, potentially overcoming drug resistance.
Other ER Stress Inducers Tunicamycin, ThapsigarginWhile not typically used in the clinic, these agents can be used in pre-clinical studies to validate the principle of synergistic ER stress induction. A combination would lead to a more profound and sustained ER stress response.Potentiation of apoptosis in cancer cell lines.
Other Notch Pathway Inhibitors Gamma-secretase inhibitorsFor cancers heavily reliant on the Notch pathway, a dual-pronged attack could be more effective. This compound's mechanism of inhibiting Notch trafficking is distinct from gamma-secretase inhibitors that block the final cleavage and activation step.More complete shutdown of Notch signaling, leading to enhanced anti-tumor effects, particularly against cancer stem cells.

Experimental Protocols for Assessing Synergy

To validate the hypothesized synergistic effects of this compound, a series of well-established in vitro and in vivo experiments should be performed.

In Vitro Synergy Assessment

1. Cell Viability and Proliferation Assays:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent alone and in combination.

  • Methodology:

    • Seed cancer cells of interest (e.g., T-ALL, HCC, or breast cancer cell lines) in 96-well plates.

    • Treat cells with a dose-response matrix of this compound and the other anti-cancer agent for 48-72 hours.

    • Assess cell viability using assays such as MTT, MTS, or a cell-titer glo luminescent assay.

    • Calculate IC50 values for each agent alone and in combination.

    • Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

2. Apoptosis Assays:

  • Objective: To quantify the induction of apoptosis by the combination treatment.

  • Methodology:

    • Treat cells with this compound and the combination agent at synergistic concentrations (determined from viability assays).

    • After 24-48 hours, stain cells with Annexin V and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

    • Alternatively, perform Western blotting for cleaved caspase-3 and cleaved PARP, key markers of apoptosis.

3. Western Blot Analysis for ER Stress and Notch Signaling Markers:

  • Objective: To confirm the on-target effects of the combination treatment.

  • Methodology:

    • Treat cells as described for apoptosis assays.

    • Lyse the cells and perform Western blotting for key proteins in the UPR (e.g., BiP/GRP78, IRE1α, PERK, ATF4, CHOP) and Notch signaling pathways (e.g., Notch1-ICD, Hes1).

In Vivo Synergy Assessment

1. Xenograft Tumor Growth Studies:

  • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

  • Methodology:

    • Implant human cancer cells subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of both.

    • Administer drugs according to a predetermined schedule and dosage.

    • Measure tumor volume regularly.

    • At the end of the study, excise tumors and perform immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Visualizing the Pathways and Workflows

To better understand the complex interactions at play, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Experimental Workflow for In Vitro Synergy Assessment cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis cell_seeding Seed Cancer Cells (96-well plates) dose_matrix Treat with Dose-Response Matrix (this compound + Other Agent) cell_seeding->dose_matrix viability Cell Viability Assay (MTT/MTS) dose_matrix->viability apoptosis Apoptosis Assay (Annexin V/PI) dose_matrix->apoptosis western_blot Western Blot (ER Stress & Notch Markers) dose_matrix->western_blot ic50 Calculate IC50 Values viability->ic50 quantify_apoptosis Quantify Apoptosis apoptosis->quantify_apoptosis protein_expression Analyze Protein Expression western_blot->protein_expression ci Calculate Combination Index (CI) ic50->ci

Caption: Workflow for assessing in vitro synergy.

Hypothesized Synergistic Mechanism: this compound and Proteasome Inhibitor cluster_ER Endoplasmic Reticulum cluster_cytoplasm Cytoplasm unfolded_proteins Unfolded/Misfolded Proteins er_stress ER Stress (UPR) unfolded_proteins->er_stress induces proteasome Proteasome unfolded_proteins->proteasome targeted for degradation by zip7 ZIP7 zip7->unfolded_proteins leads to accumulation of apoptosis Apoptosis er_stress->apoptosis triggers proteasome->apoptosis inhibition of degradation leads to drug_nvs This compound drug_nvs->zip7 inhibits drug_pi Proteasome Inhibitor drug_pi->proteasome inhibits

Caption: this compound and proteasome inhibitor synergy.

Mechanism of this compound on Notch Signaling cluster_ER Endoplasmic Reticulum cluster_cell_surface Cell Surface cluster_nucleus Nucleus zip7 ZIP7 zinc_er Zinc in ER zip7->zinc_er regulates notch_folding Notch Receptor Folding & Trafficking zinc_er->notch_folding is critical for notch_receptor Notch Receptor notch_folding->notch_receptor impaired trafficking to notch_icd Notch-ICD notch_receptor->notch_icd cleavage upon activation is reduced gene_transcription Target Gene Transcription (e.g., Hes1) notch_icd->gene_transcription translocates to nucleus to activate drug_nvs This compound drug_nvs->zip7

Caption: this compound's impact on Notch signaling.

Conclusion and Future Directions

The therapeutic strategy of combining this compound with other anti-cancer agents holds immense promise for improving patient outcomes. The strong mechanistic rationale for synergy with proteasome inhibitors and conventional chemotherapies warrants rigorous preclinical investigation. The experimental frameworks provided in this guide offer a clear path for researchers to validate these hypotheses and generate the necessary data to move these combinations toward clinical trials. Future research should also explore the potential of this compound in overcoming acquired resistance to other targeted therapies, a common challenge in oncology. By leveraging the unique ability of this compound to induce ER stress and inhibit Notch signaling, the field can unlock new and powerful therapeutic options for a wide range of cancers.

Safety Operating Guide

Navigating the Disposal of (R)-NVS-ZP7-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the disposal of (R)-NVS-ZP7-4, a zinc transporter SLC39A7 (ZIP7) inhibitor utilized in Notch pathway research.[1][2][3] By adhering to these protocols, laboratories can ensure a safe environment and maintain regulatory compliance.

Core Safety and Handling Protocols

According to the Safety Data Sheet (SDS) for NVS-ZP7-4, the substance is not classified as hazardous according to the Globally Harmonized System (GHS). Consequently, no special disposal measures are required. However, it is imperative to follow standard precautionary measures for handling chemicals in a laboratory setting.

Personal Protective Equipment (PPE):

  • Gloves: Use of impermeable and resistant gloves is recommended.

  • Eye Protection: Safety goggles or a face shield should be worn to protect against accidental splashes.

  • Lab Coat: A standard lab coat is necessary to prevent skin and clothing contamination.

General Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Avoid direct contact with the substance.

  • Wash hands thoroughly after handling.

Quantitative Safety Data

While this compound is not classified as a hazardous substance, the following table summarizes its key safety and physical characteristics based on the available Safety Data Sheet for NVS-ZP7-4.

CharacteristicValueSource
GHS Hazard Classification Not classified
NFPA Ratings (0-4 Scale) Health: 0, Fire: 0, Reactivity: 0
HMIS-Ratings (0-4 Scale) Health: 0, Fire: 0, Reactivity: 0
Flammability Product is not flammable
Explosion Hazard Product does not present an explosion hazard
Sensitization No sensitizing effects known

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound, incorporating general best practices for chemical waste management.

1. Waste Identification and Segregation:

  • Although not classified as hazardous, it is good practice to treat all research chemicals as potentially hazardous.

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Aqueous and organic solvent wastes should be kept separate.

2. Containerization:

  • Collect waste this compound, including any contaminated labware (e.g., pipette tips, tubes), in a designated, compatible, and clearly labeled waste container.

  • The container must have a tightly fitting cap and be kept closed except when adding waste.

3. Labeling:

  • Label the waste container clearly with the full chemical name: "this compound".

  • Include any solvents used to dissolve the compound.

  • Indicate the approximate concentration and quantity of the waste.

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the storage of chemical waste.

5. Disposal Request:

  • Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Follow their specific procedures for waste pickup and documentation.

6. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as chemical waste.

  • After thorough rinsing, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify this compound Waste A->B Start C Use Designated, Compatible Waste Container B->C D Label Container with Full Chemical Name & Contents C->D E Store in Secure, Designated Waste Area D->E F Arrange for Pickup by Institutional EHS E->F G Triple-Rinse Empty Container F->G For Empty Containers H Dispose of Rinsate as Chemical Waste G->H I Dispose of Clean Container per Institutional Policy H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (R)-NVS-ZP7-4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-NVS-ZP7-4, a research compound identified as an inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2] While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure the well-being of all personnel. This product is strictly for research use and not intended for human or veterinary applications.[3]

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound has not been assigned any hazard pictograms, signal words, or hazard statements. The NFPA and HMIS ratings for health, fire, and reactivity are all rated at 0, indicating a low level of hazard under normal handling conditions.

Key Safety Information:

  • Appearance: Solid powder[3]

  • CAS Number: 2349367-89-9[1]

  • Primary Route of Exposure: Potential for inhalation of dust and skin/eye contact.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound. The selection of appropriate PPE is contingent upon the specific procedures being performed and the potential for exposure.

Activity Gloves Eye Protection Lab Coat Respiratory Protection
Weighing and Handling Solid Powder Nitrile glovesSafety glasses with side shields or gogglesStandard lab coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised to prevent inhalation of fine particles.
Preparing Stock Solutions Nitrile glovesSafety glasses with side shields or gogglesStandard lab coatWork should be conducted in a well-ventilated area or a chemical fume hood.
Cell-Based Assays and In Vitro Experiments Nitrile glovesSafety glassesStandard lab coatNot generally required when handling dilute solutions in a controlled environment like a biological safety cabinet.
Spill Cleanup Chemical-resistant gloves (e.g., nitrile)Safety goggles or face shieldStandard lab coatFor significant spills of the powder, a NIOSH-approved respirator is recommended.

Experimental Protocols and Handling Procedures

Storage and Stability:

  • Solid Form: Store at -20°C for up to 3 years.[1]

  • In Solution: Aliquot stock solutions to prevent repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[1]

Solution Preparation:

  • This compound is soluble in DMSO (100 mg/mL) and ethanol (B145695) (50 mg/mL).[1] It is insoluble in water.[1]

  • For in vivo studies, a homogeneous suspension can be prepared in CMC-Na (≥5mg/ml).[1]

First Aid Measures:

  • After Inhalation: Move the individual to fresh air. If any symptoms arise, consult a physician.

  • After Skin Contact: The product is generally not irritating to the skin. Wash the affected area with soap and water.

  • After Eye Contact: Rinse the eye with running water for several minutes.

  • After Swallowing: If symptoms persist, seek medical advice.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[4] Do not dispose of the chemical down the drain or into the environment.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Assess Task task_powder Handling Solid Powder? start->task_powder task_solution Handling Solution? task_powder->task_solution No ppe_powder Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat Respiratory Protection: - Work in Fume Hood or  use N95 Respirator task_powder->ppe_powder Yes task_spill Spill or Uncontrolled Release? task_solution->task_spill No ppe_solution Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat task_solution->ppe_solution Yes ppe_spill Enhanced PPE: - Chemical-Resistant Gloves - Safety Goggles/Face Shield - Lab Coat - Respirator (for powder) task_spill->ppe_spill Yes end Proceed with Task task_spill->end No ppe_powder->end ppe_solution->end ppe_spill->end

PPE Selection Workflow for this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。